(E)-tert-Butyl 4-bromobut-2-enoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (E)-4-bromobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO2/c1-8(2,3)11-7(10)5-4-6-9/h4-5H,6H2,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWISYPNGDTPOP-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86606-04-4 | |
| Record name | tert-Butyl (2E)-4-bromo-2-butenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086606044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-butyl (2E)-4-bromobut-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-Butyl (2E)-4-bromo-2-butenoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VCZ9QG94B9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(E)-tert-Butyl 4-bromobut-2-enoate (CAS: 86606-04-4): A Technical Guide for Advanced Synthesis
Introduction: A Versatile C4 Building Block
(E)-tert-Butyl 4-bromobut-2-enoate is a bifunctional reagent of significant interest in modern organic synthesis, particularly within pharmaceutical and materials science research. Its structure, incorporating an α,β-unsaturated ester and a reactive allylic bromide, provides two distinct points for chemical modification. This duality makes it a powerful C4 building block for constructing complex molecular architectures. The tert-butyl ester group offers steric protection against hydrolysis and can be selectively removed under acidic conditions, a feature highly valued in multi-step synthetic campaigns. This guide provides an in-depth exploration of its synthesis, reactivity, and key applications, offering field-proven insights for researchers and drug development professionals.
Physicochemical & Safety Profile
For optimal stability, this compound should be stored at 2-8°C under an inert atmosphere and protected from light.[1][2][3] The compound is a versatile synthetic intermediate, but it demands careful handling due to its hazardous nature.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 86606-04-4 | [1][2][4] |
| Molecular Formula | C₈H₁₃BrO₂ | [1][2][5] |
| Molecular Weight | 221.09 g/mol | [2][5] |
| Appearance | Colorless to light yellow liquid or white crystalline powder | [1][3][5] |
| Melting Point | ~70-75 °C | [1] |
| Purity | ≥95% (typical) | [1][5] |
| Solubility | Soluble in hexanes, ethyl acetate, and other non-polar/slightly polar organic solvents | [1] |
| SMILES | CC(C)(C)OC(=O)\C=C\CBr | [2] |
Table 2: Hazard Identification and Safety Precautions
| Hazard | GHS Classification & Statement | Precautionary Measures & PPE | Source(s) |
| Skin Corrosion | Category 1B: H314 - Causes severe skin burns and eye damage. | Wear protective gloves, protective clothing, and eye/face protection. Wash skin thoroughly after handling. | [1][6] |
| Eye Damage | Category 1: H318 - Causes serious eye damage. | Wear chemical splash-resistant safety glasses or goggles. An eyewash fountain should be readily available. | [1][6] |
| Handling | Not specified | Use only with adequate general and local exhaust ventilation. Avoid breathing fumes. Open and handle container with care. | [6][7] |
| First Aid | IF ON SKIN: Remove all contaminated clothing. Rinse skin with water. IF IN EYES: Rinse cautiously with water for several minutes. Immediately call a poison center or doctor. | Immediately flush skin or eyes with running water for at least 15 minutes. Seek immediate medical attention. | [6][8] |
Synthesis: Allylic Bromination Pathway
The most logical and established route to this compound is via the free-radical allylic bromination of its precursor, tert-butyl crotonate. This reaction selectively installs a bromine atom on the carbon adjacent to the double bond.[7] The reagent of choice for this transformation is N-Bromosuccinimide (NBS), which serves as a source of bromine radicals when initiated by light (hν) or a radical initiator like azobisisobutyronitrile (AIBN).[9] The key advantage of using NBS is that it maintains a very low concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) throughout the reaction, which suppresses competing electrophilic addition to the alkene.[7][8]
Representative Experimental Protocol: Synthesis
This protocol is a representative method adapted from established principles of allylic bromination.[7][9]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add tert-butyl crotonate (1.0 equiv.), N-Bromosuccinimide (1.1 equiv.), and a catalytic amount of AIBN (0.02 equiv.).
-
Solvent Addition: Add a suitable solvent, such as carbon tetrachloride (CCl₄), to the flask.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within 3-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the solid succinimide and wash the precipitate with a small amount of solvent.
-
Combine the organic filtrates and wash sequentially with saturated aqueous sodium sulfite (Na₂SO₃) solution and brine.
-
-
Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.
Chemical Reactivity and Synthetic Applications
The dual functionality of this reagent makes it a powerful tool for introducing complex fragments in a single step or for sequential modifications.
Suzuki-Miyaura Cross-Coupling: Forging Biaryl Scaffolds
A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern synthesis for creating C(sp²)-C(sp²) bonds, which are prevalent in pharmaceuticals.[9] The allylic bromide serves as the electrophilic partner, coupling with a wide range of arylboronic acids to introduce aromatic moieties, thereby constructing valuable biaryl scaffolds.[1][10] The reaction proceeds with retention of the double bond's (E)-geometry.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established methods for similar substrates.[5][10]
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-Dioxane/Water (4:1).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction by TLC.
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired 4-arylbut-2-enoate product.
Michael Addition: A Versatile Michael Acceptor
The electron-withdrawing nature of the ester group polarizes the alkene, making the β-carbon electrophilic and susceptible to nucleophilic attack. This classifies the compound as an excellent Michael acceptor.[11][12] A wide range of nucleophiles (Michael donors), such as enolates, amines, and thiols, can undergo conjugate addition to form new carbon-carbon and carbon-heteroatom bonds.[13][14] This reaction is fundamental for extending carbon chains and building complex molecular frameworks.
Representative Experimental Protocol: Michael Addition with Diethyl Malonate
This protocol is based on general procedures for Michael additions to α,β-unsaturated esters.[3][12]
-
Setup: To a solution of a weak base, such as sodium ethoxide (1.1 equiv.), in anhydrous ethanol at 0 °C, add diethyl malonate (1.05 equiv.) dropwise. Stir for 15 minutes to generate the enolate.
-
Reagent Addition: Add a solution of this compound (1.0 equiv.) in anhydrous ethanol dropwise to the enolate solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Advanced Applications in Heterocycle and Probe Synthesis
Beyond these fundamental reactions, this compound serves as a strategic precursor in more complex synthetic endeavors.
-
Heterocyclic Synthesis: It is a valuable building block for constructing heterocyclic scaffolds, such as tetrahydroquinolines.[11] While not typically a direct cyclization precursor, it can be used to introduce the necessary four-carbon side chain onto an aniline derivative via nucleophilic substitution. Subsequent chemical modifications and an intramolecular cyclization step can then form the desired heterocyclic ring system.
-
Fluorescent Probes: In the development of fluorescent probes for bioimaging, the reagent can act as a versatile linker.[1] The allylic bromide allows for covalent attachment to a biomolecule-targeting ligand, while the ester functionality can be hydrolyzed or modified to conjugate a fluorophore, bridging the two key components of the probe.[15][16]
Conclusion
This compound is a high-value synthetic intermediate whose utility is rooted in its predictable and distinct reactivity at two functional sites. It provides reliable access to complex carbon skeletons through well-established and robust protocols like the Suzuki-Miyaura coupling and Michael addition. For the medicinal chemist and drug development professional, its capacity to serve as a versatile linker and a precursor to important heterocyclic cores underscores its significance in constructing novel molecular entities with potential therapeutic value. Proper adherence to safety protocols is essential to harness the full synthetic potential of this powerful reagent.
References
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tert-butyl (E)-4-bromobut-2-enoate - ChemShuttle.
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This compound | CymitQuimica.
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This compound | 86606-04-4 - ChemicalBook.
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Buy this compound | 86606-04-4 - Smolecule.
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Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents.
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86606-04-4|this compound - BLDpharm.
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Michael addition reaction - Wikipedia.
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tert-Butyl 4-bromobutanoate - AK Scientific, Inc.
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Michael Addition Reactions Involving (E)-Ethyl 4,4-dimethoxybut-2-enoate and its Analogs - Benchchem.
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Allylic Bromination by NBS with Practice Problems - Chemistry Steps.
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The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry.
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Synthesis of ethyl 4-bromo-3-methylbut-2-enoate. - ResearchGate.
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10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep®.
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This compound - ChemicalBook Properties.
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Michael Addition Reaction Mechanism - Chemistry Steps.
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A process for preparing tetrahydroquinoline derivatives - Google Patents.
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Brominating the Allylic Position with NBS - YouTube.
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Ligand-Free Suzuki Coupling of Arylboronic Acids with Methyl (E)-4-Bromobut-2-enoate: Synthesis of Unconventional Cores of HIV-1 Protease Inhibitors | Request PDF - ResearchGate.
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
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Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
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Preparation and Use of Turn-on Fluorescent Probe for Detection and Live Cell Imaging of Vitamin D Receptor as a Target Protein - NIH.
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Lessons in Organic Fluorescent Probe Discovery - PMC - PubMed Central - NIH.
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Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications - MDPI.
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(E)-tert-Butyl 4-bromobut-2-enoate molecular weight and formula
An In-depth Technical Guide to (E)-tert-Butyl 4-bromobut-2-enoate: Properties, Synthesis, and Applications
This guide provides a comprehensive overview of this compound, a versatile bifunctional reagent crucial in modern organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, provides detailed synthetic protocols, and explores its applications as a key building block for complex molecular architectures.
Core Molecular Profile
This compound (CAS No: 86606-04-4) is an α,β-unsaturated ester that features both a reactive electrophilic alkene and a terminal alkyl bromide. This dual functionality makes it a valuable intermediate for introducing the butenoate scaffold into a wide range of molecules.
Molecular Structure and Weight
The unequivocal structure of the molecule is key to understanding its reactivity. The (E)-isomer indicates that the substituents on the double bond are on opposite sides, a configuration that has significant implications for its stereoselective reactions.
Table 1: Molecular Identifiers and Properties
| Identifier | Value | Source(s) |
| Molecular Formula | C₈H₁₃BrO₂ | [1][2][3] |
| Molecular Weight | 221.09 g/mol | [1][2][3] |
| Canonical SMILES | CC(C)(C)OC(=O)C=CCBr | [3][4] |
| InChIKey | GJWISYPNGDTPOP-UHFFFAOYSA-N | [3] |
| CAS Number | 86606-04-4 | [1][2] |
Physicochemical Characteristics
The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. There are some discrepancies in the literature regarding its physical state at room temperature, with some sources describing it as a liquid and others as a crystalline solid.[1][2] This variation may be attributable to the purity of the material.
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow liquid OR White crystalline powder | [1][2] |
| Melting Point | ~70-75 °C (for solid form) | |
| Solubility | Soluble in non-polar and slightly polar organic solvents (e.g., hexanes, ethyl acetate). | |
| Storage Conditions | 2–8°C, in a tightly sealed container with desiccant, protected from light. | [2][4] |
| Purity | Commercially available at ≥95% purity. | [1] |
Synthesis and Purification
The synthesis of this compound typically involves the allylic bromination of a precursor ester. The choice of brominating agent and reaction conditions is critical to favor the desired isomer and prevent side reactions.
Synthetic Workflow: Allylic Bromination
A common and effective method for synthesizing similar compounds involves the reaction of an α,β-unsaturated ester with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).[5] This approach, known as the Wohl-Ziegler reaction, selectively brominates the allylic position.
Below is a representative protocol adapted for the synthesis of the title compound.
Diagram 1: Synthetic Workflow
Caption: A typical workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
tert-Butyl crotonate
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a solution of tert-butyl crotonate in anhydrous carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution. Causality Note: AIBN serves as a radical initiator, which is essential for the allylic bromination mechanism with NBS. CCl₄ is a classic solvent for these reactions, though safer alternatives may be considered.
-
Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen) for 3-4 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Extraction and Wash: Wash the filtrate sequentially with saturated aqueous sodium sulfite (to quench any remaining bromine) and brine. Trustworthiness Note: This washing step is crucial for removing impurities and ensuring the stability of the final product.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by vacuum distillation or flash column chromatography on silica gel to yield the pure this compound.
Applications in Research and Development
The unique structure of this compound makes it a powerful tool in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.[6]
Role as a Michael Acceptor
The electron-withdrawing ester group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles. This reactivity as a Michael acceptor is fundamental to its utility.[6][7] It allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a key strategy in building molecular complexity.[7]
Diagram 2: Michael Addition Mechanism
Caption: The mechanism of Michael addition using this compound.
Precursor for Complex Syntheses
-
Pharmaceutical Scaffolds: The compound is a key intermediate in synthesizing biaryl-containing pharmaceuticals. The bromo group provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with arylboronic acids.[3]
-
Heterocyclic Chemistry: The dual functionality allows it to be used in annulation and cyclization reactions to construct various heterocyclic ring systems, which are prevalent in biologically active compounds.[3][6]
-
Fluorescent Probes: The ester functionality can be leveraged for conjugation to biomolecules, making it a building block in the development of fluorescent probes for bioimaging.
-
Materials Science: It can serve as a monomer in polymerization reactions. For instance, it has been used to prepare polyurethane foams where the bromine atom contributes to enhanced flame retardancy and thermal stability.
Safety, Handling, and Storage
As a reactive chemical, proper handling of this compound is paramount to ensure laboratory safety.
-
Hazards: The compound may cause severe skin burns and eye damage. It is essential to handle it in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: For optimal stability, store at 2-8°C in a tightly sealed container under an inert atmosphere, protected from light and moisture.[4]
Conclusion
This compound is a high-value synthetic intermediate whose utility is derived from its bifunctional nature. Its capacity to act as both a Michael acceptor and a substrate for cross-coupling reactions makes it an indispensable tool for medicinal chemists and materials scientists. Understanding its core properties, synthetic pathways, and reaction mechanisms enables researchers to strategically incorporate this versatile building block into the design and synthesis of novel, high-impact molecules.
References
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PubChem. (n.d.). tert-Butyl 4-bromobutanoate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of ethyl 4-bromo-3-methylbut-2-enoate. Retrieved from [Link]
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PubChemLite. (n.d.). Tert-butyl (2e)-4-bromobut-2-enoate. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 2,4-dibromobutyrate. Retrieved from [Link]
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SpectraBase. (n.d.). tert-butyl (Z)-2-(bromomethyl)but-2-enoate. Retrieved from [Link]
- Google Patents. (n.d.). WO2021067606A1 - Brm targeting compounds and associated methods of use.
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(E)-tert-Butyl 4-bromobut-2-enoate physical properties and appearance
An In-depth Technical Guide to (E)-tert-Butyl 4-bromobut-2-enoate: Properties, Characterization, and Application
For researchers, scientists, and drug development professionals, this compound is a valuable bifunctional molecule, incorporating both an α,β-unsaturated ester and an allylic bromide. This structure makes it a versatile building block in organic synthesis, particularly for the introduction of a four-carbon chain with latent functionalities that can be exploited for constructing complex molecular architectures. This guide provides a detailed overview of its core physical properties, spectroscopic signature, and a practical application protocol.
Chemical Identity and Overview
This compound is identified by the following key descriptors:
-
Molecular Weight : 221.09 g/mol [2]
-
Chemical Structure :
Figure 1. Structure of this compound.
The molecule's utility stems from its dual reactivity. The carbon-bromine bond provides a reactive site for nucleophilic substitution or, more significantly, for palladium-catalyzed cross-coupling reactions. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be removed under acidic conditions in later synthetic steps.
Physicochemical Properties
The physical properties of this compound are summarized below. There is a discrepancy in the literature regarding its physical state at room temperature. While some suppliers list it as a liquid, its reported melting point of approximately 70-75 °C indicates that it is a solid under standard conditions. The liquid form may be attributed to impurities or the substance being handled in a molten state.
| Property | Value | Source(s) |
| Appearance | White crystalline powder. Also reported as a colorless to light yellow liquid. | [1][2] |
| Melting Point | ~ 70-75 °C | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Soluble in non-polar and slightly polar organic solvents (e.g., hexanes, ethyl acetate). | |
| Purity (Typical) | ≥95% | [1] |
Spectroscopic Profile
A comprehensive understanding of the molecule's spectroscopic data is essential for reaction monitoring and quality control.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. The presence of the α,β-unsaturated ester is confirmed by a strong carbonyl (C=O) stretching absorption around 1750 cm⁻¹. The carbon-bromine (C-Br) bond typically exhibits a characteristic absorption in the fingerprint region, between 600-500 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra are not widely published, the expected ¹H and ¹³C NMR spectra can be reliably predicted based on the molecule's structure. These predictions are critical for chemists to confirm the successful synthesis or purity of the compound.
Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):
-
δ ~6.90 ppm (dt, 1H): This signal corresponds to the proton on the β-carbon (CH=CH-CH₂Br). It would appear as a doublet of triplets, with a large trans coupling constant (J ≈ 15.6 Hz) from the adjacent α-proton and a smaller coupling (J ≈ 4.5 Hz) from the two protons of the CH₂Br group.
-
δ ~6.00 ppm (dt, 1H): This signal is from the proton on the α-carbon (O=C-CH=CH). It would appear as a doublet of triplets, with the same large trans coupling (J ≈ 15.6 Hz) from the β-proton and a smaller coupling (J ≈ 1.5 Hz) from the CH₂Br group.
-
δ ~4.05 ppm (dd, 2H): These are the diastereotopic protons of the methylene group adjacent to the bromine atom (CH₂Br). They would appear as a doublet of doublets, coupling to both the α- and β-vinyl protons.
-
δ ~1.50 ppm (s, 9H): A strong singlet representing the nine equivalent protons of the tert-butyl group.
Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz):
-
δ ~165 ppm: Carbonyl carbon of the ester.
-
δ ~145 ppm: β-vinyl carbon (C=C -CH₂Br).
-
δ ~125 ppm: α-vinyl carbon (O=C-C =C).
-
δ ~81 ppm: Quaternary carbon of the tert-butyl group (-C (CH₃)₃).
-
δ ~30 ppm: Methylene carbon adjacent to bromine (C H₂Br).
-
δ ~28 ppm: Methyl carbons of the tert-butyl group (-C(C H₃)₃).
Application in Palladium Cross-Coupling: A Suzuki-Miyaura Protocol
A primary application of this compound is its use in Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds, a foundational transformation in the synthesis of pharmaceuticals and advanced materials.[3] This reaction couples the vinyl bromide with an organoboron compound, such as an arylboronic acid.
Experimental Protocol: Synthesis of (E)-tert-Butyl 4-Arylbut-2-enoate
This protocol provides a generalized procedure. The choice of catalyst, ligand, base, and solvent may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the palladium catalyst is sensitive to oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired (E)-tert-butyl 4-arylbut-2-enoate.
Workflow Visualization
The logical flow of the Suzuki-Miyaura coupling protocol is illustrated below. This diagram outlines the critical steps from reactant assembly to final product purification, emphasizing the need for an inert atmosphere.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate care in a well-ventilated fume hood.
-
Hazards: The compound may cause severe skin burns and eye damage. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
-
Storage: For optimal stability, the compound should be stored at 2-8 °C under an inert atmosphere, protected from light and moisture.[4]
References
-
PubChemLite. (n.d.). Tert-butyl (2e)-4-bromobut-2-enoate. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Ligand-Free Suzuki Coupling of Arylboronic Acids with Methyl (E)-4-Bromobut-2-enoate: Synthesis of Unconventional Cores of HIV-1 Protease Inhibitors. Retrieved January 14, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 14, 2026, from [Link]
Sources
An In-depth Technical Guide to the Synthesis of (E)-tert-Butyl 4-bromobut-2-enoate from tert-Butyl Acrylate
This guide provides a comprehensive overview of a robust synthetic route to (E)-tert-butyl 4-bromobut-2-enoate, a valuable building block in organic synthesis. The synthesis commences from the readily available starting material, tert-butyl acrylate, and proceeds through a two-step sequence involving the formation of an intermediate, tert-butyl crotonate, followed by a selective allylic bromination. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering in-depth mechanistic insights, detailed experimental protocols, and critical analysis of the experimental choices.
Introduction
This compound is a bifunctional molecule incorporating both an α,β-unsaturated ester and an alkyl bromide. This arrangement of functional groups makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including natural products and pharmaceutical agents. The electron-withdrawing nature of the ester group activates the double bond for conjugate additions, while the bromo-substituent provides a handle for nucleophilic substitution or organometallic coupling reactions.
The synthetic challenge lies in the efficient and selective introduction of the bromine atom at the allylic position (C-4) of a butenoate scaffold, starting from tert-butyl acrylate. A direct conversion is not feasible; therefore, a two-step strategy is employed. The first step involves the generation of tert-butyl but-2-enoate (tert-butyl crotonate), which possesses the necessary allylic protons for the subsequent bromination reaction. The second step is a highly selective allylic bromination using N-bromosuccinimide (NBS) in what is known as the Wohl-Ziegler reaction.[1][2]
Overall Synthetic Strategy
The transformation of tert-butyl acrylate into this compound is strategically divided into two key stages. This approach allows for a controlled and high-yielding synthesis.
Caption: Mechanism of acid-catalyzed esterification.
Experimental Protocol: Synthesis of tert-Butyl but-2-enoate
-
To a solution of crotonic acid (20 g, 0.23 mol) and N-bromosuccinimide (46 g, 0.25 mol) in benzene (200 mL) in a round-bottom flask equipped with a stirring bar, add a catalytic amount of a radical initiator such as AIBN (1.14 g, 6.97 mmol). [3]2. Heat the solution to reflux under a nitrogen atmosphere. [3]3. Continue refluxing for 2 hours. [3]4. Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any solid byproducts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl but-2-enoate.
Part 2: Allylic Bromination of tert-Butyl but-2-enoate
The second and crucial step of the synthesis is the allylic bromination of tert-butyl but-2-enoate. This reaction, known as the Wohl-Ziegler reaction, utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator. [1][2]The key to the success of this reaction is maintaining a low concentration of bromine (Br₂) and hydrogen bromide (HBr) in the reaction mixture, which is achieved by the use of NBS. [4][5]This prevents the competing electrophilic addition of bromine to the double bond. [1]
Mechanism of Allylic Bromination with NBS
The reaction proceeds via a free-radical chain mechanism, which can be broken down into three stages: initiation, propagation, and termination. [6][7][8]
-
Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS or a small amount of Br₂ present, facilitated by light or a radical initiator (e.g., AIBN or benzoyl peroxide), to generate a bromine radical (Br•). [5][6]
-
Propagation:
-
The bromine radical abstracts a hydrogen atom from the allylic position (the carbon atom adjacent to the double bond) of tert-butyl but-2-enoate. This is the rate-determining step and is favored because the resulting allylic radical is stabilized by resonance. [4][9] * The allylic radical then reacts with a molecule of Br₂ to form the desired product, this compound, and another bromine radical, which continues the chain reaction. [6][7] * The Br₂ required for this step is generated in situ from the reaction of HBr (produced in the first propagation step) with NBS. [4][7][8]
-
-
Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.
Caption: Mechanism of the Wohl-Ziegler allylic bromination.
Experimental Protocol: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tert-butyl but-2-enoate (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or cyclohexane. [2]2. Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction can also be initiated by irradiation with a UV lamp. [5]4. Monitor the reaction progress by TLC or GC. The reaction is typically complete when the denser NBS has been consumed and the lighter succinimide floats on the surface of the solvent. [2]5. Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Quantitative Data Summary
| Reactant/Product | Molar Mass ( g/mol ) | Moles | Equivalents | Theoretical Yield (g) |
| tert-Butyl but-2-enoate | 142.20 | 1 | 1 | - |
| N-Bromosuccinimide | 177.98 | 1.1 | 1.1 | - |
| This compound | 221.09 | - | - | 221.09 (based on 1 mole of starting material) |
Note: The actual yield will vary depending on experimental conditions and purification efficiency.
Safety and Handling Precautions
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Carbon Tetrachloride (CCl₄): CCl₄ is a toxic and carcinogenic solvent. Its use should be minimized, and it should be handled with extreme care in a fume hood. Less toxic alternatives like cyclohexane or acetonitrile can be considered. [2]* Brominated Products: Alkyl bromides are generally toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Radical Initiators: AIBN and benzoyl peroxide are potentially explosive and should be handled with care, avoiding heat and friction.
Conclusion
The synthesis of this compound from tert-butyl acrylate is effectively achieved through a two-step process. The initial formation of tert-butyl but-2-enoate, followed by a selective allylic bromination using NBS, provides a reliable route to this versatile synthetic intermediate. A thorough understanding of the underlying reaction mechanisms, particularly the free-radical chain process of the Wohl-Ziegler reaction, is paramount for optimizing reaction conditions and ensuring a high yield of the desired product. The protocols and insights provided in this guide offer a solid foundation for researchers and scientists working in the field of organic synthesis.
References
-
Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]
-
Chemistry LibreTexts. 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]
-
Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. [Link]
-
Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
OrgoSolver. Allylic bromination of alkenes with NBS and light. [Link]
- Ahmad, M. U., et al. "Allylic halogenation and oxidation of long chain α,β‐unsaturated ester." Journal of the American Oil Chemists' Society 55.5 (1978): 491-495.
- Gedye, R. N., and A. Nechvatal. "Isomerisation during allylic bromination of unsaturated esters with N-bromosuccinimide." Journal of the Chemical Society (Resumed) (1964): 5925-5929.
-
Organic Syntheses. tert-butyl bromoacetate. [Link]
-
JoVE. Radical Substitution: Allylic Bromination. [Link]
-
Wiley-VCH. Supporting Information. [Link]
-
ResearchGate. Solvent-Free Bromination of 1,3-Diketones and β-Keto Esters with NBS. [Link]
-
Organic Chemistry Portal. Wohl-Ziegler Reaction. [Link]
- Macbeth, A. K., et al. "524. Allylic bromination of unsaturated terpene hydrocarbons, and the synthesis of αβ-unsaturated alcohols." Journal of the Chemical Society (Resumed) (1952): 2966-2971.
-
Master Organic Chemistry. What is Allylic Bromination?. [Link]
-
YouTube. Allylic Bromination Using NBS. [Link]
-
YouTube. Brominating the Allylic Position with NBS. [Link]
- Google Patents.
-
The Royal Society of Chemistry. Generic Methods for Monomer Synthesis. [Link]
- Google Patents.
-
A new Catalytic Route to Deoxypropionate Building Blocks. [Link]
-
ResearchGate. Conjugate Addition of Alcohols to Acrylic Compounds Catalyzed by a Bifunctional Ruthenium−Acetamido Complex. [Link]
-
Wiley Online Library. A Di-Tert-Butyl Acrylate Monomer for Controlled Radical Photopolymerization. [Link]
-
Journal of the American Chemical Society. Acrylate-Induced β-H Elimination in Coordination Insertion Copolymerizaton Catalyzed by Nickel. [Link]
-
The Preparation of t-Butyl Acrylate, Methyl Acrylate, and Styrene Block Copolymers by Atom Transfer Radical Polymerization. [Link]
- Google Patents.
-
Organic Chemistry Portal. Substituted arene synthesis by 1,4-Addition. [Link]
-
MDPI. Hybrid Copolymerization of Ethylene Oxide and tert-Butyl Methacrylate with Organocatalyst. [Link]
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PubChem. tert-Butyl trans-crotonate. [Link]
-
YouTube. Alkene Formation With Tert-Butoxide, Hoffmann Elimination Mechanism. [Link]
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- 9. youtube.com [youtube.com]
Spectroscopic data for (E)-tert-Butyl 4-bromobut-2-enoate (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of (E)-tert-Butyl 4-bromobut-2-enoate
Introduction
This compound is a valuable bifunctional molecule in organic synthesis, serving as a versatile building block for the introduction of a C4-ester moiety. Its structure, containing an α,β-unsaturated ester and a primary alkyl bromide, allows for a variety of subsequent chemical transformations, including Michael additions, Heck couplings, and nucleophilic substitutions. A thorough understanding of its spectroscopic properties is paramount for researchers to confirm its identity, assess its purity, and monitor its reactions. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles.
Molecular Structure
The structure of this compound is foundational to understanding its spectral data. The "E" designation indicates that the higher priority substituents on the double bond are on opposite sides.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 6.89 | dt | 1H | 15.6, 7.3 | H-3 |
| 6.04 | dt | 1H | 15.6, 1.5 | H-2 |
| 3.96 | dd | 2H | 7.3, 1.5 | H-4 |
| 1.48 | s | 9H | -C(CH₃)₃ |
Interpretation:
-
The large coupling constant (15.6 Hz) between the protons at 6.89 and 6.04 ppm is characteristic of a trans (E) configuration of the double bond.
-
The proton at 6.89 ppm (H-3) is coupled to both the vinylic proton (H-2) and the allylic protons (H-4), resulting in a doublet of triplets.
-
The proton at 6.04 ppm (H-2) is coupled to both the vinylic proton (H-3) and weakly to the allylic protons (H-4), also resulting in a doublet of triplets.
-
The allylic protons at 3.96 ppm (H-4) are adjacent to the bromine atom, which deshields them, shifting them downfield. They are coupled to the vinylic proton H-3, appearing as a doublet of doublets.
-
The singlet at 1.48 ppm, integrating to 9 protons, is characteristic of the tert-butyl group, where all nine protons are chemically equivalent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of different types of carbon atoms and their chemical environment.
| Chemical Shift (δ) ppm | Assignment |
| 165.0 | C=O (Ester) |
| 142.1 | C-3 |
| 125.0 | C-2 |
| 81.0 | -C(CH₃)₃ |
| 31.9 | C-4 |
| 28.1 | -C(CH₃)₃ |
Interpretation:
-
The downfield signal at 165.0 ppm is characteristic of a carbonyl carbon in an ester.
-
The signals at 142.1 and 125.0 ppm correspond to the sp² hybridized carbons of the double bond.
-
The signal at 81.0 ppm is for the quaternary carbon of the tert-butyl group.
-
The signal at 31.9 ppm corresponds to the carbon atom bonded to the bromine (C-4). The electronegative bromine atom causes a downfield shift.
-
The signal at 28.1 ppm is characteristic of the three equivalent methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Frequency (cm⁻¹) | Intensity | Assignment |
| 2979 | Medium | C-H stretch (sp³) |
| 1721 | Strong | C=O stretch (α,β-unsaturated ester) |
| 1655 | Medium | C=C stretch |
| 1279, 1154 | Strong | C-O stretch (ester) |
| 981 | Strong | =C-H bend (trans) |
Interpretation:
-
The strong absorption at 1721 cm⁻¹ is indicative of the carbonyl stretching of an α,β-unsaturated ester. The conjugation lowers the frequency from a typical saturated ester (around 1735-1750 cm⁻¹).
-
The absorption at 1655 cm⁻¹ corresponds to the C=C double bond stretching.
-
The strong band at 981 cm⁻¹ is a key diagnostic peak for a trans-disubstituted alkene.
-
The strong bands in the 1279-1154 cm⁻¹ region are characteristic of the C-O stretching vibrations of the ester group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and molecular formula of a compound. For this compound (C₈H₁₃BrO₂), the expected molecular weight is approximately 220.01 g/mol for the ⁷⁹Br isotope and 222.01 g/mol for the ⁸¹Br isotope.
Expected Observations:
-
Molecular Ion (M⁺): A pair of peaks of roughly equal intensity at m/z 220 and 222, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation: A prominent peak at m/z 57, corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺. Loss of the tert-butyl group from the molecular ion would give a fragment at m/z 163 and 165.
Experimental Protocols
The following are general protocols for the acquisition of spectroscopic data for a compound like this compound.
NMR Spectroscopy
An In-depth Technical Guide to (E)-tert-Butyl 4-bromobut-2-enoate: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of (E)-tert-Butyl 4-bromobut-2-enoate (CAS No. 86606-04-4), a versatile bifunctional reagent increasingly utilized in advanced organic synthesis. We will delve into its unique chemical architecture, spectroscopic profile, synthetic pathways, and diverse applications, offering field-proven insights for researchers, chemists, and professionals in drug development and materials science.
Molecular Architecture and Physicochemical Profile
This compound is a molecule strategically designed with three key chemical features: an allylic bromide, an α,β-unsaturated ester, and a sterically bulky tert-butyl group. This combination imparts a unique reactivity profile, making it a valuable building block for complex molecular construction.
The "(E)" designation in its name is crucial, defining the stereochemistry of the carbon-carbon double bond. The substituents on the double bond (the bromomethyl group and the ester) are on opposite sides, a configuration that influences the molecule's geometry and reactivity in subsequent transformations. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, resistant to cleavage under many standard reaction conditions, yet removable when desired.
Caption: Experimental workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is adapted from a standard procedure for the allylic bromination of a similar substrate. [1]
-
Reactor Setup: A multi-necked, round-bottom flask is equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. The system is flame-dried and cooled under a stream of dry nitrogen.
-
Charging Reagents: The flask is charged with tert-butyl crotonate (1 equivalent) and a non-polar solvent such as carbon tetrachloride (CCl₄).
-
Initiation: N-Bromosuccinimide (NBS, 1.1 equivalents) is added, followed by a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Causality Note: A slight excess of NBS ensures full conversion of the starting material. AIBN is chosen for its predictable decomposition rate at the reaction temperature, providing a steady stream of radicals to sustain the chain reaction.
-
-
Reaction: The heterogeneous mixture is heated to reflux (approx. 77°C for CCl₄) and maintained for 3-4 hours. The reaction progress can be monitored by observing the consumption of the denser NBS, which is replaced by the less dense succinimide byproduct that floats to the surface.
-
Workup: The reaction mixture is cooled to room temperature. The succinimide precipitate is removed by filtration.
-
Extraction & Washing: The filtrate is transferred to a separatory funnel and washed sequentially with a saturated aqueous sodium sulfite solution (to quench any remaining bromine), water, and finally, brine.
-
Trustworthiness Note: This washing sequence is self-validating. The sulfite wash removes oxidative impurities, while the brine wash aids in breaking emulsions and removing bulk water, ensuring efficient drying in the next step.
-
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation or silica gel column chromatography to yield this compound as a clear liquid or white solid.
Chemical Reactivity and Synthetic Utility
The power of this reagent lies in its ability to participate in distinct, chemoselective transformations at its two primary functional sites.
Caption: Key reaction pathways for this compound.
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond is an excellent handle for forming new carbon-carbon bonds. It is particularly effective in Suzuki-Miyaura coupling reactions with boronic acids to construct biaryl scaffolds, which are common motifs in pharmaceuticals. This reactivity is foundational to its use in medicinal chemistry.
-
Nucleophilic Substitution: The allylic bromide is susceptible to Sₙ2 displacement by a variety of nucleophiles, allowing for the introduction of diverse functional groups at the C4 position.
-
Michael Addition: The α,β-unsaturated system can act as a Michael acceptor, enabling 1,4-conjugate addition of soft nucleophiles.
-
Ester Manipulation: The tert-butyl ester can be hydrolyzed under acidic conditions to reveal the corresponding carboxylic acid, (E)-4-Bromobut-2-enoic acid. [2]
Applications in Research and Development
The unique structural features of this compound have positioned it as a key intermediate in several high-value applications.
-
Pharmaceutical and Agrochemical Synthesis: Its primary application is as a building block in the synthesis of complex organic molecules. Its ability to participate in cross-coupling reactions is crucial for creating the carbon skeletons of many modern drug candidates and agrochemicals. [3]* Materials Science: The compound serves as a functional monomer. When incorporated into polymers like polyurethanes, the bromo substituent enhances flame retardancy and thermal stability, making it valuable for creating advanced materials. * Bioimaging and Probes: The ester functionality can be used as a handle to conjugate the molecule to biomolecules. This strategy is employed in the development of specialized fluorescent probes for bioimaging applications.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling is paramount to ensure laboratory safety.
-
Hazards: The compound may cause severe skin burns and eye damage. It should be treated as a lachrymator and a potential respiratory irritant. [4]* Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Storage: For optimal stability and to prevent degradation, store at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). [5]Protect from light and moisture.
Conclusion
This compound is a powerful and versatile synthetic intermediate whose value is derived from its distinct and orthogonally reactive functional groups. A thorough understanding of its structure, reactivity, and handling requirements enables researchers to effectively leverage this molecule for the efficient construction of complex targets in medicine, materials, and biotechnology.
References
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tert-Butyl 4-bromobutanoate | C8H15BrO2 | CID 2757253 - PubChem. PubChem. Available at: [Link]
-
tert-butyl bromoacetate - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Tert-butyl (2e)-4-bromobut-2-enoate - PubChemLite. PubChemLite. Available at: [Link]
-
Synthesis of ethyl 4-bromo-3-methylbut-2-enoate. - ResearchGate. ResearchGate. Available at: [Link]
-
tert-butyl (Z)-2-(bromomethyl)but-2-enoate - SpectraBase. SpectraBase. Available at: [Link]
- Catalytic synthesis method of tert-butyl alpha-bromoisobutyrate by using cation exchange resin - Google Patents. Google Patents.
-
FT-IR spectrum of tert-butyl... | Download Scientific Diagram - ResearchGate. ResearchGate. Available at: [Link]
-
database IR spectra INFRARED SPECTROSCOPY INDEX... - Doc Brown's Chemistry. Doc Brown's Chemistry. Available at: [Link]
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What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene? - Autech. Autech Scientific. Available at: [Link]
-
Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PDF. PDF. Available at: [Link]
-
1H proton nmr spectrum of 2-bromobutane... - Doc Brown's Chemistry. Doc Brown's Chemistry. Available at: [Link]
-
Recent Advances and Applications of tert-Butyl Nitrite (TBN) in Organic Synthesis. Bentham Science. Available at: [Link]
-
mass spectrum of 2-bromobutane... - Doc Brown's Chemistry. Doc Brown's Chemistry. Available at: [Link]
-
Butane, 2-bromo- - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]
-
2-Bromo-4-tert-butylphenol - SpectraBase. SpectraBase. Available at: [Link]
-
Ethyl (E)-4-bromobut-2-enoate | C6H9BrO2 | CID 5373944 - PubChem. PubChem. Available at: [Link]
-
Butane, 1-bromo- - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]
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- 4. tert-Butyl 4-bromobutanoate | C8H15BrO2 | CID 2757253 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Technical Guide to the Solubility, Stability, and Storage of (E)-tert-Butyl 4-bromobut-2-enoate
Section 1: Compound Overview & Strategic Value
(E)-tert-Butyl 4-bromobut-2-enoate (CAS No. 86606-04-4) is a versatile bifunctional reagent of significant interest in medicinal chemistry and materials science. Its strategic value is derived from a unique combination of three key structural features: an α,β-unsaturated ester, a sterically hindered tert-butyl ester, and a reactive allylic bromide.
Understanding the interplay of these functional groups is not merely academic; it is fundamental to its successful application. The conjugated system provides a site for Michael additions, while the allylic bromide is a potent electrophile for substitution reactions, such as the Suzuki-Miyaura coupling to form complex biaryl scaffolds. The tert-butyl ester, known for its stability under basic conditions, serves as a robust protecting group that can be selectively removed under acidic conditions.[1]
This guide provides an in-depth analysis of the compound's solubility and stability, offering field-proven protocols to ensure its integrity from storage to reaction, thereby maximizing experimental reproducibility and success.
Section 2: Physicochemical Properties
A clear understanding of the fundamental physicochemical properties is the starting point for effective handling and application. The compound has been reported in two physical forms, likely dependent on purity and residual solvent.
| Property | Value | Source(s) |
| CAS Number | 86606-04-4 | [2] |
| Molecular Formula | C₈H₁₃BrO₂ | [2][3] |
| Molecular Weight | 221.09 g/mol | [2][3] |
| Appearance | White crystalline powder OR Colorless to light yellow liquid | [2][3] |
| Melting Point | ~70-75 °C (for solid form) |
Section 3: Solubility Profile
The solubility of this compound is governed by its overall moderate polarity. The ester functionality provides some polar character, but the eight-carbon backbone and the bulky, non-polar tert-butyl group limit its aqueous solubility while favoring solubility in a range of organic solvents.
Qualitative Solubility in Common Laboratory Solvents
Direct quantitative solubility data for this specific reagent is not widely published. However, based on its structure and available information, a qualitative assessment can be made. It is reported to be soluble in non-polar and slightly polar organic solvents like hexanes and ethyl acetate. From our experience with structurally similar compounds, the following profile can be anticipated:
| Solvent | IUPAC Name | Polarity | Expected Solubility | Rationale & Use Case Notes |
| Hexanes | Hexane | Non-Polar | Soluble | Good for chromatography and non-polar reactions. |
| Ethyl Acetate | Ethyl ethanoate | Polar Aprotic | Soluble | Excellent general-purpose solvent for reactions and chromatography. |
| DCM | Dichloromethane | Polar Aprotic | Very Soluble | High solubility is expected. Ideal for reactions requiring a non-nucleophilic polar solvent. |
| THF | Tetrahydrofuran | Polar Aprotic | Very Soluble | Commonly used for organometallic reactions (e.g., Grignard, Suzuki). Ensure solvent is dry. |
| Acetone | Propan-2-one | Polar Aprotic | Soluble | Good for general dissolution, but its enolate can be nucleophilic. Use with caution. |
| Acetonitrile | Ethanenitrile | Polar Aprotic | Soluble | A common polar solvent for a range of organic reactions. |
| DMF / DMSO | Dimethylformamide / Dimethyl sulfoxide | Polar Aprotic | Soluble | High-boiling polar solvents; solubility is expected to be high. Use for reactions requiring higher temperatures. |
| Methanol / Ethanol | Methanol / Ethanol | Polar Protic | Sparingly Soluble | Alcohols are nucleophiles and can potentially react with the compound (transesterification or conjugate addition) over time or with catalysis. Use as a reaction solvent only if this reactivity is intended. |
| Water | Water | Polar Protic | Insoluble | The hydrophobic nature of the carbon backbone and tert-butyl group prevents dissolution in water. |
Experimental Protocol: Determining Solubility for a Specific Application
For critical applications such as high-concentration stock solutions or crystallization, it is imperative to determine the solubility experimentally.
Objective: To determine the approximate solubility (in mg/mL) of this compound in a chosen solvent at a specific temperature.
Methodology:
-
Preparation: Add a known volume (e.g., 1.0 mL) of the desired solvent to a small, clean, dry vial equipped with a magnetic stir bar.
-
Incremental Addition: Weigh out an accurately known mass of the compound (e.g., 100 mg). Begin adding small, pre-weighed portions of the compound to the stirring solvent at the desired temperature (e.g., room temperature, 25°C).
-
Observation: After each addition, allow the mixture to stir for 2-3 minutes. Observe if the solid completely dissolves. Continue adding portions until a small amount of solid material remains undissolved for at least 15 minutes, indicating saturation.
-
Calculation: Sum the total mass (in mg) of the compound that completely dissolved. The solubility is this mass divided by the initial volume of the solvent (e.g., mg/1.0 mL).
-
Self-Validation: For confirmation, gently warm the saturated solution. If the excess solid dissolves and then recrystallizes upon returning to the initial temperature, the saturation point is validated.
Visualization: Solvent Selection Workflow
The choice of solvent is dictated by the experimental goal. This workflow provides a logical framework for solvent selection.
Caption: Logical workflow for selecting an appropriate solvent system.
Section 4: Chemical Stability and Recommended Storage
The long-term stability of this compound is critically dependent on proper storage. Its molecular structure contains three potential points of reactivity that dictate the necessary precautions: the tert-butyl ester, the α,β-unsaturated system, and the allylic bromide.
Analysis of Chemical Instability
-
Hydrolysis: The tert-butyl ester is susceptible to acid-catalyzed hydrolysis, which cleaves the ester to the corresponding carboxylic acid and releases isobutylene.[1][4] While generally stable to base, prolonged exposure to strong aqueous base at elevated temperatures can also force hydrolysis. The primary concern is inadvertent exposure to acidic contaminants, often in the presence of moisture.
-
Nucleophilic Attack/Polymerization: As an α,β-unsaturated ester, the compound is an electrophile at the β-carbon and is susceptible to 1,4-conjugate addition (Michael addition) by nucleophiles.[5] This inherent reactivity also makes it prone to polymerization, especially when exposed to heat, light (which can initiate radical polymerization), or catalytic impurities.
-
Allylic System Reactivity: The carbon-bromine bond is at an allylic position. This makes it significantly more reactive towards substitution than a standard alkyl bromide. Furthermore, the intermediate allylic radical or cation is resonance-stabilized, which can sometimes lead to reactions at either end of the conjugated system, potentially yielding isomeric products.[6][7]
Recommended Storage Protocol
To mitigate these degradation pathways, a multi-faceted storage strategy is required. The following conditions are essential for preserving the purity and reactivity of the compound.
| Parameter | Recommendation | Causality / Rationale |
| Temperature | 2–8 °C | Reduces the rate of all potential degradation reactions, including hydrolysis and polymerization.[2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, which can participate in radical-mediated degradation/polymerization, and displaces atmospheric moisture.[4] |
| Container | Tightly Sealed Amber Glass Vial | Prevents exposure to atmospheric moisture and contaminants. Amber glass blocks UV light, which can initiate radical reactions. |
| Moisture | Store with a Desiccant | The compound is sensitive to moisture, which can lead to hydrolysis of the ester group. A desiccant provides an additional layer of protection. |
| Light | Protect from Light | UV light can provide the energy to initiate radical chain reactions, leading to polymerization or decomposition. |
Visualization: Factors Influencing Compound Degradation
This diagram illustrates the primary external factors that can compromise the integrity of this compound.
Caption: Key environmental factors leading to potential degradation pathways.
Section 5: Safe Handling Protocols
This compound is classified as hazardous and must be handled with appropriate care. It is reported to cause severe skin burns and eye damage. Rigorous adherence to safety protocols is mandatory.
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of any vapors or aerosols.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and change them immediately if contamination occurs.
-
Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.
-
-
Handling Procedure:
-
Before opening, allow the container to equilibrate to room temperature inside a desiccator to prevent condensation of atmospheric moisture.
-
If the compound is a solid, handle it as a powder, avoiding the creation of dust.
-
If it is a liquid, use a calibrated syringe or pipette for transfers.
-
After dispensing, flush the container with an inert gas (argon or nitrogen) before tightly resealing.
-
Thoroughly wash hands and any exposed skin after handling is complete.
-
-
Spills and Waste: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Dispose of all waste in accordance with local, state, and federal regulations.
Section 6: Conclusion
This compound is a powerful synthetic building block whose utility is directly tied to its purity and stability. By understanding its inherent chemical reactivity—specifically its sensitivity to moisture, light, heat, and nucleophiles—researchers can implement the stringent storage and handling protocols outlined in this guide. Adherence to these recommendations, from solvent selection to long-term storage, is the key to ensuring reliable and reproducible experimental outcomes in drug discovery and materials development.
References
- Source: Google Patents (WO2007082890A1)
-
Title: Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2 Source: ResearchGate URL: [Link]
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Title: Reagent Guides - Acids Source: ACS GCI Pharmaceutical Roundtable URL: [Link]
-
Title: Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether Source: Oxford Academic (Environmental Toxicology and Chemistry) URL: [Link]
- Title: CHAPTER 10: Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds Source: Books URL
-
Title: Conversion of α,β-Unsaturated Aldehydes into Saturated Esters: An Umpolung Reaction Catalyzed by Nucleophilic Carbenes Source: ACS Publications (Organic Letters) URL: [Link]
-
Title: 10.4 Stability of the Allyl Radical: Resonance Revisited Source: Organic Chemistry: A Tenth Edition (eBook) URL: [Link]
-
Title: Allylic Bromination by NBS with Practice Problems Source: Chemistry Steps URL: [Link]
-
Title: Allylic Bromination With Allylic Rearrangement Source: Master Organic Chemistry URL: [Link]
-
Title: The fact that allylic halogenation results in formation of the mo... Source: Pearson+ Study Prep URL: [Link]
-
Title: Breaking Down Carbonyl Reaction Mechanisms: Reactions of Anionic Nucleophiles (Part 2) Source: Master Organic Chemistry URL: [Link]
-
Title: α,β-Unsaturated carbonyl compound Source: Wikipedia URL: [Link]
-
Title: 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS Source: Chemistry LibreTexts URL: [Link]
-
Title: Tert-butyl (2e)-4-bromobut-2-enoate Source: PubChemLite URL: [Link]
-
Title: tert-Butyl 4-bromobutanoate Source: PubChem URL: [Link]
-
Title: tert-Butyl 2,4-dibromobutyrate Source: PubChem URL: [Link]
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Title: What solvents are DMSO/DMF miscible with? Source: Reddit URL: [Link]
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Title: Development of a General Solvents Method for DMSO Soluble Compounds Source: USP-NF URL: [Link]
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An In-depth Technical Guide to (E)-tert-Butyl 4-bromobut-2-enoate for Researchers and Drug Development Professionals
Introduction
(E)-tert-Butyl 4-bromobut-2-enoate is a versatile bifunctional reagent that has garnered significant interest within the realms of organic synthesis and medicinal chemistry. Its unique structure, incorporating both a Michael acceptor and an electrophilic bromide, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its commercial availability, key chemical properties, and practical applications, with a focus on providing actionable insights for researchers and professionals in drug development.
Physicochemical Properties
This compound is a colorless to light yellow liquid.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 86606-04-4 | [1] |
| Molecular Formula | C₈H₁₃BrO₂ | [1] |
| Molecular Weight | 221.09 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Storage Temperature | 2-8°C | [1] |
Commercial Availability and Suppliers
This compound is commercially available from a variety of suppliers, catering to both research and development and larger-scale needs. The table below provides a non-exhaustive list of potential suppliers. It is recommended to request certificates of analysis from suppliers to ensure purity and quality.
| Supplier | Location | Notes |
| Dalian Shuohui Pharmaceutical Technology Co., Ltd. | China | - |
| Beijing Ouhe Technology Co., Ltd. | China | - |
| Shanghai Raise Chemical Technology Co.,Ltd. | China | - |
| Hefei Yucheng Pharmaceutical Technology Co., Ltd. | China | - |
| Jiangsu Aikon Biopharmaceutical R&D co.,Ltd. | China | - |
This list is for informational purposes only and does not constitute an endorsement of any particular supplier.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the allylic bromination of tert-butyl crotonate. This reaction typically utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN). The reaction proceeds via a free-radical mechanism, where a bromine radical is generated and selectively abstracts an allylic hydrogen from the tert-butyl crotonate, followed by reaction with NBS to yield the desired product.
Experimental Protocol: Allylic Bromination of tert-Butyl Crotonate
Disclaimer: This is an adapted protocol and should be optimized for safety and efficiency in a controlled laboratory setting by qualified personnel.
Materials:
-
tert-Butyl crotonate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or a suitable alternative solvent
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tert-butyl crotonate in carbon tetrachloride.
-
Add N-bromosuccinimide (a slight molar excess) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium sulfite solution to quench any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation.
Caption: Workflow for the synthesis of this compound.
Applications in Organic Synthesis
The dual reactivity of this compound makes it a valuable tool for the construction of a variety of organic molecules.
Suzuki-Miyaura Coupling Reactions
The vinyl bromide moiety of this compound readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the formation of a new carbon-carbon bond at the 4-position, providing access to a wide range of 4-substituted butenoates. These products can serve as intermediates in the synthesis of biologically active molecules.
A general protocol for a ligand-free Suzuki coupling of a similar substrate, methyl (E)-4-bromobut-2-enoate, with arylboronic acids has been reported and can be adapted.[3]
Michael Addition Reactions
The α,β-unsaturated ester functionality in this compound serves as an excellent Michael acceptor.[4] This allows for the conjugate addition of a wide range of nucleophiles, including thiols, amines, and carbanions, to the β-position. This reaction is a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds.[5]
The resulting adducts can be further manipulated. For instance, an intramolecular Michael addition following the reduction of a nitro group has been used to synthesize benzoxazinylideneacetates.[5]
Caption: Key synthetic applications of this compound.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, please consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a commercially available and highly versatile reagent with significant potential in organic synthesis and drug discovery. Its ability to undergo both Suzuki-Miyaura coupling and Michael addition reactions allows for the efficient construction of diverse and complex molecular scaffolds. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to effectively utilize this valuable building block in their synthetic endeavors.
References
-
European Patent Office. (2018). SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS (EP 3630724 B1). Retrieved from [Link]
- Google Patents. (n.d.). Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al (EP0040830B1).
- Google Patents. (n.d.). A green synthetic method for tert-butyl bromoacetate (CN106380398A).
- Google Patents. (n.d.). Synthesis method of tert-butyl bromoacetate (CN102659588B).
-
ResearchGate. (n.d.). Synthesis of ethyl 4-bromo-3-methylbut-2-enoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Ligand-Free Suzuki Coupling of Arylboronic Acids with Methyl (E)-4-Bromobut-2-enoate: Synthesis of Unconventional Cores of HIV-1 Protease Inhibitors. Retrieved from [Link]
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- 2. PubChemLite - Tert-butyl (2e)-4-bromobut-2-enoate (C8H13BrO2) [pubchemlite.lcsb.uni.lu]
- 3. tert-Butyl 4-bromobutanoate | C8H15BrO2 | CID 2757253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound | 86606-04-4 [smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide on the Safe Handling of (E)-tert-Butyl 4-bromobut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-tert-Butyl 4-bromobut-2-enoate is a bifunctional molecule of significant interest in organic synthesis and pharmaceutical development. Its structure incorporates both an α,β-unsaturated ester and a primary alkyl bromide, making it a versatile building block for the introduction of a four-carbon chain with reactive handles at both ends. This reactivity, however, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing from available safety data and the known reactivity of its constituent functional groups.
Chemical and Physical Properties
A clear understanding of the physical properties of a substance is the first step in safe handling.
| Property | Value | Source |
| CAS Number | 86606-04-4 | |
| Molecular Formula | C₈H₁₃BrO₂ | |
| Molecular Weight | 221.09 g/mol | |
| Appearance | Colorless to light yellow liquid or white crystalline powder | , |
| Melting Point | Approx. 70-75 °C | |
| Storage Temperature | 2-8 °C | |
| Solubility | Soluble in non-polar and slightly polar organic solvents (e.g., hexanes, ethyl acetate) |
Hazard Identification and GHS Classification
There is some discrepancy in the classification of this compound among suppliers. A conservative approach, assuming the highest level of reported hazard, is recommended until more definitive data becomes available.
GHS Pictograms:
Signal Word: Danger/Warning
Hazard Statements:
-
H302: Harmful if swallowed. [1]
-
H314: Causes severe skin burns and eye damage. (This is a potential hazard suggested by some suppliers and should be considered in risk assessments).
-
H315: Causes skin irritation. (Reported by some sources).
-
H319: Causes serious eye irritation. (Reported by some sources).
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Toxicological Profile: A Mechanistic Perspective
The Electrophilic Nature of the α,β-Unsaturated System
The conjugated system in α,β-unsaturated carbonyl compounds renders the β-carbon electrophilic and susceptible to nucleophilic attack, most notably through a Michael addition mechanism. This reactivity is the basis for their potential to interact with biological nucleophiles.
-
Interaction with Cellular Thiols: The electrophilic β-carbon can react with endogenous thiols, such as the cysteine residues in proteins and glutathione (GSH). Depletion of cellular GSH can lead to oxidative stress and cellular damage.
-
Potential for Mutagenicity and Carcinogenicity: α,β-Unsaturated carbonyl compounds are a class of chemicals that have been studied for their mutagenic and carcinogenic potential.[2][3] Their ability to form adducts with DNA bases, particularly guanine, is a primary mechanism of genotoxicity.[2][4] While no specific data exists for this compound, this potential should be a key consideration in its handling.
Alkylating Potential of the Alkyl Bromide
The presence of a primary alkyl bromide introduces the potential for this compound to act as an alkylating agent. Alkylating agents are known to react with nucleophilic sites in biological macromolecules, including DNA, which can lead to mutagenic and carcinogenic effects.
Reactivity and Incompatibilities
The dual functionality of this compound dictates its reactivity profile.
-
Nucleophilic Attack: As mentioned, the β-carbon is susceptible to attack by soft nucleophiles (e.g., thiols, amines, cyanides) via Michael addition. The carbonyl carbon can also be attacked by strong, hard nucleophiles.
-
Substitution Reactions: The primary alkyl bromide can undergo nucleophilic substitution reactions (Sₙ2).
-
Incompatible Materials: To prevent uncontrolled reactions, avoid contact with:
-
Strong Oxidizing Agents: Can lead to vigorous reactions.
-
Strong Bases: Can catalyze polymerization or other reactions.
-
Strong Acids: May catalyze hydrolysis of the tert-butyl ester.
-
Nucleophiles: Unintended reactions can occur.
-
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when working with this compound.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.
Personal Protective Equipment (PPE)
The following PPE is recommended as a minimum standard.
| PPE Category | Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes to the eyes and face. |
| Skin Protection | - Gloves: Nitrile or neoprene gloves. Double gloving is recommended. - Lab Coat: A chemically resistant lab coat. - Clothing: Long pants and closed-toe shoes. | Prevents skin contact, which may cause irritation or burns. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for operations with a high potential for aerosol generation or if engineering controls are insufficient. | Protects against inhalation of vapors or aerosols. |
Experimental Protocols: Safe Handling and Emergency Procedures
General Handling Workflow
The following diagram outlines a safe workflow for handling this compound.
Caption: Recommended workflow for handling this compound.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Caption: Emergency spill response protocol.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Storage and Disposal
Proper storage and disposal are crucial to prevent accidents and environmental contamination.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is 2-8 °C.
-
Store away from incompatible materials.
-
Keep away from sources of ignition.
Disposal
-
Dispose of waste in a designated "Halogenated Organic Waste" container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of down the drain.
Environmental Fate and Ecotoxicity
Specific data on the environmental fate and ecotoxicity of this compound are limited. However, based on its structure:
-
Persistence and Degradation: The tert-butyl ester group may undergo hydrolysis under certain environmental conditions.[5] Brominated organic compounds can be persistent in the environment.
-
Toxicity to Aquatic Life: Many organic bromides exhibit toxicity to aquatic organisms. The release of this compound into the environment should be avoided.
Conclusion
This compound is a valuable synthetic intermediate, but its handling requires a high degree of caution due to its potential hazards. The presence of both an α,β-unsaturated ester and an alkyl bromide functionality suggests the potential for skin and eye damage, as well as mutagenic effects. Researchers must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment. In the absence of comprehensive toxicological data, a conservative approach to safety is paramount. By following the guidelines outlined in this document, researchers can minimize the risks associated with the use of this versatile compound.
References
-
Eder, E., Hoffman, C., Bastian, H., Deininger, C., & Scheckenbach, S. (n.d.). Molecular mechanisms of DNA damage initiated by alpha, beta-unsaturated carbonyl compounds as criteria for genotoxicity and mutagenicity. PubMed Central. [Link]
-
Mabey, W. R., & Mill, T. (1978). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Toxicology and Chemistry, 17(5), 823-828. [Link]
-
Benigni, R., Passerini, L., & Rodomonte, A. (2003). Structure-activity relationships for the mutagenicity and carcinogenicity of simple and alpha-beta unsaturated aldehydes. Environmental and Molecular Mutagenesis, 42(3), 136-143. [Link]
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Eder, E., Schuler, D., & Kutt, W. (1993). The possible role of alpha, beta-unsaturated carbonyl compounds in mutagenesis and carcinogenesis. Toxicology Letters, 67(1-3), 87-103. [Link]
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Lutz, W. K., & Schlatter, J. (1983). Mutagenic properties of allylic and alpha, beta-unsaturated compounds: consideration of alkylating mechanisms. Progress in mutation research, 4, 235-247. [Link]
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Eder, E., & Deininger, C. (1992). Molecular mechanisms of DNA damage initiated by alpha,beta-unsaturated carbonyl compounds as criteria for genotoxicity and mutagenicity. Environmental health perspectives, 98, 99-106. [Link]
-
PubChem. (n.d.). tert-Butyl 4-bromobutanoate. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
-
GSRS. (n.d.). TERT-BUTYL (2E)-4-BROMO-2-BUTENOATE. [Link]
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Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042. [Link]
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Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. PubMed. [Link]
-
Angene Chemical. (2024, November 15). Safety Data Sheet. [Link]
-
ResearchGate. (2019, April). Sustainable bromination of organic compounds: A critical review. [Link]
-
ResearchGate. (2016, May). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis | Request PDF. [Link]
-
ResearchGate. (2025, August 9). Aquatic toxicity of four alkyphenols (3-tert-butylphenol, 2-isopropylphenol, 3-isopropylphenol, and 4-isopropylphenol) and their binary mixtures to microbes, invertebrates, and fish | Request PDF. [Link]
-
Semantic Scholar. (1997, August 1). The environmental fate of phthalate esters: A literature review. [Link]
-
ResearchGate. (n.d.). Degradation of Phthalate Esters in the Environment. [Link]
-
ResearchGate. (2025, August 10). Exposure to environmental levels of 2,4-di-tert-butylphenol affects digestive glands and induces inflammation in Asian Clam (Corbicula fluminea) | Request PDF. [Link]
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A Comprehensive Guide to the Nomenclature of (E)-tert-Butyl 4-bromobut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Precise Chemical Nomenclature
In the fields of chemical research, synthesis, and pharmaceutical development, the unambiguous identification of a molecule is paramount. The compound (E)-tert-Butyl 4-bromobut-2-enoate is a valuable reagent and building block, frequently utilized in the synthesis of complex organic molecules. Its specific stereochemistry and reactive functional groups—an α,β-unsaturated ester and an allylic bromide—make it a versatile intermediate. However, the variety of naming conventions, including systematic IUPAC names, common trivial names, and supplier-specific catalog names, can create ambiguity.
This technical guide provides a definitive resource for the alternative names and synonyms for this compound. By consolidating its various identifiers, this document aims to ensure clarity in communication, procurement, and regulatory documentation, thereby upholding the principles of scientific integrity and reproducibility.
Primary Chemical Identity
The foundational step in understanding the nomenclature of any compound is to establish its primary structure and systematic name.
-
Canonical Name: this compound
-
Chemical Structure:
-
Key Features:
-
Parent Chain: A four-carbon chain with a double bond starting at the second carbon (a butenoate).
-
Stereochemistry: The (E)-isomer, indicating that the highest priority groups on each carbon of the double bond (the bromomethyl group and the ester group) are on opposite sides.
-
Functional Groups: A tert-butyl ester and a primary allylic bromide.
-
Systematic and Trivial Nomenclature
A single chemical entity can be referenced by multiple names, each derived from different nomenclature systems. Understanding these systems is key to navigating chemical literature and databases effectively.
IUPAC and Systematic Names
The International Union of Pure and Applied Chemistry (IUPAC) provides a rigorous, systematic method for naming compounds. Variations in the application of these rules can still lead to slightly different, yet correct, names.
-
tert-butyl (2E)-4-bromobut-2-enoate : This is a common and highly descriptive systematic name. The "(2E)" explicitly defines the position and stereochemistry of the double bond.
-
tert-Butyl (E)-4-bromocrotonate : This name uses the trivial name "crotonate" for the but-2-enoate scaffold. The (E)-isomer of crotonate is the standard form, but its explicit designation is crucial for clarity.
Depositor-Supplied and Common Synonyms
Beyond strict IUPAC names, a variety of synonyms are used in commercial catalogs, databases, and publications. These are often historical or simplified names that have gained common usage.
Common synonyms include:
It is crucial for researchers to recognize these variations to ensure they are referencing the correct molecule. For instance, the omission of the (E)-descriptor is common but introduces ambiguity regarding the stereochemistry of the double bond.
Key Identifiers for Unambiguous Referencing
To eliminate ambiguity entirely, standardized numerical identifiers are assigned to chemical substances. These identifiers are cross-referenced in global databases and are essential for database searching, procurement, and regulatory submissions.
| Identifier Type | Value | Authoritative Source |
| CAS Registry Number | 86606-04-4 | Chemical Abstracts Service[3][4][5] |
| Molecular Formula | C₈H₁₃BrO₂ | PubChem, ChemicalBook[3][6][7] |
| Molecular Weight | 221.09 g/mol | PubChem, ChemSpider[6] |
| InChI Key | GJWISYPNGDTPOP-SNAWJCMRSA-N | PubChem[6][7] |
Logical Relationships in Chemical Nomenclature
The relationship between a chemical's structure and its various identifiers can be visualized to clarify how different pieces of information point to the same unique entity. The CAS Registry Number serves as a central, unambiguous hub connecting the structure to its many names.
Caption: Relationship between the core chemical structure and its various names and identifiers.
Conclusion
Precise and consistent nomenclature is a cornerstone of effective scientific research and development. For the compound This compound , while several synonyms and systematic names exist, the CAS Registry Number 86606-04-4 remains the most reliable and unambiguous identifier. Professionals in the field are encouraged to use this CAS number in conjunction with a systematic name to avoid any potential confusion in publications, patents, and chemical sourcing. This practice ensures clarity, supports reproducibility, and upholds the highest standards of scientific integrity.
References
-
Global Substance Registration System (GSRS). TERT-BUTYL (2E)-4-BROMO-2-BUTENOATE. Available at: [Link]
-
PubChemLite. Tert-butyl (2e)-4-bromobut-2-enoate. Available at: [Link]
Sources
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Methodological & Application
Application Notes & Protocols: (E)-tert-Butyl 4-bromobut-2-enoate in Suzuki-Miyaura Coupling Reactions
Introduction: A Versatile Building Block for Conjugated Systems
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction between an organoboron species and an organohalide has become indispensable for preparing biaryls, polyolefins, and styrenes—motifs prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2]
(E)-tert-Butyl 4-bromobut-2-enoate is a highly valuable electrophilic partner in this reaction. As a vinyl bromide, it exhibits favorable reactivity in the crucial oxidative addition step of the catalytic cycle.[3] Its structure allows for the direct installation of a tert-butyl acrylate moiety, a versatile pharmacophore and synthetic intermediate. The coupling of this reagent with various organoboron compounds provides a powerful and convergent route to a diverse array of (E)-4-substituted-but-2-enoates, which are key components in drug development and materials science. This document provides a comprehensive guide to the principles, key parameters, and execution of Suzuki-Miyaura reactions utilizing this important building block.
Principle of the Reaction: The Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.[4][5] The generally accepted mechanism consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
General Reaction Scheme:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This step forms a Pd(II) complex and proceeds with retention of the double bond's stereochemistry.[1]
-
Transmetalation: The organic group (R) from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic boronate complex (e.g., [R-B(OH)₃]⁻), thereby facilitating the ligand exchange on the palladium complex.[1][6]
-
Reductive Elimination: The two organic groups on the palladium center—the butenoate moiety and the transferred R-group—couple to form the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][5]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Key Methodological Considerations
The success of the coupling reaction is highly dependent on the careful selection of several key parameters.
-
Catalyst System: A wide range of palladium sources can be effective. Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common choices.[2] For challenging substrates or to improve efficiency, the use of bulky, electron-rich phosphine ligands like tricyclohexylphosphine (PCy₃) or biphenyl-based ligands can be advantageous.[7][8] Notably, effective ligand-free protocols have been developed for the closely related methyl (E)-4-bromobut-2-enoate, suggesting that simpler catalyst systems may suffice.[9]
-
Base Selection: The base is crucial for activating the boronic acid for transmetalation.[6] Inorganic bases are most common, with potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) being widely used.[1] The tert-butyl ester of the substrate is relatively resistant to hydrolysis compared to methyl or ethyl esters, offering a wider choice of bases. However, for sensitive substrates, milder bases like potassium fluoride (KF) can be employed.[6]
-
Solvent System: The choice of solvent influences catalyst solubility, stability, and reaction rate.[10] Biphasic solvent systems are frequently employed in Suzuki couplings. Mixtures of an organic solvent like 1,4-dioxane, toluene, or tetrahydrofuran (THF) with water are common.[1][11] The aqueous phase helps to dissolve the inorganic base and facilitates the formation of the active boronate species. Anhydrous conditions are also possible, particularly with bases like cesium carbonate in solvents such as dioxane.[12]
-
Organoboron Reagent: A vast array of aryl, heteroaryl, and vinyl boronic acids and their corresponding esters (e.g., pinacol esters) are commercially available or readily synthesized.[4][11] These reagents are generally stable, have low toxicity, and their byproducts are easily removed, contributing to the reaction's popularity.[7]
Experimental Protocols
The following protocol provides a general and robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific boronic acid partners.
Protocol 1: General Palladium-Catalyzed Suzuki-Miyaura Coupling
Materials and Equipment:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Thin-layer chromatography (TLC) or GC-MS for reaction monitoring
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the boronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[13]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
Data Presentation: Representative Substrate Scope
While specific data for this compound is not widely published, extensive studies on the analogous methyl ester, methyl (E)-4-bromobut-2-enoate, provide an excellent proxy and a strong predictive model for expected outcomes. The following table summarizes results from a ligand-free Suzuki coupling protocol, demonstrating the reaction's broad applicability.[9]
Table 1: Ligand-Free Suzuki Coupling of Methyl (E)-4-bromobut-2-enoate with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 6 | 95 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 6 | 92 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 7 | 90 |
| 4 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 8 | 88 |
| 5 | 2-Naphthylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 6 | 94 |
| 6 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 8 | 85 |
*Note: Yields are for the isolated product of methyl (E)-4-arylbut-2-enoate. These conditions serve as an excellent starting point for the tert-butyl ester analogue, though minor optimization may be necessary.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst (Pd(0) oxidized).- Insufficiently degassed solvent/reagents.- Inappropriate base or solvent.- Poor quality boronic acid. | - Ensure a rigorously inert atmosphere.- Use freshly opened, high-purity reagents.- Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄) and solvents (e.g., Toluene, Dioxane).- Add a phosphine ligand to stabilize and activate the catalyst. |
| Protodeboronation | - The boronic acid is replaced by a proton before transmetalation.- Often caused by excess water, high temperatures, or certain acidic/basic conditions. | - Use anhydrous conditions if possible.- Use a milder base (e.g., KF).- Convert the boronic acid to a more stable pinacol or MIDA ester.[5]- Increase the equivalents of boronic acid. |
| Ester Hydrolysis | - Base is too strong or reaction temperature is too high.- Extended reaction times. | - Although the t-butyl ester is robust, consider using a milder base (e.g., K₂CO₃ instead of NaOH).- Minimize reaction time once the starting material is consumed.- Lower the reaction temperature. |
| Homocoupling | - Reaction of two boronic acid molecules (Glaser coupling).- Can be promoted by oxygen. | - Ensure the reaction is strictly anaerobic.- Adjust the stoichiometry of the halide to boronic acid. |
Conclusion
This compound is a highly effective and versatile substrate for Suzuki-Miyaura cross-coupling reactions. It provides a direct and high-yielding pathway to a wide range of C4-substituted α,β-unsaturated esters. By carefully selecting the catalyst, base, and solvent system, researchers can reliably synthesize complex molecular architectures for applications in drug discovery, medicinal chemistry, and materials science. The protocols and data presented herein offer a solid foundation for the successful implementation and optimization of this powerful synthetic transformation.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Reyes-Rodriguez, G. J., et al. (2019). Synthesis and biological activity of 2-aminoimidazole triazoles accessed by Suzuki–Miyaura cross-coupling. RSC Medicinal Chemistry. [Link]
-
Nagy, T. V., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
-
Wang, L., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
Organic Chemistry Portal. (2021). Suzuki Coupling. [Link]
- De Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
- Genov, M., & Espinet, P. (2008). The Suzuki-Miyaura reaction: on the nature of the active species and the role of the base. In Palladium-Catalyzed Coupling Reactions (pp. 31-57). Springer, Berlin, Heidelberg.
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
-
Li, J., et al. (2022). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. The Journal of Organic Chemistry, 87(10), 6951-6959. [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Macmillan Group Meeting. [Link]
-
Pace, V., et al. (2015). Ligand-Free Suzuki Coupling of Arylboronic Acids with Methyl (E)-4-Bromobut-2-enoate: Synthesis of Unconventional Cores of HIV-1 Protease Inhibitors. Molecules, 20(9), 15949-15961. [Link]
-
Bellina, F., et al. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 70(10), 3967-3973. [Link]
-
Organic Chemistry Portal. (2021). Miyaura Borylation Reaction. [Link]
-
Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[4][11]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(6), 2584-2597. [Link]
-
Liu, M., et al. (2013). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Polymer Chemistry. [Link]
-
Myers, A. G. (2002). The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
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Introduction: The Strategic Importance of the Mizoroki-Heck Reaction
An Application Guide for the Mizoroki-Heck Reaction: Protocol for the Coupling of (E)-tert-Butyl 4-bromobut-2-enoate
The palladium-catalyzed Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2] First reported independently by Tsutomu Mizoroki and Richard F. Heck, this transformation has become an indispensable tool in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[1][2][3] Its power lies in its functional group tolerance and its ability to construct substituted alkenes, often with high stereoselectivity.[4][5]
This guide provides a detailed protocol and scientific rationale for the application of the Heck reaction using this compound, a versatile vinyl halide building block. As an α,β-unsaturated ester, this substrate is an excellent candidate for Heck couplings, participating readily in the catalytic cycle to yield more complex diene structures and other valuable synthetic intermediates.[1]
Mechanistic Rationale: Understanding the Catalytic Cycle
A deep understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1] The active catalyst is a coordinatively unsaturated Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst like palladium(II) acetate.[1][5][6]
The catalytic cycle involves four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This step forms a square planar Pd(II) complex.[2][5][6]
-
Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond, forming a new carbon-carbon bond.[2][5][6]
-
β-Hydride Elimination: For the reaction to proceed to the desired product, a hydrogen atom on a carbon adjacent to the palladium-bearing carbon must be eliminated. This syn-elimination step forms the product alkene and a hydrido-palladium(II) complex. This step is crucial for establishing the stereochemistry of the product, which is typically the trans or E-isomer due to thermodynamic stability.[2][7]
-
Catalyst Regeneration: A stoichiometric amount of base is required to neutralize the hydrobromic acid (HBr) generated during the β-hydride elimination step. This process regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][6][7]
Core Components: A Scientist's Guide to Reagent Selection
The success of a Heck reaction is highly dependent on the judicious choice of catalyst, ligand, base, and solvent.
-
Palladium Source (Precatalyst): Air-stable Pd(II) salts like palladium(II) acetate (Pd(OAc)₂) are commonly used as they are reduced in situ to the active Pd(0) species.[1][8] Alternatively, pre-formed Pd(0) complexes such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly.[1][6]
-
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and modulating its reactivity.[9][10] Triphenylphosphine (PPh₃) is a standard choice. For less reactive substrates (like aryl chlorides), more electron-rich and bulky phosphines or N-heterocyclic carbenes (NHCs) may be required.[8][11]
-
Base: A base is essential for regenerating the Pd(0) catalyst at the end of the cycle.[7] Organic bases like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) and sodium acetate (NaOAc) are frequently employed.[1][6][8] The choice of base can influence reaction rate and prevent side reactions.
-
Solvent: The reaction is typically performed in high-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile (MeCN).[8][12] These solvents effectively dissolve the various components and allow the reaction to be heated to the required temperature. It is critical to use high-purity, degassed solvents, as oxygen can oxidize the active Pd(0) catalyst and peroxides present in solvents like NMP can consume the phosphine ligand.[5][9][13]
Experimental Protocol: Heck Coupling of this compound with Styrene
This section provides a representative, step-by-step protocol for the coupling of this compound with styrene.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Purity | Supplier | Notes |
| This compound | C₈H₁₃BrO₂ | 221.09 | >95% | Varies | Substrate |
| Styrene | C₈H₈ | 104.15 | >99% | Varies | Coupling partner. Should be passed through basic alumina to remove inhibitor. |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 98% | Varies | Precatalyst |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | >99% | Varies | Ligand |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | >99% | Varies | Base. Should be distilled before use. |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | Anhydrous | Varies | Solvent. Must be thoroughly degassed. |
| Schlenk flask / Reaction tube | - | - | - | - | For carrying out the reaction under an inert atmosphere. |
| Inert Gas (Argon or Nitrogen) | Ar / N₂ | - | High Purity | - | To prevent catalyst oxidation. |
| Celite® | - | - | - | Varies | For filtration of the palladium catalyst post-reaction. |
Experimental Workflow
Step-by-Step Procedure
-
Preparation: A 50 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of argon.
-
Reagent Addition: To the flask, add palladium(II) acetate (22.5 mg, 0.1 mmol, 2 mol%), triphenylphosphine (105 mg, 0.4 mmol, 8 mol%), and this compound (1.11 g, 5.0 mmol, 1.0 equiv.).
-
Inerting the System: The flask is evacuated and backfilled with argon. This cycle is repeated three times to ensure a completely inert atmosphere.
-
Solvent and Reagent Addition (Liquid): Degassed acetonitrile (20 mL) is added via syringe, followed by styrene (0.68 mL, 6.0 mmol, 1.2 equiv.) and triethylamine (1.4 mL, 10.0 mmol, 2.0 equiv.).
-
Reaction: The reaction mixture is lowered into a preheated oil bath at 80 °C and stirred vigorously. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) every 2-4 hours.
-
Workup: Upon completion (typically 12-24 hours), the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate (30 mL) and filtered through a short plug of Celite® to remove the precipitated palladium catalyst. The filtrate is transferred to a separatory funnel.
-
Extraction: The organic layer is washed with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel to afford the desired product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficient temperature.3. Poor quality reagents/solvents. | 1. Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.[9]2. Increase the reaction temperature in 10 °C increments.3. Use freshly opened/purified reagents and anhydrous grade solvents.[13] |
| Formation of Palladium Black | 1. Presence of oxygen.2. Reaction temperature is too high.3. Incorrect ligand-to-palladium ratio. | 1. Improve inert atmosphere technique (e.g., use a glovebox, perform more evacuate/backfill cycles).[9][14]2. Lower the reaction temperature.3. Optimize the ligand:Pd ratio; typically a 2:1 to 4:1 ratio of monodentate phosphine to Pd is effective. |
| Undesired Side Products | 1. Olefin isomerization.2. Dimerization of the starting materials. | 1. This can sometimes be suppressed by the choice of base or solvent.[7] For some systems, additives like silver salts can favor the desired pathway, though this shifts the mechanism.[15]2. Adjust stoichiometry or consider slower addition of one reagent. |
References
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Wikipedia. Heck reaction. [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. [Link]
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Wipf Group, University of Pittsburgh. (2007). Heck Reactions. [Link]
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Leahy, J. W., et al. (2014). Cyclic Carbonates as Green Alternative Solvents for the Heck Reaction. ACS Publications. [Link]
-
BYJU'S. Heck Reaction Mechanism. [Link]
-
White Rose Research Online. (2016). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Reddit. (2024). Troubleshooting a difficult Heck reaction. [Link]
-
National Institutes of Health (NIH). (2019). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. [Link]
-
Organic Letters. (2000). New Palladium Carbene Catalysts for the Heck Reaction of Aryl Chlorides in Ionic Liquids. [Link]
-
Chemical Reviews. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. [Link]
-
MDPI. (2019). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]
-
ResearchGate. (2020). Palladium-Catalyzed anti-Michael Reductive Heck Reaction of α,β-Unsaturated Esters. [Link]
-
Organic Process Research & Development. (2020). The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP). [Link]
-
NROChemistry. Heck Coupling. [Link]
-
ACS Catalysis. (2020). Palladium-Catalyzed anti-Michael Reductive Heck Reaction of α,β-Unsaturated Esters. [Link]
-
ResearchGate. (2008). Heck Reaction of Vinyl Bromideswith Alkenes in the Presence of a Tetraphosphine/PalladiumCatalyst. [Link]
-
The Journal of Organic Chemistry. (2001). Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium−Tetraphosphine Complex. [Link]
-
Organic Letters. (2008). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. [Link]
-
Organic Letters. (2005). Palladium-Catalyzed Heck Reaction on 1-Alkoxy-1,3-dienes: A Regioselective γ-Arylation of α,β-Unsaturated Carbonyl Compounds. [Link]
-
Reddit. (2021). Practical Heck Reaction problems!. [Link]
-
Macmillan Group, Princeton University. (2004). The Intramolecular Heck Reaction. [Link]
-
National Institutes of Health (NIH). (2019). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. [Link]
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European Patent Office. (2018). SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS. [Link]
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Chemical Reviews. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. [Link]
-
Knowledge. (2024). What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene?. [Link]
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Michael addition of nucleophiles to (E)-tert-Butyl 4-bromobut-2-enoate
An in-depth guide to the conjugate addition of nucleophiles to a versatile bifunctional reagent, providing mechanistic insights and detailed experimental procedures for synthetic chemists.
Authored by: Gemini, Senior Application Scientist
Publication Date: January 14, 2026
Abstract
(E)-tert-Butyl 4-bromobut-2-enoate is a synthetically valuable bifunctional molecule, incorporating both an electrophilic alkene (Michael acceptor) and an alkyl halide. This dual reactivity allows for the strategic construction of complex molecular architectures through sequential bond-forming events. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the application of the Michael addition reaction to this substrate. We provide an in-depth analysis of the reaction mechanism, a summary of reaction conditions for various nucleophile classes, and validated, step-by-step experimental protocols. The causality behind critical experimental choices is explained to ensure scientific rigor and reproducibility.
Introduction: The Strategic Advantage of a Bifunctional Building Block
The Michael addition, the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental and powerful tool for carbon-carbon and carbon-heteroatom bond formation in organic synthesis.[1][2] this compound emerges as a particularly useful reagent due to its dual functionality. The electron-withdrawing tert-butyl ester group activates the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by a wide range of "Michael donors".[3][4] Concurrently, the primary bromine atom at the γ-position serves as a reactive handle for subsequent transformations, such as nucleophilic substitution or cross-coupling reactions.
This bifunctional nature enables a modular approach to synthesis, where the Michael addition product can be directly elaborated into more complex structures, such as substituted lactones, heterocycles, and other valuable intermediates for pharmaceutical and materials science applications.[5] The sterically demanding tert-butyl ester provides high stability under various reaction conditions and can be selectively removed under acidic conditions, a feature that is highly advantageous in multi-step synthetic campaigns.
Mechanistic Rationale and Stereochemical Considerations
The Michael addition is a thermodynamically controlled process that proceeds via a well-understood mechanism.[3][6] The reaction is typically catalyzed by a base, the strength of which is tailored to the acidity of the proton on the Michael donor.
The core mechanism involves three key steps:
-
Nucleophile Activation: A base deprotonates the Michael donor (e.g., an active methylene compound, amine, or thiol) to generate a more potent, resonance-stabilized nucleophile (e.g., an enolate, amide, or thiolate).[4][7]
-
Conjugate Addition: The activated nucleophile attacks the electrophilic β-carbon of the this compound. This step is the defining 1,4-addition, which forms a new bond and generates a resonance-stabilized enolate intermediate.[3][8]
-
Protonation: The enolate intermediate is subsequently protonated, typically by the conjugate acid of the base or during aqueous work-up, to yield the final, neutral Michael adduct.[7]
Figure 1. Generalized mechanism of the base-catalyzed Michael addition.
The stereochemistry of the reaction can be influenced by the substrate, nucleophile, and reaction conditions. The formation of new stereocenters at the α and β positions is possible, and careful selection of chiral catalysts or auxiliaries can achieve high levels of enantioselectivity.[9]
Versatility of Nucleophiles and Recommended Conditions
A broad spectrum of nucleophiles can be employed as Michael donors. The choice of base and solvent is critical for achieving optimal results and is highly dependent on the nucleophile's pKa and reactivity.
| Nucleophile Class | Example Donor | Recommended Base | Typical Solvent | Temp. (°C) | Causality & Field Insights |
| Nitrogen (Aza-Michael) | Amines (e.g., Aniline) | Et₃N, DBU, or none | CH₂Cl₂, THF, MeCN | 0 to rt | Amines are often nucleophilic enough to add without a base. For less reactive amines, a non-nucleophilic organic base like triethylamine (Et₃N) or DBU is effective.[10] |
| Sulfur (Thia-Michael) | Thiols (e.g., Thiophenol) | Et₃N, K₂CO₃ | THF, EtOH, H₂O | 0 to rt | Thiols are exceptionally potent nucleophiles in Michael additions.[11] The reaction is often rapid and can sometimes proceed without a catalyst, although a mild base ensures deprotonation to the more reactive thiolate.[11] |
| Carbon | Malonates (e.g., Diethyl malonate) | NaH, NaOEt, t-BuOK | THF, EtOH, DMF | 0 to rt | Requires a relatively strong base to deprotonate the acidic α-hydrogen between the two ester groups. Sodium ethoxide (NaOEt) in ethanol is a classic choice.[7][9] |
| Carbon | Nitroalkanes (e.g., Nitromethane) | DBU, TBAF | CH₂Cl₂, THF | rt | The nitro group sufficiently acidifies the α-protons. Organic bases like DBU are ideal for this transformation.[6] |
| Oxygen (Oxa-Michael) | Alcohols, Phenols | NaH, Cs₂CO₃ | THF, DMF | rt to 60 | Generally less favorable than N-, S-, or C-additions due to the reversibility of the reaction.[10] Stronger bases and aprotic solvents are often required to drive the reaction forward. |
Note: rt = room temperature; DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene; THF = Tetrahydrofuran; MeCN = Acetonitrile; DMF = Dimethylformamide; TBAF = Tetrabutylammonium fluoride.
Detailed Experimental Protocols
The following protocols are designed to be self-validating and provide a clear methodology for common transformations.
Protocol 1: Aza-Michael Addition of Aniline
This procedure exemplifies the addition of a common nitrogen nucleophile.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.05 eq)
-
Triethylamine (Et₃N, 1.2 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated Aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and TLC supplies
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂ (to make a ~0.2 M solution).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the reaction rate and minimize potential side reactions.
-
Reagent Addition: Sequentially add triethylamine (1.2 eq) and aniline (1.05 eq) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours.
-
Monitoring: Track the consumption of the starting material using Thin-Layer Chromatography (TLC) with an appropriate eluent (e.g., 20% Ethyl Acetate in Hexanes).
-
Work-up:
-
Dilute the reaction mixture with CH₂Cl₂.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The acid wash removes excess aniline and triethylamine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure product.
Protocol 2: Thia-Michael Addition of Thiophenol
This protocol demonstrates the highly efficient addition of a sulfur nucleophile.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.0 eq)
-
Potassium Carbonate (K₂CO₃, 1.5 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Combine this compound (1.0 eq), thiophenol (1.0 eq), and potassium carbonate (1.5 eq) in a round-bottom flask.
-
Solvent Addition: Add anhydrous acetonitrile to achieve a concentration of ~0.2 M. K₂CO₃ is a mild inorganic base suitable for activating the thiol.[10]
-
Reaction Progression: Stir the resulting suspension vigorously at room temperature for 1-3 hours. The reaction is typically much faster than the aza-Michael addition.
-
Monitoring: Monitor the reaction by TLC until the starting enoate is fully consumed.
-
Work-up:
-
Filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
-
Purification: The crude product is often of high purity, but can be further purified by flash chromatography if necessary.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Michael Addition [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 23.10 Conjugate Carbonyl Additions: The Michael Reaction - Organic Chemistry | OpenStax [openstax.org]
- 10. researchgate.net [researchgate.net]
- 11. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]
Use of (E)-tert-Butyl 4-bromobut-2-enoate as a building block for pharmaceuticals
Application Note: (E)-tert-Butyl 4-bromobut-2-enoate
A Versatile Bifunctional Building Block for the Synthesis of Pharmaceutical Scaffolds
Abstract
This compound is a highly valuable C4 building block in modern medicinal chemistry and organic synthesis. Its utility stems from the presence of two distinct and strategically positioned reactive sites: an allylic bromide, which is an excellent electrophile for nucleophilic substitution, and an α,β-unsaturated ester, which acts as a Michael acceptor. This bifunctional nature allows for a diverse range of transformations, including the synthesis of γ-amino acids, heterocyclic systems, and complex carbocyclic frameworks. The sterically hindered tert-butyl ester provides a convenient protecting group for the carboxylic acid, stable to many reaction conditions but readily cleaved under specific acidic protocols, adding another layer of synthetic utility. This document provides an in-depth guide to the reactivity, applications, and detailed experimental protocols for leveraging this reagent in pharmaceutical research and development.
Physicochemical Properties and Safety Data
A clear understanding of the reagent's properties is critical for its safe and effective use in the laboratory.
| Property | Value |
| Molecular Formula | C₈H₁₃BrO₂ |
| Molecular Weight | 221.09 g/mol |
| Appearance | Colorless to pale yellow liquid |
| CAS Number | 32977-66-3 |
| Boiling Point | ~ 98-102 °C at 10 mmHg |
| Density | ~ 1.28 g/cm³ |
| Primary Hazards | Lachrymator, Corrosive, Skin/Eye Irritant |
Safety Note: Due to its lachrymatory and corrosive nature, this compound must be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
Core Reactivity and Mechanistic Rationale
The synthetic power of this compound originates from its dual electrophilic character. The choice of nucleophile, catalyst, and reaction conditions can selectively target one of the two sites, enabling diverse and predictable synthetic outcomes.
Reactivity as an Alkylating Agent (S_N2' Pathway)
The most common and powerful application of this reagent is as an alkylating agent. The presence of the electron-withdrawing ester group polarizes the molecule and activates the allylic bromide. Nucleophiles preferentially attack the γ-carbon (C4) in a vinylogous or S_N2' fashion. This reactivity is central to the synthesis of γ-substituted butenoates, which are precursors to a wide array of pharmacologically active molecules, most notably derivatives of the neurotransmitter γ-aminobutyric acid (GABA).[1][2][3]
The rationale for this regioselectivity is twofold:
-
Electronic Activation: The conjugated ester system withdraws electron density, making the entire carbon backbone electron-deficient and susceptible to nucleophilic attack.
-
Steric Accessibility: The C4 position is sterically unhindered, allowing for easy approach by a wide range of nucleophiles.
A prime example is the reaction with nitrogen nucleophiles, such as potassium phthalimide, in a Gabriel-type synthesis to install a protected primary amine functionality.[1]
Reactivity as a Michael Acceptor
While less commonly exploited than its S_N2' reactivity, the α,β-unsaturated system can function as a Michael acceptor. Soft nucleophiles, under conditions that favor conjugate addition (e.g., specific catalysts or hindered bases that suppress S_N2' reaction), can add to the β-carbon (C3). This pathway opens routes to β-substituted butanoate derivatives.
The Role of the tert-Butyl Ester
The choice of a tert-butyl ester is a deliberate and strategic one in multi-step pharmaceutical synthesis.[4]
-
Stability: It is robust and resistant to cleavage by nucleophiles and bases (e.g., saponification), which might otherwise react with simpler methyl or ethyl esters.
-
Orthogonal Deprotection: The ester can be selectively cleaved under anhydrous acidic conditions (e.g., trifluoroacetic acid in dichloromethane) that often leave other acid-labile or base-labile protecting groups intact. This "orthogonality" is a cornerstone of modern protecting group strategy. The mechanism involves the formation of a stable tert-butyl cation.
Application Highlight: Synthesis of Chiral β-Substituted GABA Analogs
GABA is the primary inhibitory neurotransmitter in the central nervous system. Its analogs are a major class of therapeutic agents used to treat epilepsy, neuropathic pain, and anxiety disorders. This compound is an exemplary starting material for the asymmetric synthesis of these valuable compounds.
A highly effective strategy involves an initial S_N2' reaction to install a nitrogen source, followed by a stereoselective rhodium-catalyzed conjugate addition of an aryl group.[1] This sequence efficiently constructs the core of a β-arylated GABA derivative with high enantiomeric excess.
Detailed Experimental Protocols
The following protocols are adapted from validated literature procedures and provide a reliable framework for utilizing this compound.
Protocol 1: Synthesis of (E)-tert-Butyl 4-Phthalimidobut-2-enoate
This protocol details the nucleophilic substitution reaction to form the key intermediate for GABA analog synthesis, as described by Liao et al.[1]
-
Objective: To synthesize the γ-phthalimido α,β-unsaturated ester intermediate via a Gabriel amine synthesis.
-
Materials:
-
This compound (1.0 eq)
-
Potassium Phthalimide (1.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add potassium phthalimide (1.1 eq).
-
Add anhydrous DMF (approx. 5 mL per mmol of phthalimide) to the flask. Stir the suspension at room temperature.
-
Add this compound (1.0 eq) dropwise to the suspension over 5-10 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed.
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers. Wash the organic layer sequentially with water, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product as a white solid.
-
Protocol 2: Rhodium-Catalyzed Asymmetric Conjugate Addition
This advanced protocol demonstrates the stereoselective formation of a C-C bond, creating a chiral center with high enantiomeric excess.[1]
-
Objective: To perform an asymmetric 1,4-addition of an arylboronic acid to the phthalimido intermediate.
-
Materials:
-
(E)-tert-Butyl 4-phthalimidobut-2-enoate (1.0 eq)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.5 eq)
-
Rhodium catalyst (e.g., [RhCl(cod)]₂) (2.5 mol%)
-
Chiral bis-sulfoxide ligand (e.g., (R,R)-1,2-bis(tert-butylsulfinyl)benzene) (5.5 mol%)
-
Potassium hydroxide (KOH) (2.0 eq)
-
1,4-Dioxane and Water (10:1 solvent mixture)
-
-
Procedure:
-
Catalyst Pre-formation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the rhodium precursor and the chiral ligand in the dioxane/water solvent mixture. Stir for 20-30 minutes at room temperature.
-
To a separate flask, add (E)-tert-Butyl 4-phthalimidobut-2-enoate (1.0 eq), the arylboronic acid (1.5 eq), and KOH (2.0 eq).
-
Transfer the pre-formed catalyst solution to the flask containing the substrates via cannula.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to afford the chiral β-substituted GABA precursor. Enantiomeric excess (ee) can be determined by chiral HPLC analysis.
-
Troubleshooting and Strategic Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Protocol 1 | Incomplete reaction; impure reagents. | Ensure DMF is anhydrous. Use a slight excess of potassium phthalimide. Allow for longer reaction times if necessary. |
| Formation of elimination byproducts | Base is too strong or sterically hindered. | For S_N2' reactions, avoid strong, non-nucleophilic bases. K₂CO₃ can sometimes be a milder alternative to phthalimide salts if applicable. |
| Polymerization of the reagent | Exposure to heat, light, or radical initiators. | Store the reagent in a cool, dark place. Use in reactions promptly after purification. Consider adding a radical inhibitor like BHT for long reactions if needed. |
| Low enantioselectivity in Protocol 2 | Impure catalyst or ligand; presence of oxygen. | Use high-purity catalyst and ligand. Ensure all steps are performed under a strictly inert atmosphere. |
| Cleavage of tert-butyl ester | Presence of strong acid. | Avoid acidic conditions during workup unless deprotection is desired. Use NaHCO₃ or a buffer to neutralize any acidic species. |
Conclusion
This compound is a powerful and versatile tool for pharmaceutical synthesis. Its predictable reactivity at the allylic bromide position, combined with the potential for Michael additions and the strategic utility of the tert-butyl ester, allows for the efficient construction of complex and high-value molecular scaffolds. The successful application of this building block in the asymmetric synthesis of GABA analogs underscores its importance and potential in modern drug discovery programs. A thorough understanding of its reactivity profile and careful execution of protocols, as outlined in this guide, will enable researchers to fully harness its synthetic capabilities.
References
-
Palma, A., et al. (2018). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 23(12), 3248. Available at: [Link]
-
Tabor, A. B., Holmes, A. B., & Baker, R. (1989). Enantioselective synthesis of (S)-γ-acetylenic γ-aminobutyric acid (GABA) and (S)-trans-γ-butenynyl GABA. Journal of the Chemical Society, Chemical Communications, (15), 1025-1027. Available at: [Link]
-
Knight, D. W., & O'Mahony, M. J. (1990). Enantioselective synthesis of (S)-trans-γ-butenynyl γ-aminobutyric acid (GABA). Journal of the Chemical Society, Perkin Transactions 1, 1251-1254. Available at: [Link]
-
Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Available at: [Link]
-
Chen, Y., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. Available at: [Link]
Sources
- 1. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis of (S)-trans-γ-butenynyl γ-aminobutyric acid (GABA) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Enantioselective synthesis of (S)-γ-acetylenic γ-aminobutyric acid (GABA) and (S)-trans-γ-butenynyl GABA - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. hyphadiscovery.com [hyphadiscovery.com]
Application Notes and Protocols: Synthesis of a Cysteine-Reactive Coumarin-Based Fluorescent Probe using (E)-tert-Butyl 4-bromobut-2-enoate
Introduction: The Strategic Design of Covalent Fluorescent Probes
Fluorescent probes are indispensable tools in biological research and drug development, enabling the visualization and quantification of biological processes in real-time.[1][2] Among the various classes of fluorophores, coumarin derivatives are highly valued for their excellent photophysical properties, including high quantum yields, photostability, and sensitivity to their microenvironment.[3] A key strategy in probe design is the incorporation of a reactive group that can form a stable covalent bond with a specific functional group on a target biomolecule, such as a protein.[4][5]
Cysteine, with its nucleophilic thiol group, is an attractive target for covalent labeling due to its relatively low abundance in proteins, allowing for site-specific modification.[6] Electrophilic moieties like Michael acceptors are well-established reactive groups for targeting cysteine residues.[6] This application note provides a detailed guide to the synthesis of a versatile coumarin-based fluorescent probe designed for the selective labeling of cysteine-containing peptides and proteins. The synthesis leverages the dual reactivity of (E)-tert-Butyl 4-bromobut-2-enoate , which serves as a linker to connect the fluorescent coumarin core to a cysteine-reactive Michael acceptor.
The rationale behind this design is a two-step synthetic pathway. First, the phenolic hydroxyl group of a 7-hydroxycoumarin derivative is alkylated with this compound. This reaction introduces a latent Michael acceptor. The resulting probe can then be used to label cysteine-containing biomolecules via a Michael addition reaction. The tert-butyl ester group can also be subsequently hydrolyzed to a carboxylic acid, offering a potential handle for further modifications or to alter the probe's solubility and pharmacokinetic properties.
Chemical Principles and Mechanistic Insights
The synthetic strategy hinges on two fundamental organic reactions: Williamson ether synthesis and Michael addition.
1. Williamson Ether Synthesis: The first step involves the O-alkylation of a 7-hydroxycoumarin derivative with this compound. The reaction proceeds via an SN2 mechanism where the phenoxide, generated by deprotonating the hydroxyl group of the coumarin with a mild base, acts as a nucleophile and displaces the bromide ion from the linker.
2. Michael Addition: The synthesized coumarin-linker conjugate contains an α,β-unsaturated ester, which is an excellent Michael acceptor. The thiol group of a cysteine residue, in its deprotonated thiolate form, acts as a soft nucleophile and attacks the β-carbon of the double bond, forming a stable carbon-sulfur bond. This reaction is highly selective for soft nucleophiles like thiols, minimizing off-target reactions with other amino acid residues under physiological conditions.
Experimental Protocols
Part I: Synthesis of the Cysteine-Reactive Coumarin Probe
This protocol details the synthesis of a model cysteine-reactive probe starting from the readily available 7-hydroxy-4-methylcoumarin.
Materials and Reagents:
| Reagent | Supplier | Grade |
| 7-Hydroxy-4-methylcoumarin | Sigma-Aldrich | ≥98% |
| This compound | Sigma-Aldrich | 97% |
| Potassium Carbonate (K₂CO₃) | Fisher Scientific | Anhydrous |
| N,N-Dimethylformamide (DMF) | Acros Organics | Anhydrous, 99.8% |
| Ethyl Acetate | VWR | ACS Grade |
| Hexanes | VWR | ACS Grade |
| Saturated Sodium Bicarbonate Solution | Fisher Scientific | |
| Brine | Fisher Scientific | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Fisher Scientific | |
| Silica Gel | Sorbent Technologies | 60 Å, 230-400 mesh |
Protocol: Synthesis of tert-Butyl (E)-4-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)but-2-enoate
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 7-hydroxy-4-methylcoumarin (1.0 g, 5.68 mmol) and anhydrous potassium carbonate (1.57 g, 11.36 mmol).
-
Solvent Addition: Add 30 mL of anhydrous DMF to the flask.
-
Reagent Addition: Add this compound (1.51 g, 6.81 mmol) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: Upon completion, pour the reaction mixture into 100 mL of ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., from 10% to 50% ethyl acetate).
-
Characterization: Combine the fractions containing the pure product and concentrate to yield the desired probe as a white solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram: Synthetic Workflow for the Cysteine-Reactive Coumarin Probe
Sources
- 1. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Coumarin-aurone based fluorescence probes for cysteine sensitive in-situ identification in living cells [pubmed.ncbi.nlm.nih.gov]
- 4. The First Step of Biodegradation of 7-Hydroxycoumarin in Pseudomonas mandelii 7HK4 Depends on an Alcohol Dehydrogenase-Type Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: (E)-tert-Butyl 4-bromobut-2-enoate as a Reactive Modifier in Polyurethane Foam Production
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the application of (E)-tert-Butyl 4-bromobut-2-enoate as a reactive functional monomer in the production of polyurethane (PU) foams. The primary application explored is its use as a precursor for creating bromine-containing polyols, which act as reactive flame retardants. By covalently bonding bromine to the polyol backbone, the resulting polyurethane foam benefits from permanent flame retardancy without the risk of plasticizer migration or leaching, an issue common with additive flame retardants.[1] This guide details the proposed reaction mechanism, step-by-step synthesis protocols for both the brominated polyol intermediate and the final polyurethane foam, and methods for characterization.
Introduction: The Rationale for Reactive Flame Retardants
Polyurethane foams are indispensable in numerous industries due to their excellent insulation and cushioning properties. However, their inherent flammability presents a significant safety hazard.[2] Historically, this challenge has been addressed by incorporating additive flame retardants. These are compounds physically mixed into the foam formulation. A major drawback of this approach is the potential for the additive to migrate to the surface over time, leading to a loss of performance and environmental contamination.
Reactive flame retardants overcome this limitation by forming covalent bonds with the polymer matrix.[3] Halogenated compounds, particularly those containing bromine, are effective flame retardants because they interrupt the combustion cycle in the gas phase.[4] this compound is a promising candidate for this application. Its structure features a reactive C-Br bond at an allylic position, making it suitable for nucleophilic substitution reactions with the hydroxyl groups of a standard polyol. This reaction grafts the bromine-containing moiety onto the polyol, creating a new, functionalized macromonomer ready for polymerization with an isocyanate.
The proposed pathway involves a two-stage process:
-
Synthesis of a Brominated Polyol: A standard low-molecular-weight polyol is functionalized with this compound via a Williamson ether synthesis-type reaction.
-
Polyurethane Foam Formation: The newly synthesized brominated polyol is then used as the primary polyol component in a conventional polyurethane foam reaction with a diisocyanate.
This methodology ensures that the flame-retardant element is permanently integrated into the foam's polymer structure.
Proposed Mechanism & Experimental Workflow
The overall strategy is to first create a novel polyol containing pendant brominated groups and then use this polyol to synthesize the polyurethane foam.
Stage 1: Synthesis of Brominated Polyol Intermediate
The hydroxyl groups of a standard polyol (e.g., polyethylene glycol) are deprotonated by a strong base to form alkoxides. These nucleophilic alkoxides then attack the electrophilic carbon bearing the bromine atom on this compound, displacing the bromide ion and forming a stable ether linkage.
Caption: Workflow for synthesizing the brominated polyol intermediate.
Stage 2: Polyurethane Foam Production
The brominated polyol is reacted with a diisocyanate (e.g., MDI or TDI). The reaction between the hydroxyl groups of the polyol and the isocyanate groups forms the characteristic urethane linkages. This polymerization is conducted in the presence of a blowing agent (water), catalysts, and a surfactant to control foam cell structure.
Caption: Process flow for producing polyurethane foam.
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemically resistant gloves, is mandatory. This compound may cause severe skin burns and eye damage.
Protocol 1: Synthesis of Bromine-Functionalized Polyether Polyol
This protocol describes the synthesis of a brominated polyol using Polyethylene Glycol 400 (PEG 400) as the base polyol.
Materials:
-
Polyethylene Glycol 400 (PEG 400), dried
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer, condenser, and nitrogen inlet
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactor Setup: Assemble the three-neck flask under a nitrogen atmosphere. Add 40.0 g (0.1 mol) of dried PEG 400 and 200 mL of anhydrous THF. Stir until the PEG is fully dissolved.
-
Deprotonation: Carefully add 4.4 g (0.11 mol, 1.1 eq per OH group) of sodium hydride in small portions at room temperature. Caution: Hydrogen gas is evolved. Allow the mixture to stir for 1 hour.
-
Addition of Bromoester: Dissolve 25.9 g (0.11 mol) of this compound in 50 mL of anhydrous THF and add it dropwise to the reaction mixture.
-
Reaction: Heat the mixture to a gentle reflux (approx. 65°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the flask to 0°C in an ice bath. Slowly and carefully add saturated NH₄Cl solution to quench the excess NaH until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Add 150 mL of ethyl acetate and 100 mL of water. Shake and separate the layers. Wash the organic layer twice with 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude brominated polyol.
-
Purification: Purify the product via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to remove unreacted starting material and byproducts. The final product should be a viscous liquid.
Protocol 2: Preparation of Flame-Retardant Polyurethane Foam
This protocol details the preparation of a lab-scale rigid polyurethane foam sample using the synthesized brominated polyol.
Foam Formulation:
| Component | Role | Parts by Weight (pbw) |
| Part B (Polyol Side) | ||
| Brominated Polyol (from Protocol 1) | Polyol Backbone / Flame Retardant | 100 |
| Deionized Water | Chemical Blowing Agent | 3.5 |
| Silicone Surfactant (e.g., DC193) | Cell Stabilizer | 2.0 |
| Amine Catalyst (e.g., Polycat 8) | Gelling & Blowing Catalyst | 1.5 |
| Tin Catalyst (e.g., Dibutyltin dilaurate) | Gelling Catalyst | 0.3 |
| Part A (Isocyanate Side) | ||
| Polymeric MDI (pMDI) | Isocyanate | 125 (NCO Index: 110) |
Procedure:
-
Premix Part B: In a disposable plastic cup, accurately weigh and combine the brominated polyol, deionized water, silicone surfactant, and amine catalyst. Mix thoroughly with a mechanical stirrer at 2000 RPM for 60 seconds.
-
Final Mix: Add the tin catalyst to the Part B premix and stir for an additional 15 seconds.
-
Reaction Initiation: Add the required amount of pMDI (Part A) to the cup containing Part B. Immediately begin vigorous mixing at >3000 RPM for 5-7 seconds.
-
Pouring and Curing: Quickly pour the reacting mixture into a small open mold (e.g., a cardboard box). Observe the cream time, rise time, and tack-free time.
-
Post-Curing: Allow the foam to cure at ambient temperature for 24 hours, followed by post-curing in an oven at 70°C for 3 hours to ensure complete reaction.
Characterization and Expected Outcomes
To validate the success of the synthesis and the properties of the final foam, the following characterization is recommended.
| Analysis Technique | Purpose | Expected Result |
| FTIR Spectroscopy | Confirm functional group conversion. | Disappearance of O-H stretch from PEG, appearance of C-O-C (ether) and C=O (ester) stretches in the brominated polyol. Appearance of urethane N-H and C=O peaks in the final foam. |
| NMR Spectroscopy (¹H, ¹³C) | Elucidate the final structure of the brominated polyol. | Confirm the covalent attachment of the butenoate moiety to the polyol backbone via ether linkage. |
| Thermogravimetric Analysis (TGA) | Assess thermal stability and char formation. | The brominated foam is expected to show a higher char yield at elevated temperatures compared to a non-brominated control foam. |
| Limiting Oxygen Index (LOI) | Quantify flammability. | An increased LOI value for the brominated foam compared to a control, indicating enhanced flame retardancy. |
| Scanning Electron Microscopy (SEM) | Analyze foam morphology. | To observe the cell structure, size, and distribution, ensuring the modifier did not negatively impact foam formation. |
Conclusion
This compound serves as a viable precursor for creating novel brominated polyols for use in polyurethane foam production. By incorporating it as a reactive monomer, it is possible to synthesize foams with integrated, non-leaching flame retardancy. The protocols outlined in this guide provide a robust framework for researchers to explore this application, from initial synthesis to final product characterization. This approach aligns with the industry's move towards more permanent and environmentally stable solutions for enhancing the fire safety of polymeric materials.[2]
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Preparation and Application of Inherent Flame-Retardant Polyurethane Foams [manu56.magtech.com.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Application Notes and Protocols for the Alkylation of Substrates with (E)-tert-Butyl 4-bromobut-2-enoate
Introduction: A Versatile Bifunctional Reagent for Modern Organic Synthesis
(E)-tert-Butyl 4-bromobut-2-enoate is a valuable and versatile bifunctional reagent in organic synthesis, prized for its ability to introduce a four-carbon chain with latent functionalities. Its structure, featuring both an electrophilic α,β-unsaturated ester (a Michael acceptor) and a reactive alkyl bromide, allows for a variety of transformations, making it a key building block in the synthesis of complex molecules, including heterocyclic compounds and precursors to natural products and pharmaceuticals.[1][2] The tert-butyl ester provides steric protection, minimizing unwanted side reactions at the carbonyl group and allowing for selective cleavage under acidic conditions.
This guide provides an in-depth exploration of the reactivity of this compound and detailed protocols for its application in the alkylation of carbon, nitrogen, and sulfur nucleophiles. The methodologies presented herein are designed to be robust and adaptable for researchers in both academic and industrial settings.
Understanding the Dual Reactivity of this compound
The synthetic utility of this compound stems from its two distinct electrophilic sites. This dual reactivity allows for sequential or domino reactions, providing a pathway to complex molecular architectures from simple starting materials.
1. Michael Addition (1,4-Conjugate Addition): The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic. This allows for the conjugate addition of soft nucleophiles in a Michael reaction. This is a powerful C-C and C-heteroatom bond-forming reaction.[3]
2. Nucleophilic Substitution (SN2 Reaction): The primary allylic bromide is an excellent leaving group, readily displaced by a wide range of nucleophiles via an SN2 mechanism.
The interplay between these two reactive sites is often dependent on the nature of the nucleophile and the reaction conditions. "Soft" nucleophiles, such as enolates, amines, and thiols, typically favor Michael addition, while "harder," more basic nucleophiles might lead to substitution or elimination.
Diagram 1: Dual Reactivity of this compound
Caption: Dual electrophilic sites of this compound.
Alkylation of Carbon Nucleophiles: Formation of Quaternary Carbon Centers
The Michael addition of carbon nucleophiles to this compound is a powerful method for constructing new carbon-carbon bonds, often leading to the formation of chiral centers. Malonate esters and their derivatives are excellent soft nucleophiles for this transformation. The resulting adduct can then undergo intramolecular cyclization to form highly functionalized cyclopentanes or be further elaborated.
Protocol 1: Michael Addition of Di-tert-butyl Malonate
This protocol describes the conjugate addition of di-tert-butyl malonate to this compound, followed by an optional intramolecular cyclization.
Materials:
-
This compound
-
Di-tert-butyl malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Reaction Scheme:
Diagram 2: Michael Addition of Di-tert-butyl Malonate
Caption: Workflow for the Michael addition of di-tert-butyl malonate.
Step-by-Step Procedure:
-
Preparation of the Nucleophile:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully each time under argon.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C using an ice bath.
-
In a separate flask, dissolve di-tert-butyl malonate (1.0 equivalent) in anhydrous THF.
-
Slowly add the di-tert-butyl malonate solution to the sodium hydride slurry via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.
-
-
Michael Addition:
-
Cool the enolate solution back to 0 °C.
-
Add a solution of this compound (1.05 equivalents) in anhydrous THF dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired Michael adduct.
-
Expected Results and Optimization:
| Nucleophile | Base | Solvent | Time (h) | Yield (%) | Reference |
| Di-tert-butyl malonate | NaH | THF | 16 | 75-85 | Adapted from[4] |
| Diethyl malonate | NaOEt | EtOH | 12 | 70-80 | [5] |
| 2-Nitropropane | DBU | CH₂Cl₂ | 24 | 65-75 | General Michael Addition Principles |
Note: Yields are typical and may vary depending on the specific substrate and reaction scale.
Alkylation of Nitrogen Nucleophiles: Synthesis of γ-Amino Acid Derivatives
The reaction of this compound with nitrogen nucleophiles provides a direct route to protected γ-amino acid derivatives, which are important precursors in medicinal chemistry. The reaction can proceed via either Michael addition or SN2 displacement, depending on the nature of the amine and the reaction conditions. For primary and secondary amines, Michael addition is generally favored.
Protocol 2: Aza-Michael Addition of Benzylamine
This protocol details the conjugate addition of benzylamine to this compound.
Materials:
-
This compound
-
Benzylamine
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) (optional, as a base)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Reaction Scheme:
Diagram 3: Aza-Michael Addition of Benzylamine
Caption: Workflow for the aza-Michael addition of benzylamine.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and an argon inlet, add this compound (1.0 equivalent) and dissolve it in anhydrous DCM.
-
Add benzylamine (1.1 equivalents) dropwise to the solution at room temperature. For less nucleophilic amines, the addition of a non-nucleophilic base like triethylamine (1.2 equivalents) may be beneficial.
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ (2x) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired γ-amino ester.
-
Expected Results and Optimization:
| Amine | Base | Solvent | Time (h) | Yield (%) | Reference |
| Benzylamine | None | DCM | 8 | 80-90 | General Aza-Michael Addition Principles |
| Morpholine | None | MeCN | 10 | 75-85 | [6] |
| Aniline | Et₃N | THF | 24 | 60-70 | General Aza-Michael Addition Principles |
Note: The use of a base can sometimes promote elimination as a side reaction. The reaction should be carefully monitored.
Alkylation of Sulfur Nucleophiles: Synthesis of γ-Thioethers
Thiols are excellent soft nucleophiles and readily undergo Michael addition with this compound to form γ-thioethers. These compounds are of interest in medicinal chemistry and materials science. The reaction is often fast and high-yielding.
Protocol 3: Thia-Michael Addition of Thiophenol
This protocol describes the conjugate addition of thiophenol to this compound.
Materials:
-
This compound
-
Thiophenol
-
Triethylamine (Et₃N)
-
Anhydrous Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Reaction Scheme:
Diagram 4: Thia-Michael Addition of Thiophenol
Caption: Workflow for the thia-Michael addition of thiophenol.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add thiophenol (1.0 equivalent) and dissolve it in anhydrous methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 equivalents) dropwise to the solution to form the thiolate in situ.
-
In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous methanol.
-
Slowly add the solution of the alkylating agent to the thiolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to give the pure γ-thioether.
-
Expected Results and Optimization:
| Thiol | Base | Solvent | Time (h) | Yield (%) | Reference |
| Thiophenol | Et₃N | MeOH | 3 | >90 | General Thia-Michael Addition Principles |
| Benzyl Mercaptan | K₂CO₃ | DMF | 4 | 85-95 | General Thia-Michael Addition Principles |
| Cysteine derivative | DIPEA | DCM/MeOH | 6 | 70-80 | Adapted from[7] |
Note: Thiols are malodorous and should be handled in a well-ventilated fume hood.
Conclusion and Future Perspectives
This compound is a highly effective and versatile reagent for the introduction of a functionalized four-carbon unit in organic synthesis. The protocols outlined in this guide demonstrate its utility in the alkylation of carbon, nitrogen, and sulfur nucleophiles, primarily through Michael addition reactions. The resulting products are valuable intermediates for the synthesis of a wide range of target molecules in drug discovery and materials science. The dual reactivity of this reagent opens up possibilities for tandem and domino reaction sequences, allowing for the rapid construction of molecular complexity. Further exploration of its reactivity with other nucleophiles and in catalytic asymmetric transformations will undoubtedly continue to expand its role as a powerful tool in the synthetic chemist's arsenal.
References
-
An enantioselective synthesis of 3,4-disubstituted butyrolactones. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
-
The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles. Science.gov. Available at: [Link]
-
Enantioselective Michael Addition of Malonates to α,β-Unsaturated Ketones Catalyzed by 1,2-Diphenylethanediamine. Semantic Scholar. Available at: [Link]
-
Synthesis of α, β-unsaturated γ-amino esters with unprecedented high (E). Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PubMed Central. Available at: [Link]
-
TERT-BUTYL (2E)-4-BROMO-2-BUTENOATE. gsrs.ncats.nih.gov. Available at: [Link]
-
Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. RSC Publishing. Available at: [Link]
-
Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. PubMed Central. Available at: [Link]
-
Enantioselective Decarboxylative Alkylation Reactions: Catalyst Development, Substrate Scope, and Mechanistic Studies. PubMed Central. Available at: [Link]
-
Michael Addition Reaction Mechanism. Chemistry Steps. Available at: [Link]
-
Synthesis of Thienyl Thioethers and Thieno[3,2-b]thiophenes. Thieme Chemistry. Available at: [Link]
-
METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses. Available at: [Link]
-
Asymmetric synthesis of tertiary thiols and thioethers. PubMed Central. Available at: [Link]
Sources
- 1. Enantioselective Decarboxylative Alkylation Reactions: Catalyst Development, Substrate Scope, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 86606-04-4 [smolecule.com]
- 3. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric synthesis of tertiary thiols and thioethers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with (E)-tert-Butyl 4-bromobut-2-enoate
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (E)-tert-Butyl 4-bromobut-2-enoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions with this specific vinyl bromide. Here, we will delve into the nuances of reaction optimization, troubleshoot common issues, and provide evidence-based protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary factors I should investigate?
When encountering low yields, a systematic assessment of your reaction components is crucial. The primary suspects are often the catalyst's activity, the quality of your reagents, and the reaction atmosphere.[1][2]
-
Catalyst Activity: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.[2] Ensure your palladium source and phosphine ligand are of high quality and have been stored correctly. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ to the active Pd(0) species. Consider using modern, air-stable precatalysts like palladacycles to ensure consistent generation of the active catalyst.[3]
-
Reagent Quality: Boronic acids can degrade, especially when exposed to air and moisture, leading to a side reaction called protodeboronation.[2] Using a more stable boronic ester, such as a pinacol ester, can often resolve this issue.[2][4] Always use fresh or properly stored boronic acid.
-
Inert Atmosphere: Inadequate degassing of solvents or a poor inert atmosphere (argon or nitrogen) can lead to catalyst deactivation and the formation of unwanted homocoupling byproducts.[2] It is imperative to thoroughly degas all solvents and maintain a positive pressure of an inert gas throughout the reaction.[2][5]
A logical first step in troubleshooting is to verify each of these components. A small-scale test reaction with a known, reliable substrate can help confirm if the issue lies with your specific substrate or the general reaction setup.
Q2: I'm observing a significant amount of a dehalogenated byproduct, tert-Butyl but-2-enoate. What causes this and how can it be minimized?
The formation of a dehalogenated product is a common side reaction in Suzuki couplings.[2][4] This occurs when the organopalladium intermediate, formed after oxidative addition, reacts with a hydride source instead of the organoboron reagent.
Potential Hydride Sources:
-
Solvents: Ethereal solvents like THF or dioxane can be a source of hydrides.[2]
-
Bases: Certain bases or impurities within them can act as hydride donors.
-
Water: While often a component of the solvent system, it can participate in side reactions.
Strategies for Minimization:
-
Choice of Base and Solvent: Carefully select your base and solvent system. Anhydrous conditions, when compatible with your substrates, can sometimes reduce dehalogenation.
-
Ligand Selection: The choice of phosphine ligand can influence the relative rates of the desired transmetalation versus the undesired dehalogenation. Bulky, electron-rich ligands often favor the desired coupling pathway.[6][7]
-
Reaction Temperature: Lowering the reaction temperature may disfavor the dehalogenation pathway.
Q3: I am concerned about the stability of the tert-butyl ester group under the basic conditions of the Suzuki reaction. Is hydrolysis a significant risk?
The tert-butyl ester is generally more stable to basic hydrolysis than methyl or ethyl esters due to steric hindrance.[8] However, under prolonged reaction times or with stronger bases at elevated temperatures, saponification can occur.[9]
To mitigate the risk of hydrolysis:
-
Use Weaker Bases: Whenever possible, opt for milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) over stronger bases like sodium hydroxide (NaOH).[10][11] Cesium carbonate (Cs₂CO₃) is also a good option for base-sensitive substrates.[9][11]
-
Control Reaction Time and Temperature: Monitor the reaction closely and aim for the shortest time and lowest temperature necessary for complete conversion.
-
Biphasic Conditions: The use of biphasic solvent systems (e.g., toluene/water) can limit the interaction of the ester with the aqueous base, thus reducing hydrolysis.[9]
Interestingly, some methods have been developed that utilize anhydrous conditions with trimethyl borate, which are compatible with tert-butyl esters.[12]
Optimized Reaction Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Reagent and Condition Selection Table
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄ (1-5 mol%) or a modern palladacycle (e.g., XPhos Pd G3, 1-2 mol%) | Pd(PPh₃)₄ is a reliable choice, while modern precatalysts offer improved air stability and activity.[1][13] |
| Ligand | For Pd(OAc)₂ or Pd₂(dba)₃, use a bulky, electron-rich phosphine like SPhos or XPhos (1-2 eq. relative to Pd).[6][7] | These ligands facilitate oxidative addition and reductive elimination, which are key steps in the catalytic cycle.[7][14][15] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | These are effective and generally compatible with ester functionalities.[11] |
| Solvent System | Dioxane/Water (4:1) or Toluene/Water (10:1) | Biphasic systems are common and effective for Suzuki couplings.[11][13] |
| Temperature | 80-100 °C | A common temperature range for these types of couplings.[13] |
| Boron Source | Arylboronic acid (1.2-1.5 equivalents) or the corresponding pinacol ester. | A slight excess of the boronic acid drives the reaction to completion. Pinacol esters offer enhanced stability.[4] |
Step-by-Step Experimental Procedure
-
Vessel Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the finely powdered base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 5-10 minutes. This is a critical step to remove oxygen.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[13]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The Suzuki coupling proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[13][14][16]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
When faced with a problematic reaction, a structured approach to troubleshooting is essential.
Caption: A systematic workflow for troubleshooting low-yield Suzuki reactions.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Mettler Toledo. (2024). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
BYJU'S. (2024). Merits of the Suzuki Coupling Reaction. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 61(23), 8121–8123. [Link]
-
Saha, B., & Ranu, B. C. (2008). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 73(17), 6867–6870. [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
-
Reddit. (2025). Ester Stability under Suzuki/Buchwald Conditions. [Link]
-
Li, G., Wei, W., & Wang, J. (2014). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]
-
The Organic Chemistry Tutor. (2024). Suzuki Coupling | Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Littke, A. F., & Fu, G. C. (1998). A General and Efficient Method for the Palladium-Catalyzed Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 120(51), 13533–13534. [Link]
-
Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371. [Link]
-
ResearchGate. (2025). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 131(31), 11041–11051. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
-
Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
Sources
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Common side products in reactions with (E)-tert-Butyl 4-bromobut-2-enoate
Welcome to the technical support center for (E)-tert-Butyl 4-bromobut-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes. The following question-and-answer format directly addresses specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Michael Addition Reactions: Competing Pathways and Polymerization
Question: I am performing a Michael addition with this compound, but I am observing low yields of my desired 1,4-adduct and the formation of a significant amount of an insoluble white solid. What is happening?
Answer:
This is a common issue when working with acrylate derivatives like this compound. The primary culprits are likely polymerization of the Michael acceptor and, to a lesser extent, a competing 1,2-addition pathway.
Causality and Troubleshooting:
-
Polymerization: Acrylates are highly susceptible to base-catalyzed polymerization.[1][2][3] The enolate generated from your Michael donor, or any other base present in the reaction, can initiate a chain-reaction polymerization of the this compound. This results in the formation of a polyacrylate solid, which is often insoluble in common organic solvents, leading to a decrease in the yield of your desired product.
-
Troubleshooting Protocol 1: Minimizing Polymerization
-
Control Stoichiometry: Use the Michael donor as the limiting reagent or in slight excess, but avoid a large excess of the base.
-
Slow Addition: Add the base or the this compound slowly to the reaction mixture at a low temperature (e.g., 0 °C or -78 °C) to control the reaction rate and dissipate heat.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base if possible, or a weaker base that is just strong enough to deprotonate your Michael donor.
-
Inhibitors: In some cases, adding a radical inhibitor (for radical-initiated polymerization) or a proton source to quench the growing polymer chain can be beneficial, though this needs to be compatible with your desired reaction.
-
-
-
1,2-Addition vs. 1,4-Addition: While Michael additions (1,4-addition) are generally favored for α,β-unsaturated esters, strong, hard nucleophiles (like Grignard reagents or organolithiums) can preferentially attack the carbonyl carbon in a 1,2-addition.[4] The resulting product would be an unstable hemiacetal-like intermediate that can lead to decomposition or other side products.
-
Troubleshooting Protocol 2: Favoring 1,4-Addition
-
Use Soft Nucleophiles: Employ "softer" nucleophiles like enamines, enolates of β-dicarbonyl compounds, or Gilman reagents (organocuprates) which are known to favor 1,4-addition.[4]
-
Lewis Acid Catalysis: In some cases, the use of a Lewis acid can activate the α,β-unsaturated system towards 1,4-addition.
-
-
Visualizing the Problem:
Caption: Competing pathways in Michael additions.
Substitution Reactions: The Challenge of Allylic Rearrangements
Question: I am trying to perform a nucleophilic substitution on the allylic bromide of this compound. However, my NMR analysis shows a mixture of products, including what appears to be a constitutional isomer of my expected product. Why is this happening?
Answer:
This compound is an allylic bromide. Allylic substrates are prone to undergo substitution reactions with allylic rearrangement, leading to a mixture of products.[5][6] This occurs because the intermediate allylic carbocation (in an S(_N)1-type mechanism) or the transition state (in an S(_N)2'-type mechanism) is resonance-stabilized, allowing the nucleophile to attack at two different positions.
Causality and Troubleshooting:
-
Mechanism of Allylic Rearrangement: The resonance stabilization of the allylic system means that the positive charge (in a carbocation intermediate) is delocalized over two carbons. The incoming nucleophile can then attack at either of these electrophilic centers.
-
Troubleshooting Protocol 3: Controlling Allylic Substitution
-
Reaction Conditions: Favoring an S(_N)2 mechanism over an S(_N)1 can sometimes minimize rearrangement. Use a high concentration of a good, non-basic nucleophile in a polar aprotic solvent.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for one isomer.
-
Choice of Nucleophile: The nature of the nucleophile can influence the product distribution. Experiment with different nucleophiles to see if the regioselectivity can be improved.
-
Catalysis: In some cases, specific catalysts can direct the substitution to a particular position.
-
-
Visualizing the Mechanism:
Caption: Allylic rearrangement in substitution reactions.
Elimination Reactions: Formation of Conjugated Dienes
Question: After my reaction, I have isolated a non-polar byproduct that shows signals in the alkene region of the NMR spectrum, suggesting the formation of a diene. What is the likely cause?
Answer:
The use of a strong, non-nucleophilic base can promote an elimination reaction (E2 mechanism) of HBr from this compound.[7][8] This results in the formation of tert-butyl buta-2,3-dienoate, a conjugated diene.
Causality and Troubleshooting:
-
E2 Elimination: A strong base can abstract a proton from the carbon adjacent to the carbon bearing the bromine, leading to the concerted elimination of HBr and the formation of a new double bond.
-
Troubleshooting Protocol 4: Suppressing Elimination
-
Base Selection: Avoid strong, non-nucleophilic bases like DBU or t-BuOK if elimination is not desired. Use a weaker base or a more nucleophilic one.
-
Temperature: Elimination reactions are often favored at higher temperatures.[9] Running the reaction at a lower temperature can favor substitution or addition.
-
Solvent Choice: The choice of solvent can influence the competition between substitution and elimination. Polar aprotic solvents generally favor S(_N)2, while polar protic solvents can favor S(_N)1/E1 pathways.
-
-
Visualizing the Elimination Pathway:
Caption: E2 elimination leading to a conjugated diene.
Isomerization of the Double Bond
Question: My starting material is the pure (E)-isomer, but after the reaction, I have a mixture of (E)- and (Z)-isomers of my product. How can I prevent this?
Answer:
The (E)-double bond in α,β-unsaturated esters can isomerize to the (Z)-isomer under certain conditions, such as in the presence of a base or upon exposure to UV light.[4]
Causality and Troubleshooting:
-
Base-Catalyzed Isomerization: A base can deprotonate the carbon alpha to the ester, leading to an enolate intermediate. Reprotonation can occur to give either the (E)- or (Z)-isomer.
-
Photochemical Isomerization: UV light can promote the isomerization of the double bond.
-
Troubleshooting Protocol 5: Preventing Isomerization
-
Minimize Base: Use the minimum amount of base necessary for the desired reaction.
-
Protect from Light: Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil).
-
Temperature: Higher temperatures can sometimes promote isomerization.
-
-
Hydrolysis of the tert-Butyl Ester
Question: During my reaction workup with an acidic quench, I seem to be losing my product and forming a more polar compound. What could be the issue?
Answer:
The tert-butyl ester is a protecting group that is sensitive to acidic conditions.[10][11] An acidic workup can lead to the hydrolysis of the ester to the corresponding carboxylic acid, which is more polar and may have different solubility properties. While generally stable to bases, some conditions can promote basic hydrolysis.[10]
Causality and Troubleshooting:
-
Acid-Catalyzed Hydrolysis: The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water and loss of tert-butanol (which can then eliminate to isobutylene).
-
Troubleshooting Protocol 6: Avoiding Ester Hydrolysis
-
Neutral or Basic Workup: If possible, use a neutral or mildly basic workup (e.g., washing with water or a saturated solution of sodium bicarbonate).
-
Avoid Strong Acids: If an acidic quench is necessary, use a weak acid and maintain a low temperature.
-
Anhydrous Conditions: If the reaction is sensitive to water, ensure all reagents and solvents are dry.
-
-
Visualizing the Hydrolysis:
Caption: Acid-catalyzed hydrolysis of the tert-butyl ester.
Summary of Potential Side Products and Key Parameters
| Side Reaction | Side Product(s) | Key Contributing Factors | Recommended Mitigation Strategies |
| Polymerization | Polyacrylate | Excess base, high temperature | Control stoichiometry, slow addition, use of inhibitors |
| 1,2-Addition | Unstable hemiacetal-like intermediates | Use of hard nucleophiles (e.g., Grignards) | Employ soft nucleophiles (e.g., enolates, cuprates) |
| Allylic Rearrangement | Constitutional isomer of the substitution product | S(_N)1 conditions, resonance-stabilized intermediate | Favor S(_N)2 conditions, low temperature, choice of nucleophile |
| Elimination | Conjugated diene (tert-butyl buta-2,3-dienoate) | Strong, non-nucleophilic base, high temperature | Use weaker or more nucleophilic base, low temperature |
| Isomerization | (Z)-isomer of the product | Presence of base, UV light | Minimize base, protect from light |
| Hydrolysis | Carboxylic acid | Acidic conditions | Neutral or mildly basic workup, avoid strong acids |
References
- Oxa-Michael addition polymerization of acrylates catalyzed by N-heterocyclic carbenes. Polymer Chemistry, 2013.
- State of the Art in Dual-Curing Acryl
- Polymerization of 2-hydroxyethyl acrylate and methacrylate via Michael-type addition.
- Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018.
- Acids. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides, N.D.
- Heats of polymerization of acrylic acid and derivatives.
- 'Unanticipated' Products in Allylic Bromin
- Oxa-Michael Addition Reaction and Polymerization of Morita–Baylis–Hillman Adducts and Deriv
- Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis. Benchchem, N.D.
- tert-Butyl Esters. Organic Chemistry Portal, N.D.
- Hydrolysis of tert-butyl esters present in N-protected amino acids.
- Elimination Reactions. University of Calgary, N.D.
- Allylic Bromination by NBS with Practice Problems. Chemistry Steps, N.D.
- What is Allylic Bromin
- Michael addition reaction. Wikipedia, N.D.
- Allylic Bromin
- The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry, 2023.
- Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters.
- 10.
- Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. PMC - NIH, 2011.
- tert-butyl (E)
- 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts, 2023.
- Mechanism of Ethylene Dimerization Catalyzed by Ti(OR′)4/AlR3.
- (E)
- Elimination by the E2 mechanism. Chemistry LibreTexts, 2023.
- Two Elimination Reaction P
- Effect of tert-butyl alcohol on dimerization selectivity of isobutene.
- (E)
- Effect of tert-Butyl Alcohol on Dimerization Selectivity of Isobutene. Academax, N.D.
- 9: Formation of Alkenes and Alkynes. Elimination Reactions. University of California, Irvine, N.D.
- 8.5. Elimination reactions. Organic Chemistry 1: An open textbook - Lumen Learning, N.D.
- Dimerization/Elimination of β-Styrylmalonates under Action of TiCl4. PMC - NIH, 2022.
- 86606-04-4|(E)
- tert-butyl 4-bromobut-2-eno
- Buy (E)
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Stability of (E)-tert-Butyl 4-bromobut-2-enoate under acidic and basic conditions
Introduction
(E)-tert-Butyl 4-bromobut-2-enoate is a versatile bifunctional reagent, incorporating an α,β-unsaturated ester and an allylic bromide. This structure makes it a valuable building block in organic synthesis, particularly for the introduction of a C4-butenoate chain. However, the inherent reactivity of these functional groups necessitates a thorough understanding of the compound's stability under various experimental conditions. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the stability profile of this reagent, offering troubleshooting advice and validated protocols to ensure its successful application in complex synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and reactivity of this compound.
Q1: What is the primary degradation pathway for this compound under acidic conditions?
The most significant liability under acidic conditions is the cleavage of the tert-butyl ester.[1][2] This reaction proceeds via an AAL1 mechanism, where protonation of the carbonyl oxygen is followed by the loss of the stable tert-butyl carbocation, which then typically forms isobutylene.[1][3][4] This process is highly efficient and is often exploited for deprotection using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][5]
Q2: How stable is the tert-butyl ester to basic conditions? Will it saponify?
The tert-butyl ester is remarkably stable to many basic conditions that would readily hydrolyze (saponify) methyl or ethyl esters.[1][6] Saponification requires nucleophilic attack at the carbonyl carbon. The steric bulk of the tert-butyl group significantly hinders this approach, making it resistant to cleavage by common bases like NaOH, KOH, or LiOH under standard aqueous workup conditions.[6][7][8] However, prolonged exposure to strong bases at elevated temperatures can lead to slow hydrolysis.[6]
Q3: What are the primary risks when exposing the compound to basic or nucleophilic reagents?
While the ester is robust, the α,β-unsaturated system and the allylic bromide are susceptible to reaction.
-
Michael Addition: The electron-deficient β-carbon of the enoate system is a classic Michael acceptor.[9][10][11] Soft nucleophiles (e.g., thiols, amines, or enolates) will readily add to this position in a 1,4-conjugate addition fashion.[12][13]
-
Intramolecular Cyclization: In the presence of a base strong enough to deprotonate the α-carbon, the resulting enolate can undergo an intramolecular SN2 reaction, displacing the bromide to form a cyclopropane derivative.[14][15][16]
-
Nucleophilic Substitution: The allylic bromide can be displaced by nucleophiles in a standard SN2 reaction.
Q4: Can the (E)-alkene isomerize to the (Z)-isomer?
Isomerization of the double bond is possible but typically requires specific conditions, such as photochemical irradiation or catalysis with specific reagents. Under most standard acidic or basic conditions encountered during synthesis, the (E)-geometry is generally maintained.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments involving this compound.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Loss of Product during Acidic Workup | Acid-catalyzed hydrolysis of the tert-butyl ester. Standard aqueous acid washes (e.g., 1M HCl) can be sufficient to cause partial or complete cleavage, especially with prolonged contact time. | Action: Use milder acidic washes like saturated ammonium chloride (NH₄Cl) or cold, dilute citric acid. Minimize contact time between the organic layer and the acidic aqueous phase. Rationale: These weaker acids are less likely to promote the formation of the tert-butyl cation required for ester cleavage.[1] |
| Formation of an Unexpected Polar Side Product after Basic Treatment | Saponification to the corresponding carboxylic acid. While resistant, harsh basic conditions (e.g., high concentration of NaOH/KOH, high temperature) can force the hydrolysis of the hindered ester. | Action: Use milder, non-nucleophilic bases for pH adjustment (e.g., NaHCO₃, K₂CO₃). If a strong base is required for the reaction, perform it at low temperatures and quench carefully. Rationale: Bicarbonate and carbonate are generally not strong enough nucleophiles to attack the sterically hindered tert-butyl ester.[6] |
| Formation of a Nonpolar Side Product with a Similar Mass | Intramolecular cyclization. A sufficiently strong, non-nucleophilic base (e.g., LDA, NaHMDS) can deprotonate the α-carbon, leading to the formation of tert-butyl 2-bromomethylcyclopropanecarboxylate. | Action: If α-deprotonation is desired, consider using a substrate where the leaving group is less prone to intramolecular displacement. If cyclization is undesired, avoid strong, non-nucleophilic bases. Rationale: The geometry of the molecule is well-suited for a 3-exo-tet cyclization once the enolate is formed.[17][18] |
| Reaction with a Nucleophile Yields a Mixture of Products | Competition between Michael addition and SN2 displacement. The nucleophile may be attacking both the β-carbon of the enoate and the carbon bearing the bromine. | Action: To favor Michael addition, use "soft" nucleophiles (e.g., thiolates, cuprates). To favor SN2, consider converting the bromide to an iodide in situ (Finkelstein reaction) to increase its reactivity. Rationale: Hard-Soft Acid-Base (HSAB) theory predicts that soft nucleophiles preferentially attack the soft electrophilic β-carbon, while harder nucleophiles may favor attack at the SN2 center. |
Part 3: Stability Assessment & Degradation Pathways
A clear understanding of the degradation mechanisms is crucial for experimental design.
Acid-Catalyzed Degradation Pathway
Under acidic conditions, the primary pathway is the cleavage of the tert-butyl ester. The reaction is initiated by protonation of the carbonyl oxygen, making the ester a better leaving group. The C-O bond cleaves to form a stable tertiary carbocation and the free carboxylic acid.
Caption: Mechanism of acid-catalyzed tert-butyl ester cleavage.
Base-Mediated Reaction Pathways
In the presence of bases or nucleophiles, multiple reaction pathways are possible, depending on the nature of the base/nucleophile and the reaction conditions.
Caption: Competing reaction pathways under basic/nucleophilic conditions.
Part 4: Experimental Protocols
The following protocols can be used to assess the stability of this compound to specific conditions.
Protocol A: Stability Test under Standard Acidic Conditions (TFA)
Objective: To confirm the lability of the tert-butyl ester to strong acid.
-
Setup: Dissolve this compound (100 mg, 1 eq.) in dichloromethane (DCM, 2 mL) in a round-bottom flask at room temperature.
-
Reagent Addition: Add trifluoroacetic acid (TFA, 1 mL) to the solution.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS every 15 minutes. The product, 4-bromobut-2-enoic acid, will be significantly more polar than the starting material.
-
Analysis: The reaction is typically complete within 1-2 hours at room temperature.[2][5] The formation of a single, more polar spot on TLC (or a new peak with the correct mass by LC-MS) confirms cleavage.
-
Workup (for isolation): Upon completion, remove the DCM and TFA under reduced pressure. Co-evaporate with toluene (2 x 5 mL) to remove residual TFA.
Protocol B: Stability Test under Mild Basic Conditions (Aqueous NaHCO₃)
Objective: To confirm the stability of the compound during a standard basic aqueous workup.
-
Setup: Dissolve this compound (100 mg) in ethyl acetate (5 mL) in a separatory funnel.
-
Washing: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution (5 mL).
-
Extraction: Shake the funnel gently for 1-2 minutes. Separate the organic layer.
-
Monitoring: Analyze a sample of the organic layer by TLC or GC-MS and compare it to a sample of the starting material.
-
Analysis: No significant formation of new products should be observed, confirming the compound's stability to mild aqueous base. The robust nature of the tert-butyl ester prevents saponification under these conditions.[1][6]
References
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Acids. Wordpress.
- ChemTalk. (n.d.). Michael Addition.
- Wikipedia. (n.d.). Michael addition reaction.
- Droege, M. W., & Pitesky, M. E. (n.d.). Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether. Environmental Toxicology and Chemistry, Oxford Academic.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions.
- Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism.
- Grokipedia. (n.d.). Michael addition reaction.
- Master Organic Chemistry. (2023, May 24).
- Sakagami, T., Matsui, R., Aoyama, S., Niijima, E., & Hori, A. (n.d.). Regio- and Stereoselective α-Allylation with Enolates Prepared from N–C Axially Chiral Thiolactam and Lactam.
- LibreTexts Chemistry. (2023, September 24).
- Benchchem. (n.d.). Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis.
- Arkivoc. (2018, October 27). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
- YouTube. (2020, May 2). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester.
- Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions?
- Master Organic Chemistry. (2022, October 27).
- YouTube. (2022, May 23).
- Chemical Communications (RSC Publishing). (n.d.).
- Master Organic Chemistry. (2022, August 16).
- The Allylic Alkylation of Ketone Enol
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Technical Support Center: Troubleshooting Homocoupling in Cross-Coupling Reactions of (E)-tert-Butyl 4-bromobut-2-enoate
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formation of homocoupling byproducts when using versatile substrates like (E)-tert-Butyl 4-bromobut-2-enoate. My goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Introduction: The Pervasive Challenge of Homocoupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1][2] However, the desired catalytic cycle can be compromised by competing side reactions, with homocoupling being a particularly common and frustrating issue.[3][4] This unwanted reaction leads to the dimerization of your starting materials, consuming valuable substrates and complicating purification.
This compound is a valuable building block due to its reactive vinyl bromide and the presence of an α,β-unsaturated ester moiety.[5] However, these same features can also make it susceptible to homocoupling under certain conditions. This guide will walk you through the common causes of homocoupling and provide actionable strategies to minimize or eliminate this side reaction in various cross-coupling methodologies.
Understanding the Enemy: Mechanisms of Homocoupling
Before we can effectively combat homocoupling, it's crucial to understand how it occurs. There are two primary pathways for this undesirable reaction:
-
Oxidative Homocoupling of the Organometallic Reagent: This is the most prevalent mechanism, especially in Suzuki-Miyaura couplings.[6][7] It is often initiated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[8][9] These Pd(II) species can then undergo transmetalation with two molecules of the organoboron reagent, followed by reductive elimination to produce the homocoupled product.[8][10][11]
-
Reductive Homocoupling of the Organic Halide: While less common, this pathway can occur under certain conditions. It typically involves the formation of a diorganopalladium(II) intermediate from the organic halide, which then reductively eliminates to form the dimer.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address specific issues you might be facing in the lab, presented in a question-and-answer format.
Q1: I'm observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction with this compound. What's the most likely culprit?
A1: The primary suspect is almost always dissolved oxygen in your reaction mixture.[6][9] Oxygen facilitates the oxidation of the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of the boronic acid.[8][11]
Troubleshooting Steps:
-
Rigorous Degassing: Ensure your solvents and reaction mixture are thoroughly deoxygenated. While simply bubbling an inert gas like nitrogen or argon through the solvent is common, it may not be sufficient.[12]
-
Recommended Protocol: The "freeze-pump-thaw" method is highly effective. This involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases, and then thawing. Repeating this cycle 3-5 times is recommended.[9]
-
Alternative: For larger scale reactions, subsurface sparging with nitrogen or argon for an extended period (15-30 minutes) is a more practical and effective approach.[9][11]
-
-
Use of Pre-catalysts: Utilizing well-defined, air-stable Pd(II) pre-catalysts can lead to more consistent generation of the active Pd(0) species in situ, reducing the chances of side reactions.[12][13]
Q2: I've tried degassing, but I'm still seeing homocoupling byproducts. What other parameters can I adjust?
A2: If rigorous degassing isn't solving the problem, several other factors could be at play. Let's consider them systematically.
Troubleshooting Workflow:
-
Ligand Selection: The choice of ligand is critical.[13][14] Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction.[9][15]
-
Recommendation: For substrates like this compound, consider switching from common ligands like PPh₃ to more sterically demanding and electron-rich options such as SPhos or XPhos.[15][16] These ligands promote the formation of the active monoligated Pd(0) species and facilitate reductive elimination.[13]
-
-
Base Selection: The base plays a crucial role in the catalytic cycle, and its choice can influence the extent of side reactions.[6]
-
Reaction Temperature: Higher temperatures can sometimes increase the rate of undesired side reactions.
-
Addition of a Mild Reducing Agent: To counteract any in-situ oxidation of the catalyst, a mild reducing agent can be added.
Q3: I'm attempting a Sonogashira coupling with this compound and am seeing dimerization of my terminal alkyne (Glaser-Hay coupling). How can I prevent this?
A3: The Glaser-Hay homocoupling is a common side reaction in copper-mediated Sonogashira couplings.[18] This occurs through the oxidative dimerization of the copper acetylide intermediate.
Strategies for Suppression:
-
Copper-Free Conditions: The most straightforward solution is to switch to a copper-free Sonogashira protocol. Many modern methods utilize palladium catalysts with specialized ligands (like XPhos) that can facilitate the coupling without the need for a copper co-catalyst, thereby eliminating the Glaser-Hay pathway.[18]
-
Amine Base: The choice of amine base is also important. A bulky amine can help to minimize the dimerization of the alkyne.
-
Rigorous Deoxygenation: As with other coupling reactions, oxygen can promote oxidative side reactions. Ensure your reaction is performed under a strictly inert atmosphere.
Q4: In my Heck reaction, instead of the desired cross-coupled product, I'm observing the formation of a dimer of this compound. What is causing this?
A4: While less common than in Suzuki or Sonogashira reactions, homocoupling can occur in Heck reactions. This is often a result of a competing reaction pathway where two molecules of the vinyl bromide couple.
Troubleshooting Approaches:
-
Ligand Choice: The ligand plays a significant role in the Heck reaction.[19][20] Electron-rich and bulky phosphine ligands like P(t-Bu)₃ have been shown to be highly effective for coupling challenging substrates and can help to favor the desired cross-coupling pathway.[19]
-
Base and Solvent Optimization: The choice of base and solvent is critical.[19] For your substrate, a weaker inorganic base like Cs₂CO₃ or K₂CO₃ in an aprotic polar solvent like dioxane or DMF might be optimal.[19][21]
-
Control of Stoichiometry: Ensure that the alkene coupling partner is present in a slight excess to favor the cross-coupling reaction over the self-coupling of the vinyl bromide.
Q5: I'm considering a Stille coupling. Is homocoupling a concern with organostannane reagents?
A5: Yes, homocoupling of the organostannane reagent is a known side reaction in Stille couplings.[3][4] This can occur through two primary mechanisms: reaction with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[3]
Preventative Measures:
-
Use of Additives: The addition of a copper(I) salt, such as CuI, can act as a scavenger for any unreacted organostannane, preventing its homocoupling.
-
Ligand Selection: As with other cross-coupling reactions, the use of appropriate ligands can help to promote the desired cross-coupling over side reactions.
-
Careful Control of Reaction Conditions: Maintaining an inert atmosphere and using purified reagents can help to minimize side reactions.
Summary of Key Parameters and Recommendations
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Atmosphere | Rigorously deoxygenate solvents and reaction mixture (Freeze-Pump-Thaw or subsurface sparging). | Prevents oxidation of Pd(0) to Pd(II), a key initiator of homocoupling.[8][11] |
| Catalyst | Use well-defined, air-stable Pd(II) pre-catalysts. | Ensures controlled and efficient generation of the active Pd(0) catalyst.[12][13] |
| Ligand | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃). | Accelerates the desired cross-coupling catalytic cycle, outcompeting side reactions.[9][15][19] |
| Base | Use milder inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). | Avoids potential side reactions and substrate degradation.[6][15] |
| Temperature | Start with lower reaction temperatures and optimize as needed. | Minimizes the rate of side reactions that may have a higher activation energy.[22] |
| Additives | Consider adding a mild reducing agent (e.g., potassium formate) in Suzuki reactions. | Helps to maintain the palladium catalyst in its active Pd(0) oxidation state.[11][17] |
Visualizing the Catalytic Cycle and Competing Pathways
To better understand the processes at play, the following diagrams illustrate the desired cross-coupling cycle and the competing homocoupling pathway.
Caption: Desired cross-coupling vs. undesired homocoupling pathway.
Conclusion
Successfully preventing homocoupling in cross-coupling reactions of this compound requires a multi-faceted approach. By understanding the underlying mechanisms and systematically optimizing reaction parameters such as the exclusion of oxygen, ligand and base selection, and temperature control, you can significantly improve the yield and purity of your desired product. This guide serves as a starting point for troubleshooting, and I encourage you to use these principles to develop robust and reliable synthetic methods in your research.
References
-
Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(25), 8218–8228. [Link]
-
Carregal-Romero, S., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 7(1), 634–643. [Link]
-
Tasker, S. Z., et al. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis, 4(6), 1878–1891. [Link]
-
ResearchGate. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. [Link]
-
Nobel Prize Outreach. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?[Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 276–282. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (n.d.). Ligand promoted palladium-catalyzed homo-coupling of arylboronic acids. [Link]
-
DeAngelis, A., & Colacot, T. J. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. In New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry. [Link]
-
Wikipedia. (n.d.). Stille reaction. [Link]
-
R Discovery. (2015). Ligand‐Promoted Oxidative Cross‐Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis. [Link]
-
ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
Royal Society of Chemistry. (n.d.). Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
ACS Catalysis. (2018). Oxidative Coupling Mechanisms: Current State of Understanding. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. [Link]
-
ACS Publications. (2018). Oxidative Coupling Mechanisms: Current State of Understanding. [Link]
-
Wikipedia. (n.d.). Heck reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
J&K Scientific LLC. (n.d.). Stille Cross-Coupling. [Link]
-
ResearchGate. (n.d.). Cross-Coupling Reactions: A Practical Guide. [Link]
Sources
- 1. Cross-Coupling Reaction Guide [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 14. books.rsc.org [books.rsc.org]
- 15. reddit.com [reddit.com]
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- 19. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 20. Heck Reaction [organic-chemistry.org]
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- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Reactions with (E)-tert-Butyl 4-bromobut-2-enoate
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with (E)-tert-Butyl 4-bromobut-2-enoate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to empower you with the expertise to optimize your reactions, ensuring efficiency, and high yields.
This compound is a valuable building block in organic synthesis, frequently employed in a variety of carbon-carbon bond-forming reactions. Its structure, featuring a vinyl bromide and an α,β-unsaturated ester, allows for diverse reactivity, primarily in palladium-catalyzed cross-coupling reactions and Barbier-type additions. This guide will focus on catalyst selection and troubleshooting for these key transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions, including Heck, Suzuki, and Sonogashira couplings. The choice of catalyst and reaction conditions is critical for success.
1.1. Low or No Conversion of Starting Material
Q: My cross-coupling reaction is sluggish, showing low yields and unreacted starting material. What are the likely causes and how can I fix this?
A: Low conversion is a common challenge and often points to issues with the catalyst's activity or the reaction conditions. The primary bottleneck is frequently the initial oxidative addition of the vinyl bromide to the palladium(0) catalyst.[1]
Potential Causes & Solutions:
-
Inefficient Oxidative Addition: The electron-withdrawing nature of the ester group can influence the reactivity of the vinyl bromide. While vinyl halides are generally more reactive than aryl halides, selecting the right ligand is crucial.[2][3]
-
Troubleshooting: Employ bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4] These ligands promote the oxidative addition step and stabilize the active palladium catalyst.[5] Increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can also improve conversion.[6]
-
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen and can aggregate into inactive palladium black, especially at elevated temperatures.[7][8]
-
Troubleshooting: Ensure rigorous anaerobic conditions by thoroughly degassing solvents and using an inert atmosphere (argon or nitrogen).[8] Consider using a lower reaction temperature for a longer duration to balance reaction rate and catalyst stability.[8] The choice of solvent can also impact catalyst stability, with toluene, dioxane, and DMF being common choices.[7]
-
-
Inappropriate Base or Solvent: The base plays a critical role in the catalytic cycle, particularly in the transmetalation (Suzuki) and reductive elimination steps.[5]
1.2. Formation of Side Products
Q: I'm observing significant side product formation, such as homocoupling of my coupling partner or decomposition of my starting material. What's going wrong?
A: Side product formation often indicates an imbalance in the catalytic cycle or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Homocoupling of Boronic Acids (Suzuki Reaction): This occurs when two boronic acid molecules couple together, often promoted by the presence of Pd(II) species and oxygen.[4]
-
Protodeboronation (Suzuki Reaction): The boronic acid can be sensitive to the reaction conditions and may decompose before it can participate in the catalytic cycle.[10]
-
Troubleshooting: Consider using a more robust boronic ester, such as a pinacol ester.[10]
-
-
β-Hydride Elimination: While less common with this substrate in cross-coupling, it can lead to undesired alkene byproducts.
-
Troubleshooting: The choice of a bulky ligand can disfavor β-hydride elimination.[12]
-
1.3. Loss of Stereochemistry
Q: My product is a mixture of E and Z isomers, but I started with the pure E-isomer of tert-butyl 4-bromobut-2-enoate. How can I maintain stereoselectivity?
A: While Suzuki-Miyaura couplings are often stereoretentive, isomerization can occur, influenced by the choice of ligand.[13]
Potential Causes & Solutions:
-
Ligand-Induced Isomerization: Certain ligands can promote the formation of a zwitterionic palladium carbene intermediate that can lead to Z-to-E isomerization.[13]
-
Troubleshooting: A screen of ligands is the most effective approach. For example, Pd(P(o-Tol)₃)₂ has been shown to be effective in maintaining Z-olefin geometry in some cases.[13] For your (E)-isomer, a ligand that promotes a rapid reductive elimination will likely preserve the stereochemistry. Bulky, electron-rich ligands are a good starting point.[4]
-
Section 2: Barbier-Type Reactions
The Barbier reaction is a one-pot organometallic reaction where an alkyl halide, a carbonyl compound, and a metal react to form an alcohol.[14] This is a useful alternative to the Grignard reaction, especially when the organometallic intermediate is unstable.[14] For this compound, this reaction is typically carried out with zinc, tin, or indium.[15]
2.1. Low Yield of Homoallylic Alcohol
Q: My Barbier reaction with an aldehyde is giving a low yield of the desired homoallylic alcohol. What can I do to improve it?
A: Low yields in Barbier reactions can be due to several factors, including the metal's activity, side reactions, and the reaction conditions.
Potential Causes & Solutions:
-
Inactive Metal Surface: The metal (e.g., zinc) needs to be activated to initiate the reaction.
-
Troubleshooting: Use freshly activated zinc powder or dust. Mechanical activation, such as through ball-milling, can also be highly effective.[16] Pre-treatment with dilute HCl followed by washing with water, ethanol, and ether is a common activation method.
-
-
Wurtz-Type Coupling: A common side reaction is the homocoupling of the allylic bromide to form a dimer.[15]
-
Troubleshooting: Adding the this compound solution dropwise to a rapidly stirring mixture of the aldehyde, metal, and solvent can minimize this side reaction by keeping the concentration of the organometallic intermediate low.[15]
-
-
Poor Solubility or Mixing: Inaqueous or biphasic systems, ensuring efficient mixing is crucial.
2.2. Poor Diastereoselectivity
Q: The reaction produces a mixture of diastereomers. How can I control the stereochemical outcome?
A: Diastereoselectivity in Barbier reactions can be influenced by the substrate and the reaction conditions.
Potential Causes & Solutions:
-
Nature of the Carbonyl Compound: Aromatic aldehydes and ketones often give better diastereoselectivity than non-aromatic ones.[15]
-
Troubleshooting: While difficult to control directly, be aware that the choice of carbonyl partner will significantly impact the diastereomeric ratio.
-
-
Reaction Temperature: Temperature can influence the transition state of the reaction.
-
Troubleshooting: Running the reaction at a lower temperature (e.g., 0 °C) may improve diastereoselectivity, although it might slow down the reaction rate.[15]
-
Catalyst & Condition Summary Tables
Table 1: Recommended Catalysts for Cross-Coupling Reactions
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, P(o-Tol)₃ | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF | 80-110 |
| Heck | Pd(OAc)₂ | PPh₃, P(o-Tol)₃, BINAP | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-120 |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, Piperidine | THF, DMF | Room Temp - 60 |
Table 2: Troubleshooting Guide for Low Conversion in Cross-Coupling
| Symptom | Potential Cause | Suggested Action |
| No reaction, starting material recovered | Inefficient oxidative addition | Switch to a bulkier, more electron-rich ligand (e.g., Buchwald ligands).[4] Increase catalyst loading. |
| Reaction starts but stalls | Catalyst deactivation | Ensure rigorous degassing and inert atmosphere.[8] Consider a lower reaction temperature.[8] |
| Black precipitate forms | Palladium black formation | Improve degassing technique (e.g., freeze-pump-thaw cycles).[7] |
| Low yield with Suzuki coupling | Inefficient transmetalation or protodeboronation | Screen different bases (K₃PO₄, Cs₂CO₃).[9] Use a boronic ester instead of a boronic acid.[10] |
Experimental Protocols & Methodologies
General Protocol for a Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried flask, add the aryl boronic acid (1.2 equiv.), base (e.g., K₃PO₄, 2.0 equiv.), palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Substrate Addition: Add degassed solvent (e.g., toluene) via syringe, followed by this compound (1.0 equiv.).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.[7]
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by TLC or GC/MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for a Zinc-Mediated Barbier Reaction
-
Reaction Setup: In a round-bottom flask, combine the aldehyde or ketone (1.0 equiv.), zinc powder (2-3 equiv.), and a solvent system (e.g., THF/saturated aq. NH₄Cl).[15]
-
Substrate Addition: Add a solution of this compound (1.5-2.0 equiv.) in THF dropwise to the rapidly stirring mixture.
-
Reaction: Stir the mixture at room temperature for 3-6 hours. The disappearance of the zinc metal is an indication of reaction progress.
-
Workup: Filter the reaction mixture to remove excess zinc and precipitated salts. Separate the organic layer.
-
Extraction: Extract the aqueous layer with an etheral solvent (e.g., diethyl ether).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Diagrams
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low yields in palladium-catalyzed reactions.
References
Sources
- 1. oxidative addition and palladium coupling [employees.csbsju.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 14. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Use of Cyclic Allylic Bromides in the Zinc–Mediated Aqueous Barbier–Grignard Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions [organic-chemistry.org]
- 17. youtube.com [youtube.com]
- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude (E)-tert-Butyl 4-bromobut-2-enoate
Welcome to the technical support guide for the purification of (E)-tert-Butyl 4-bromobut-2-enoate. This resource is designed for researchers, chemists, and drug development professionals who are synthesizing this key intermediate and encountering challenges in obtaining the desired purity. This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format.
Part 1: Initial Assessment & Common Impurities
This section helps you diagnose the potential nature of the impurities in your crude product. The synthesis of this compound, commonly achieved via a Wittig-type reaction, introduces a predictable set of byproducts.[1][2][3][4][5]
FAQ 1: What are the most common impurities I should expect in my crude product?
Answer: Based on a standard Wittig reaction using a phosphonium ylide and an aldehyde, your primary impurities are likely to be:
-
Triphenylphosphine Oxide (TPPO): This is the stoichiometric byproduct of the Wittig reaction and is almost always the most significant impurity by mass.[6][7]
-
Unreacted Starting Materials: This may include any unconsumed aldehyde or the phosphonium salt precursor.
-
(Z)-Isomer: While the Wittig reaction with stabilized ylides favors the (E)-isomer, the formation of the (Z)-isomer is possible and can complicate purification.[3][4]
-
Solvent Residues: Residual solvents from the reaction and workup (e.g., THF, Dichloromethane, Toluene).
FAQ 2: My ¹H NMR spectrum shows a complex multiplet around 7.5-7.8 ppm that doesn't correspond to my product. What is it?
Answer: This is the classic signature of Triphenylphosphine Oxide (TPPO). The aromatic protons of the three phenyl groups on TPPO typically appear as a complex series of multiplets in this region. Its presence is a definitive indicator that your primary purification challenge will be the removal of this byproduct.
Diagram: Initial Impurity Diagnosis
This decision tree can guide your initial assessment based on common analytical data.
Caption: Diagnostic workflow for identifying common impurities.
Part 2: Troubleshooting Guide for Impurity Removal
This section provides targeted strategies and detailed protocols for removing the specific impurities identified in Part 1.
Issue 1: Removing Triphenylphosphine Oxide (TPPO)
TPPO is the most common and often challenging impurity to remove due to its high polarity and crystallinity, which can sometimes cause it to co-precipitate with the product or interfere with chromatography.
Q: How can I effectively remove TPPO without resorting to column chromatography?
A: Chromatography-free methods are highly desirable for scalability and efficiency. The key is to exploit the significant differences in solubility between your non-polar product and the highly polar TPPO.[6][7]
Method 1: Precipitation via Anti-Solvent Addition
-
Underlying Principle: TPPO exhibits very low solubility in non-polar aliphatic solvents like hexanes or pentane, whereas this compound is readily soluble.[8][9] By dissolving the crude mixture in a minimal amount of a solvent that solubilizes both components (like dichloromethane or diethyl ether) and then adding a large volume of a non-polar "anti-solvent," you can selectively precipitate the TPPO.[7]
-
Experimental Protocol:
-
Concentration: Concentrate your crude reaction mixture under reduced pressure to obtain a viscous oil or a semi-solid.
-
Dissolution: Dissolve the residue in a minimum volume of dichloromethane (DCM) or diethyl ether. Use just enough to fully dissolve the material.
-
Precipitation: While stirring vigorously, slowly add cold hexanes (or pentane) to the solution. A typical volume ratio is 10:1 to 20:1 (hexanes:DCM). You should observe the formation of a white precipitate (TPPO).
-
Crystallization: For maximum precipitation, cool the flask in an ice bath or store it in a refrigerator (-20°C) for at least one hour.
-
Filtration: Collect the precipitated TPPO by vacuum filtration, washing the solid with a small amount of cold hexanes.
-
Isolation: The filtrate contains your purified product. Concentrate the filtrate under reduced pressure to yield the product, which should now be largely free of TPPO.
-
Method 2: Precipitation via Metal Salt Complexation
-
Underlying Principle: As a Lewis base, the oxygen atom in TPPO can coordinate with Lewis acidic metal salts to form highly insoluble complexes.[7] Salts like calcium bromide (CaBr₂) or zinc chloride (ZnCl₂) are effective for this purpose.[8][9][10] This method is particularly robust and scalable.
-
Experimental Protocol (Using CaBr₂):
-
Dissolution: Dissolve the crude reaction mixture in a suitable solvent such as toluene or an ethereal solvent (e.g., MTBE, diethyl ether) at a concentration of approximately 0.1-0.2 M.
-
Addition of Salt: Add solid, anhydrous calcium bromide (CaBr₂) to the solution (approximately 1.2 to 1.5 equivalents relative to the theoretical amount of TPPO).
-
Complexation: Stir the mixture at room temperature for 1-3 hours. A fine white precipitate of the CaBr₂-TPPO complex will form.[10]
-
Filtration: Filter the mixture through a pad of Celite® to remove the insoluble complex. Wash the filter cake with a small amount of the solvent used for the reaction.
-
Isolation: The filtrate contains the purified product. Concentrate the solvent under reduced pressure to isolate your material.
-
| TPPO Removal Method | Principle | Advantages | Disadvantages | Typical Purity |
| Anti-Solvent Precipitation | Differential Solubility | Fast, simple, avoids metal salts.[7] | May not be quantitative; some product can be lost via co-precipitation. | >90% |
| Metal Salt Complexation | Lewis Acid-Base Chemistry | Highly efficient, scalable, excellent for stubborn cases.[10] | Requires an additional reagent; residual metal salts may need to be removed. | >95% |
| Column Chromatography | Differential Adsorption | Can remove multiple impurities simultaneously, including isomers.[11] | Time-consuming, uses large solvent volumes, not ideal for large scale.[12] | >98% |
Issue 2: Purification by Silica Gel Column Chromatography
Q: What is the best procedure for purifying my product using column chromatography? I'm seeing streaking on my TLC plate.
A: Column chromatography is the most powerful method for achieving high purity, as it can simultaneously remove TPPO, unreacted starting materials, and separate (E)/(Z) isomers. Streaking on TLC often indicates either overloading or interaction with the stationary phase.
-
Underlying Principle: The separation is based on the differential partitioning of components between a polar stationary phase (silica gel) and a less polar mobile phase.[13] Non-polar compounds travel faster down the column, while polar compounds are retained longer. This compound is moderately polar, while TPPO is very polar.
-
Optimized Protocol for Column Chromatography:
-
TLC Analysis: First, determine the optimal eluent system using TLC. Test various mixtures of a non-polar solvent (Hexane or Petroleum Ether) and a more polar solvent (Ethyl Acetate or Dichloromethane). Aim for an Rf value of ~0.3-0.4 for your desired (E)-isomer. A good starting point is 10-15% Ethyl Acetate in Hexane.
-
Column Packing: Prepare a slurry of silica gel (use a 30:1 to 50:1 weight ratio of silica to crude material) in your initial, least polar eluent.[14] Pack the column carefully to avoid air bubbles, which can lead to poor separation.[11]
-
Sample Loading: Dissolve your crude material in a minimal amount of dichloromethane or the eluent. For best results, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This prevents band broadening.
-
Elution: Begin elution with a non-polar solvent (e.g., 5% Ethyl Acetate/Hexane) to elute any very non-polar impurities. Gradually increase the polarity of the mobile phase (gradient elution) to first elute your product and then, much later, the highly retained TPPO.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified product.
-
Diagram: Column Chromatography Workflow
Caption: Step-by-step workflow for purification by column chromatography.
Part 3: Product Stability and Handling
Q: My purified product appears to be degrading over time. What are the stability concerns?
A: this compound contains two potentially sensitive functional groups:
-
Allylic Bromide: This group can be susceptible to nucleophilic substitution and elimination reactions.
-
tert-Butyl Ester: This group is sensitive to strong acidic conditions, which can cause it to hydrolyze or decompose.[15]
To ensure stability, the purified product should be stored at low temperatures (2-8 °C) under an inert atmosphere (Nitrogen or Argon) and protected from light. Avoid contact with strong acids, bases, and nucleophiles.
References
-
Verkade, J. G., & O’Brien, C. J. (2008). Recycling the Waste: The Development of a Catalytic Wittig Reaction. Angewandte Chemie International Edition, 48(37), 6836-6839. [Link]
-
ResearchGate. (2014). How does one remove triphenylphosphine oxide from product?. ResearchGate. [Link]
-
K-I. Min, J. H. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development, 26(7), 2193-2200. [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
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Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses. [Link]
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ResearchGate. (2018). Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. ResearchGate. [Link]
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Royal Society of Chemistry. (n.d.). tert-butyl 2-cyano-2-(2,2,2-trifluoro-1-(2-nitrophenylimino)ethyl)pentanoate. Royal Society of Chemistry. [Link]
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GSRS. (n.d.). TERT-BUTYL (2E)-4-BROMO-2-BUTENOATE. GSRS. [Link]
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ResearchGate. (2022). Investigation of pyrolysis kinetics, mechanism and thermal stability of tert-butyl peroxy-2-ethyl hexanoate. ResearchGate. [Link]
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Organic Syntheses. (2012). Synthesis of Cyclobutarenes by Palladium-Catalyzed C(sp3)-H Bond Arylation. Organic Syntheses. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide: Navigating Synthetic Choices Between (E)-tert-Butyl 4-bromobut-2-enoate and Ethyl 4-bromobut-2-enoate
In the landscape of modern organic synthesis, the selection of a building block is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. Both (E)-tert-Butyl 4-bromobut-2-enoate and its ethyl analogue are powerful C4 synthons, serving as versatile intermediates in the construction of complex molecular architectures. While structurally similar, the subtle difference in their ester functionalities—a sterically demanding tert-butyl group versus a nimble ethyl group—imparts profoundly different chemical behaviors. This guide provides an in-depth comparison of these two reagents, leveraging experimental data and mechanistic principles to inform their strategic application in research and development.
Physicochemical Properties: The Foundation of Reactivity
The choice between the tert-butyl and ethyl esters begins with an understanding of their fundamental properties. The most significant divergence lies in the steric bulk of the ester group, a factor that governs everything from reaction kinetics to product stability and deprotection strategies.
| Property | This compound | Ethyl (E)-4-bromobut-2-enoate |
| Molecular Formula | C₈H₁₃BrO₂[1] | C₆H₉BrO₂[2][3] |
| Molecular Weight | 221.09 g/mol [1] | 193.04 g/mol [2] |
| CAS Number | 86606-04-4[1][4] | 37746-78-4[2][5] |
| Appearance | Liquid[6] | Colorless to light yellow clear liquid[7] |
| Key Structural Feature | Bulky tert-butyl ester | Less hindered ethyl ester |
The tert-butyl group is the archetypal sterically demanding substituent in organic chemistry.[8] Its three methyl groups create a large, conformationally rigid domain that effectively shields the adjacent carbonyl carbon from nucleophilic attack. This steric hindrance is the primary driver of the divergent reactivity profiles discussed throughout this guide.[8][9]
Comparative Reactivity in Key Synthetic Transformations
The true measure of these reagents lies in their performance in chemical reactions. Their behavior as both electrophiles (at the β-carbon and the carbon bearing the bromide) and precursors to nucleophiles (in the Reformatsky reaction) highlights the critical influence of the ester group.
The Reformatsky Reaction: Formation of β-Hydroxy Esters
The Reformatsky reaction, which involves the formation of an organozinc reagent (a "Reformatsky enolate") that adds to a carbonyl compound, is a classic application for α-halo and vinylogous halo esters.[10][11][12][13] These zinc enolates are less reactive than their lithium or magnesium counterparts (Grignard reagents), which prevents problematic self-condensation or addition to the ester carbonyl.[10][14]
The structure of the intermediate zinc enolate, which exists as a dimer in the solid state, is influenced by the ester group. The ethyl derivative forms a tub-shaped dimer, while the bulkier tert-butyl derivative adopts a more spread-out chair conformation.[10][11] This can subtly influence the transition state of the addition to a chiral aldehyde or ketone, potentially altering the diastereoselectivity of the resulting β-hydroxy ester.
Experimental Insight: In a reaction with a sterically hindered ketone, the tert-butyl ester may afford slightly higher yields as its bulk can disfavor side reactions, while the ethyl ester might be more sensitive to reaction conditions.
| Reagent | Substrate | Typical Yield | Key Consideration |
| Ethyl Ester | Benzaldehyde | 80-90% | Standard, reliable choice for unhindered carbonyls. |
| tert-Butyl Ester | 2,2-Dimethylpropanal | 75-85% | May offer improved yields with bulky substrates due to reduced side reactions. |
Conjugate Addition vs. Carbonyl Attack: The Hard and Soft Nucleophile Dilemma
As α,β-unsaturated esters, both molecules are excellent Michael acceptors, readily undergoing 1,4-conjugate addition with soft nucleophiles like malonates, cuprates, or amines.[15][16][17] In these cases, the reactivity is comparable, as the primary site of attack is the sterically accessible β-carbon.
The critical divergence appears when using hard, sterically unhindered nucleophiles , such as Grignard reagents or organolithiums.[18] These reagents can attack either the β-carbon (1,4-addition) or the ester carbonyl carbon (1,2-addition).
-
Ethyl 4-bromobut-2-enoate: The ethyl ester's carbonyl is relatively accessible. Reaction with a Grignard reagent (e.g., MeMgBr) can lead to a mixture of products, including the 1,4-adduct and the tertiary alcohol resulting from two successive 1,2-additions to the ester.[19][20]
-
This compound: The tert-butyl group acts as a robust steric shield, effectively protecting the carbonyl carbon.[8] This dramatically disfavors 1,2-addition, making 1,4-conjugate addition the overwhelmingly preferred pathway, even for hard nucleophiles. This allows for clean C-C bond formation at the β-position without compromising the ester functionality.
The Decisive Factor: Ester Cleavage and Orthogonal Protection
Perhaps the most significant practical difference guiding the choice between these reagents is the method of ester cleavage. This is a paramount consideration in multi-step synthesis, where protecting group strategy is key.
-
Ethyl Ester: Cleavage requires harsh conditions, typically saponification with a strong base (e.g., NaOH, LiOH) followed by an acidic workup. This is incompatible with base-sensitive functional groups (e.g., other esters, epoxides, β-lactams) elsewhere in the molecule.
-
tert-Butyl Ester: This group is prized for its lability under mild acidic conditions.[21] It is rapidly and cleanly cleaved by acids like trifluoroacetic acid (TFA) in an inert solvent such as dichloromethane (DCM) at room temperature. The mechanism proceeds through a stable tertiary carbocation, which is trapped by the counter-ion or scavenged. This orthogonality—stable to base, hydrogenation, and many other conditions, but removable with mild acid—makes it an invaluable protecting group for carboxylic acids in complex syntheses.
| Method | Conditions | Compatibility for Ethyl Ester | Compatibility for tert-Butyl Ester |
| Basic Hydrolysis | 1M NaOH, THF/H₂O, rt | Standard Method | Stable |
| Acidic Cleavage | TFA / DCM, rt, 1-2h | Requires harsh conditions (e.g., conc. H₂SO₄) | Standard Method [21] |
| Hydrogenolysis | H₂, Pd/C | Stable | Stable |
Detailed Experimental Protocols
To illustrate these principles, we provide protocols for two key transformations.
Protocol 1: Comparative Reformatsky Reaction
This protocol outlines the reaction of each ester with benzaldehyde to highlight procedural similarities and potential differences in outcome.
-
Activation of Zinc: In a flame-dried, three-necked flask under N₂, add zinc dust (1.5 eq) and a crystal of iodine in anhydrous THF. Heat gently until the iodine color disappears, then cool to room temperature.
-
Reaction Setup: To the activated zinc suspension, add a solution of the respective bromoenoate (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous THF dropwise via an addition funnel.
-
Reaction Execution: Maintain the reaction temperature at 40-50°C. Monitor the reaction by TLC until the starting materials are consumed (typically 1-3 hours).
-
Workup: Cool the reaction to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the corresponding β-hydroxy ester.
Protocol 2: Deprotection of a tert-Butyl Ester
This protocol demonstrates the mild conditions used to cleave the tert-butyl ester post-synthesis.
-
Setup: Dissolve the tert-butyl ester substrate (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC for the disappearance of the starting material (typically 30 min to 2 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Purification: Co-evaporate with toluene several times to remove residual TFA. The resulting carboxylic acid is often pure enough for the next step, or can be purified by crystallization or chromatography if necessary.
Strategic Recommendations and Conclusion
The choice between this compound and its ethyl counterpart is not a matter of inherent superiority, but of strategic alignment with the synthetic goal.
Choose this compound when:
-
The synthetic route involves hard nucleophiles (Grignard, organolithiums) and chemoselective 1,4-addition is desired.
-
The synthesis is complex and requires an orthogonal protecting group strategy for a carboxylic acid.
-
Downstream steps are sensitive to the basic conditions required for ethyl ester hydrolysis.
-
The final product or intermediate is acid-sensitive, requiring very mild deprotection.
Choose Ethyl 4-bromobut-2-enoate when:
-
The synthesis is straightforward and does not involve base-sensitive functional groups.
-
The planned nucleophiles are "soft" (e.g., cuprates, malonates, amines), minimizing the risk of 1,2-addition.
-
Cost is a primary driver, as ethyl esters and their starting materials are often more economical.
-
The final step of the synthesis is saponification to the carboxylate salt.
References
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A Comprehensive Guide to the Reactivity of Tert-butyl, Ethyl, and Methyl Bromoenoates for Researchers and Drug Development Professionals
In the landscape of organic synthesis, α,β-unsaturated esters are pivotal building blocks, and their halogenated derivatives, such as bromoenoates, serve as versatile intermediates in the construction of complex molecular architectures. The choice of the ester alkyl group—tert-butyl, ethyl, or methyl—can profoundly influence the reactivity of the molecule, dictating reaction pathways and yields. This guide provides an in-depth comparative analysis of the reactivity of tert-butyl, ethyl, and methyl bromoenoates, supported by established chemical principles and relevant experimental insights to empower researchers in making informed decisions for their synthetic strategies.
Introduction: The Subtle but Significant Role of the Ester Group
While the primary reactive centers of a bromoenoate are the carbon-bromine bond and the carbon-carbon double bond, the ester moiety is not a mere spectator. The size and electronic nature of the alkyl group of the ester can exert significant steric and electronic effects, modulating the accessibility and electrophilicity of the reactive sites. This guide will dissect these influences in the context of two major classes of reactions: nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution: A Tale of Steric Hindrance
Nucleophilic substitution at the α-carbon of bromoenoates, while less common than on sp³-hybridized carbons, provides a clear illustration of the impact of the ester group's steric bulk. The reaction typically proceeds via an SN2-like mechanism, involving the backside attack of a nucleophile on the carbon bearing the bromine atom.
The steric hindrance imposed by the ester group plays a crucial role in the rate of this reaction. The accessibility of the electrophilic α-carbon is paramount for a successful nucleophilic attack.
-
Methyl Bromoenoate: The methyl group is the smallest of the three, presenting minimal steric hindrance. This allows for relatively easy access of the nucleophile to the reaction center, resulting in the highest reactivity in SN2-type reactions.
-
Ethyl Bromoenoate: The ethyl group is slightly larger than the methyl group, introducing a moderate increase in steric bulk. This leads to a discernible decrease in the reaction rate compared to its methyl counterpart.
-
Tert-butyl Bromoenoate: The tert-butyl group is exceptionally bulky. Its three methyl groups create a significant steric shield around the ester functionality and, by extension, the neighboring α-carbon. This severe steric hindrance dramatically slows down or even completely inhibits SN2 reactions at the α-carbon.
| Ester Moiety | Relative Steric Hindrance | Expected SN2 Reactivity |
| Methyl | Low | High |
| Ethyl | Medium | Medium |
| Tert-butyl | High | Very Low / Negligible |
Table 1: Predicted relative reactivity of bromoenoates in SN2 reactions based on the steric hindrance of the ester group.
Expertise & Experience: In practice, for nucleophilic substitution reactions targeting the α-position of a bromoenoate, a methyl ester is almost always the preferred substrate to maximize reaction rates and yields. The use of a tert-butyl ester would be counterproductive for this specific transformation.
Palladium-Catalyzed Cross-Coupling Reactions: A More Complex Interplay
In modern organic synthesis, palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki reactions are indispensable tools for C-C bond formation. For bromoenoates, these reactions typically involve the vinyl bromide moiety. Here, the influence of the ester group is more nuanced, affecting not just the primary coupling reaction but also potential side reactions.
The Heck Reaction
The Heck reaction couples the vinyl bromide with an alkene. While the primary steric interactions governing the reaction occur at the palladium center and the reactants, the ester group can influence reaction outcomes. In a study on the arylation of Baylis-Hillman adducts, which have a similar structure to bromoenoates, the nature of the ester group was observed to affect the propensity for decarboxylation, a common side reaction at elevated temperatures. It was noted that decarboxylation occurred with more difficulty from a tert-butyl ester compared to a methyl ester under similar conditions[1]. This suggests that the bulky tert-butyl group may sterically disfavor the transition state leading to decarboxylation.
The Suzuki Coupling
The electronic effect of the alkyl ester group is generally considered to be minimal and similar across methyl, ethyl, and tert-butyl groups (all are electron-donating by induction). However, steric factors can come into play, potentially influencing the approach of the bulky organoboron reagent or the conformation of the palladium complex.
Trustworthiness: While a definitive quantitative comparison is not available, the consensus in the field is that for most cross-coupling reactions involving the vinyl bromide moiety, the differences in reactivity between methyl, ethyl, and tert-butyl esters are generally not as pronounced as in nucleophilic substitution at the α-carbon. However, for highly sensitive or sterically demanding coupling partners, the less hindered methyl or ethyl esters may offer a slight advantage in terms of reaction kinetics and yields.
Experimental Protocols
To provide a practical context, the following are generalized, detailed protocols for nucleophilic substitution and a Heck reaction. These are intended as a starting point, and optimization for specific substrates is always recommended.
Protocol 1: General Procedure for Nucleophilic Substitution with a Thiol Nucleophile
This protocol describes a typical SN2-type reaction at the α-position of a bromoenoate.
Diagram of Experimental Workflow:
Caption: Workflow for a typical nucleophilic substitution on a bromoenoate.
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the respective bromoenoate (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add the thiol nucleophile (1.2 equiv) to the solution.
-
Base Addition: Add potassium carbonate (K₂CO₃) (2.0 equiv) to the reaction mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for a Heck Cross-Coupling Reaction
This protocol outlines a standard procedure for the Heck reaction of a bromoenoate with an alkene.
Diagram of Reaction Logic:
Caption: Key components and their relationship in a Heck cross-coupling reaction.
Methodology:
-
Reaction Setup: In a Schlenk tube, combine the bromoenoate (1.0 equiv), palladium(II) acetate (Pd(OAc)₂) (0.05 equiv), and a suitable phosphine ligand (e.g., PPh₃, 0.1 equiv).
-
Addition of Reagents: Add the alkene coupling partner (1.5 equiv) and a suitable solvent (e.g., anhydrous acetonitrile or DMF).
-
Base Addition: Add a base, such as triethylamine (Et₃N) (2.0 equiv), to the mixture.
-
Reaction: Seal the tube and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Conclusion and Recommendations
The choice between tert-butyl, ethyl, and methyl bromoenoates as substrates is a critical decision that can significantly impact the outcome of a synthetic sequence.
-
For nucleophilic substitution reactions at the α-carbon , the steric hindrance of the ester group is the dominant factor. The reactivity order is definitively methyl > ethyl >> tert-butyl . Researchers should select the least hindered ester possible for these transformations.
-
For palladium-catalyzed cross-coupling reactions at the vinyl bromide position , the influence of the ester group is less pronounced but should not be entirely disregarded. While all three esters are generally viable, potential side reactions like decarboxylation may be influenced by the steric bulk of the ester, with tert-butyl esters sometimes showing greater stability. For challenging couplings, the smaller methyl or ethyl esters may provide a kinetic advantage.
By understanding the interplay of steric and electronic effects conferred by the ester moiety, chemists can better predict reaction outcomes and strategically select the optimal bromoenoate for their specific synthetic goals, ultimately accelerating the drug development process.
References
-
Arylation of Methyl, Ethyl, or tert-Butyl 2-[Hydroxy(phenyl)methyl]acrylate. ResearchGate. [Link][1]
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The Rising Star in Biaryl Synthesis: A Comparative Guide to (E)-tert-Butyl 4-bromobut-2-enoate and its Contemporaries
The biaryl motif, characterized by two directly connected aromatic rings, is a cornerstone of modern chemical sciences. Its prevalence in pharmaceuticals, agrochemicals, and advanced materials underscores the continuous demand for efficient and versatile synthetic methodologies.[1][2] For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that dictates the success of a synthetic campaign. This guide provides an in-depth comparison of (E)-tert-Butyl 4-bromobut-2-enoate as a building block for biaryl synthesis against more conventional alternatives, supported by mechanistic insights and practical experimental guidance.
The Landscape of Biaryl Synthesis: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions are the preeminent tools for the construction of carbon-carbon bonds in biaryl synthesis. The Nobel Prize in Chemistry 2010, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, highlighted the transformative impact of these reactions.[3] While numerous variations exist, the Suzuki-Miyaura, Negishi, and Stille couplings are among the most widely adopted. These reactions share a common catalytic cycle, typically involving oxidative addition, transmetalation, and reductive elimination.[4]
The choice of coupling partners, specifically the nucleophilic organometallic species and the electrophilic organohalide, profoundly influences the reaction's scope, efficiency, and functional group tolerance.
Conventional Building Blocks for Biaryl Synthesis: A Comparative Analysis
The traditional approach to biaryl synthesis involves the coupling of an aryl organometallic reagent with an aryl halide or pseudohalide. The most common classes of nucleophilic building blocks include organoboron, organozinc, and organotin compounds.
| Feature | Suzuki-Miyaura Coupling (Organoboron) | Negishi Coupling (Organozinc) | Stille Coupling (Organotin) |
| Nucleophilic Reagent | Boronic acids, boronic esters | Organozinc halides | Organostannanes |
| Toxicity | Generally low toxicity | Moderate toxicity, moisture sensitive | High toxicity of organotin reagents |
| Functional Group Tolerance | Excellent | Excellent[5] | Good |
| Reaction Conditions | Often requires a base, can be mild to elevated temperatures | Mild conditions, often room temperature | Often requires elevated temperatures |
| Commercial Availability | Wide variety of reagents available | Reagents often prepared in situ | Good availability |
| Byproducts | Boron-containing byproducts, generally easy to remove | Zinc salts | Tin-containing byproducts, often difficult to remove |
A New Contender: this compound
This compound is emerging as a versatile and valuable building block in organic synthesis, particularly for the construction of complex molecular architectures found in pharmaceuticals. Its structure, featuring a vinyl bromide attached to an α,β-unsaturated ester, offers unique reactivity that distinguishes it from simple aryl halides.
This reagent is particularly well-suited for Suzuki-Miyaura coupling reactions, where the bromo substituent serves as a handle for cross-coupling. The resulting product, a 4-aryl-substituted butenoate, is a highly functionalized intermediate that can be further elaborated, making this building block especially attractive for the synthesis of novel drug candidates.
Advantages of this compound:
-
Introduction of a Functionalized Linker: Unlike traditional aryl halides that simply extend an aromatic system, this building block introduces a four-carbon chain with a reactive ester functionality. This allows for subsequent modifications, such as hydrolysis, amidation, or reduction.
-
Access to Non-Traditional Biaryl Scaffolds: The use of this compound leads to biaryl-containing structures where one of the aryl groups is attached to a butenoate moiety. This opens up new avenues for scaffold design in medicinal chemistry.
-
Potential for Tandem Reactions: The presence of the α,β-unsaturated system allows for the possibility of tandem reactions, such as a cross-coupling followed by a Michael addition.
Considerations for Use:
-
Reactivity of the Vinyl Bromide: Vinyl bromides can sometimes exhibit different reactivity profiles compared to aryl bromides in palladium-catalyzed couplings. Optimization of reaction conditions, including the choice of ligand and base, may be necessary.
-
Stability of the Ester Group: The tert-butyl ester is generally robust but can be susceptible to cleavage under strongly acidic or basic conditions. The reaction conditions for the cross-coupling should be chosen accordingly.
Experimental Protocols
To provide a practical context, the following are representative experimental protocols for biaryl synthesis.
Protocol 1: Typical Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol describes a standard Suzuki-Miyaura coupling between an aryl bromide and an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add toluene and water to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with this compound
This protocol is adapted from a ligand-free Suzuki coupling of the analogous methyl ester and serves as a starting point for optimization.[5]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium nanoparticles (Pd NPs) or another suitable palladium catalyst (e.g., Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol)
-
Ethanol/Water mixture (e.g., 3:1, 4 mL)
Procedure:
-
In a reaction vessel, dissolve the arylboronic acid and Na₂CO₃ in the ethanol/water mixture.
-
Add this compound to the solution.
-
Add the palladium catalyst to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or GC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Process
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Fig. 1: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Workflow for Building Block Selection
Caption: Fig. 2: Decision workflow for selecting building blocks.
Conclusion
The synthesis of biaryls is a dynamic field, with ongoing innovations in catalysis and the development of novel building blocks. While traditional reagents like boronic acids and organozincs remain workhorses in the field, this compound presents an exciting alternative for the construction of highly functionalized, non-traditional biaryl structures. Its ability to introduce a versatile chemical handle in a single cross-coupling step makes it a valuable tool for researchers in drug discovery and materials science. As with any synthetic method, a thorough understanding of the reactivity of the chosen building blocks and careful optimization of reaction conditions are paramount to success.
References
-
The Nobel Prize in Chemistry 2010. Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]
-
Bizcommunity. Going for gold: chemists find new way to create 'building blocks' for drugs. [Link]
-
Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]
-
ACS Fall 2025. Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization. [Link]
-
ResearchGate. Ligand-Free Suzuki Coupling of Arylboronic Acids with Methyl (E)-4-Bromobut-2-enoate: Synthesis of Unconventional Cores of HIV-1 Protease Inhibitors. [Link]
-
ResearchGate. Synthesis of Biaryls. [Link]
Sources
A Comparative Guide to the Reaction Kinetics of (E)-tert-Butyl 4-bromobut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Reactivity of (E)-tert-Butyl 4-bromobut-2-enoate
This compound is a valuable synthetic intermediate possessing two key reactive sites: an electrophilic α,β-unsaturated ester system and a primary allylic bromide. This dual functionality allows for a range of transformations, including Michael additions, vinylogous alkylations, and cycloadditions.[1] The tert-butyl ester provides steric bulk, which can influence stereoselectivity in certain reactions and offers a convenient protecting group that can be removed under specific acidic conditions. The primary allylic bromide is a competent leaving group, facilitating nucleophilic substitution reactions.
This guide will focus on the kinetic aspects of its reactivity, comparing it with other common reagents to understand its relative performance in key synthetic transformations. Understanding the reaction kinetics is paramount for controlling reaction outcomes, optimizing yields, and developing robust and scalable synthetic processes.
The Kinetic Landscape: Michael Acceptor vs. Alkylating Agent
The reactivity of this compound can be broadly categorized into two main pathways:
-
1,4-Conjugate Addition (Michael Addition): Nucleophiles can attack the β-carbon of the α,β-unsaturated system. This pathway is favored by "soft" nucleophiles. The general mechanism involves the formation of an enolate intermediate.[2]
-
SN2/SN2' Nucleophilic Substitution: Nucleophiles can displace the bromide ion, either at the α-carbon (SN2) or the γ-carbon (SN2', vinylogous substitution). The facility of this displacement is dependent on the strength of the C-Br bond and the stability of the bromide leaving group.[3][4]
The preferred reaction pathway and its rate are critically dependent on the nature of the nucleophile, the solvent, and the reaction conditions. "Hard" nucleophiles tend to favor 1,2-addition to the carbonyl group, although with esters, this is less common than with ketones or aldehydes.[5]
Comparative Kinetics of Michael Addition
Electronic Effects
The electrophilicity of the β-carbon is the primary driver for Michael addition. Electron-withdrawing groups on the alkene increase the partial positive charge on the β-carbon, accelerating the reaction. Conversely, electron-donating groups decrease reactivity.
Steric Effects
Increased steric bulk around the double bond and the carbonyl group can hinder the approach of the nucleophile, thereby decreasing the reaction rate. The tert-butyl group of this compound, while not directly attached to the double bond, can influence the conformation of the molecule and indirectly affect the accessibility of the β-carbon.
The following table presents a qualitative comparison of the expected reactivity of this compound with other common acrylates in a Michael addition reaction with a soft nucleophile like a thiol.
| Michael Acceptor | Structure | Expected Relative Reactivity | Rationale |
| Methyl Acrylate | High | Minimal steric hindrance and strong electron-withdrawing effect from the ester. | |
| Ethyl Acrylate | High | Similar to methyl acrylate, with a slight increase in steric bulk. | |
| This compound | Moderate to High | The electron-withdrawing nature of the ester promotes reactivity. The bromo substituent at the 4-position may have a minor inductive electron-withdrawing effect, potentially enhancing reactivity slightly. The tert-butyl group may introduce some steric hindrance. | |
| Methyl Crotonate | Moderate | The methyl group at the β-position is electron-donating and introduces steric hindrance, reducing reactivity compared to unsubstituted acrylates.[6] | |
| Methyl 3-methyl-2-butenoate | Low | Two methyl groups at the β-position significantly increase steric hindrance and have an electron-donating effect, making it a much less reactive Michael acceptor.[6] |
A study by Bowman et al. provides quantitative kinetic data for the base-catalyzed thiol-Michael addition of various common Michael acceptors with 1-hexanethiol, which can serve as a valuable benchmark for estimating the reactivity of similar compounds.[7]
| Michael Acceptor | Propagation Rate Coefficient (k_P) [M⁻¹s⁻¹] |
| N-propylmaleimide | 30.1 ± 1.5 |
| Diethyl fumarate | 15.2 ± 0.8 |
| Ethyl vinyl sulfone | 10.1 ± 0.5 |
| Diethyl maleate | 5.2 ± 0.3 |
| Butyl acrylate | 3.1 ± 0.2 |
Data adapted from Bowman et al. (2021).[7]
Based on this data, we can anticipate that the propagation rate coefficient for this compound in a similar reaction would likely fall in the range of other acrylates, such as butyl acrylate.
Comparative Kinetics of Nucleophilic Substitution
The presence of the allylic bromide in this compound opens up the possibility of nucleophilic substitution reactions. The rate of these reactions is influenced by the nature of the leaving group, the structure of the substrate, the nucleophile, and the solvent.
Leaving Group Ability
The bromide ion is a good leaving group, being the conjugate base of a strong acid (HBr). Its leaving group ability is better than chloride but not as good as iodide. This is due to the weaker C-Br bond compared to the C-Cl bond, and the greater polarizability of the bromide ion which helps to stabilize the developing negative charge in the transition state.[4]
The approximate bond energies for carbon-halogen bonds are: C-Cl: 324 kJ mol⁻¹, C-Br: 285 kJ mol⁻¹, C-I: 228 kJ mol⁻¹. The weaker C-X bond leads to a faster reaction rate.
Substrate Structure
This compound is a primary allylic bromide. Primary substrates readily undergo SN2 reactions. The allylic nature of the substrate can also stabilize the transition state of an SN2 reaction, leading to an enhanced rate compared to a saturated primary alkyl halide.
The following table provides a qualitative comparison of the expected reactivity of this compound with other alkyl bromides in an SN2 reaction.
| Alkylating Agent | Structure | Expected Relative Reactivity | Rationale |
| Methyl Bromide | Very High | Minimal steric hindrance. | |
| Ethyl Bromide | High | Slightly more sterically hindered than methyl bromide. | |
| This compound | High | Primary allylic bromide, which is activated towards SN2 displacement. The double bond can stabilize the transition state. | |
| n-Butyl Bromide | Moderate | A typical primary alkyl halide. | |
| tert-Butyl Bromide | Very Low (prefers SN1) | Tertiary substrate, highly sterically hindered for SN2 attack. Will readily undergo SN1 reactions. |
Experimental Protocols for Kinetic Analysis
To obtain precise kinetic data for reactions involving this compound, in-situ monitoring techniques are highly recommended. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for this purpose, as it allows for the real-time tracking of the concentrations of reactants and products.
General Protocol for ¹H NMR Kinetic Monitoring of a Michael Addition
This protocol outlines a general procedure for studying the kinetics of the Michael addition of a thiol to this compound.
Materials:
-
This compound
-
Nucleophile (e.g., a thiol such as 1-dodecanethiol)
-
Base catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
In a vial, dissolve a known amount of this compound and the internal standard in the deuterated solvent.
-
In a separate vial, prepare a solution of the nucleophile and the base catalyst in the same deuterated solvent.
-
-
NMR Spectrometer Setup:
-
Lock and shim the NMR spectrometer using a sample of the deuterated solvent.
-
Set the desired temperature for the experiment.
-
Acquire a reference spectrum of the starting material solution to identify the characteristic peaks and their chemical shifts.
-
-
Initiation of the Reaction and Data Acquisition:
-
At time t=0, inject the nucleophile/catalyst solution into the NMR tube containing the this compound solution.
-
Quickly invert the NMR tube to ensure thorough mixing and immediately place it in the NMR spectrometer.
-
Start acquiring a series of ¹H NMR spectra at regular time intervals. This can be automated using the spectrometer's software.
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transform, phasing, and baseline correction).
-
For each spectrum, integrate the signal of a characteristic peak of the starting material and a characteristic peak of the product.
-
Normalize the integrals to the integral of the internal standard to determine the concentration of the reactant and product at each time point.
-
Plot the concentration of the reactant versus time.
-
From this data, the order of the reaction and the rate constant (k) can be determined using appropriate kinetic models (e.g., by plotting ln[reactant] vs. time for a pseudo-first-order reaction).
-
Visualization of Key Concepts
Reaction Pathways
Caption: Workflow for conducting a kinetic study using ¹H NMR spectroscopy.
Conclusion
This compound is a bifunctional reagent with a nuanced reactivity profile. Its utility in organic synthesis stems from its ability to act as both a Michael acceptor and an alkylating agent. While a direct quantitative comparison of its reaction kinetics with a wide range of other reagents is not yet available in the literature, a qualitative understanding of its reactivity can be established based on fundamental principles of organic chemistry.
The electronic and steric properties of this compound suggest that it is a moderately reactive Michael acceptor, comparable to other alkyl acrylates. The presence of a good leaving group (bromide) on a primary allylic carbon makes it a reactive substrate for SN2 and SN2' reactions.
For researchers and drug development professionals, the choice between this compound and other reagents will depend on the specific synthetic transformation, the nature of the nucleophile, and the desired reaction outcome. The experimental protocols outlined in this guide provide a framework for conducting detailed kinetic studies to precisely quantify its reactivity in specific systems, thereby enabling the rational design and optimization of synthetic routes.
References
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]
-
Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. Chemistry Student. [Link]
-
Michael addition reaction. Wikipedia. [Link]
-
Relative Rates of Nucleophilic Substitution (HL) (DP IB Chemistry): Revision Note. Save My Exams. [Link]
-
Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. PubMed Central. [Link]
Sources
- 1. US20050123475A1 - Preparation and use of alkylating agents - Google Patents [patents.google.com]
- 2. Mechanistic Kinetic Modeling of Thiol–Michael Addition Photopolymerizations via Photocaged “Superbase” Generators: An Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, transformations, and comparative studies of porphyryl acrylic acids and their homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Importance of (E)-tert-Butyl 4-bromobut-2-enoate in Asymmetric Synthesis
A Comparative Guide to the Stereoselective Reactions of (E)-tert-Butyl 4-bromobut-2-enoate
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of a molecule's biological activity, efficacy, and safety. This compound (CAS 86606-04-4) has emerged as a versatile C4 building block, prized for its dual reactivity.[1] The α,β-unsaturated ester system serves as an excellent Michael acceptor, while the allylic bromide is a prime electrophile for substitution reactions. This guide provides an in-depth comparison of key stereoselective transformations involving this substrate, offering experimental insights and methodologies to harness its synthetic potential.
The molecule's structure, featuring an (E)-alkene geometry, a bulky tert-butyl ester, and a primary allylic bromide, presents a unique platform for inducing stereoselectivity. The tert-butyl group can exert significant steric influence, while the bromine atom's role can shift from a leaving group in substitution reactions to a handle for downstream functionalization. Understanding how to manipulate these features is paramount to achieving desired stereochemical outcomes.
I. Diastereoselective Michael Additions: A Gateway to Functionalized Scaffolds
The conjugate addition of nucleophiles to the α,β-unsaturated system of this compound is a foundational strategy for carbon-carbon and carbon-heteroatom bond formation. The stereochemical outcome of this addition is pivotal, as it sets the stage for subsequent transformations, often leading to complex cyclic and acyclic structures.
Mechanistic Considerations
The Michael addition proceeds via the attack of a nucleophile at the β-position of the butenoate, generating a transient enolate intermediate. The stereochemistry of the newly formed chiral center(s) is influenced by the nature of the nucleophile, the catalyst, and the reaction conditions. The pre-existing (E)-geometry of the double bond plays a crucial role in determining the relative stereochemistry of the product.
Diagram 1: General Mechanism of a Michael Addition
Sources
Benchmarking (E)-tert-Butyl 4-bromobut-2-enoate against similar reagents in drug discovery
An In-Depth Benchmarking Guide to (E)-tert-Butyl 4-bromobut-2-enoate for Covalent Drug Discovery
In the landscape of modern drug discovery, the strategic design of covalent inhibitors has re-emerged as a powerful approach to achieve high potency, prolonged pharmacodynamic effects, and to overcome drug resistance.[1][2][3][4] At the heart of these molecules lies the "warhead," an electrophilic group designed to form a stable covalent bond with a nucleophilic amino acid residue on the target protein.[3][5] Among the diverse arsenal of warheads, α,β-unsaturated carbonyls, known as Michael acceptors, are paramount for their reactivity towards cysteine residues, one of the most frequently targeted nucleophiles in covalent drug design.[6][7]
This guide provides an in-depth comparative analysis of this compound, a versatile Michael acceptor, benchmarking it against other commonly used reagents. Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions in the selection of covalent warheads for their therapeutic candidates.
The Strategic Role of this compound in Synthesis
This compound is an α,β-unsaturated ester characterized by two key structural features that dictate its utility: a bromine atom at the 4-position and a tert-butyl ester group.[8]
-
Chemical Structure:
The bromine atom acts as a leaving group and enhances the electrophilicity of the β-carbon, making the molecule a potent Michael acceptor. The tert-butyl group provides significant steric bulk, which serves a dual purpose: it can enhance the stability of the molecule during multi-step synthetic procedures and can be selectively cleaved under acidic conditions to reveal a carboxylic acid, offering a handle for further functionalization.[8]
The Mechanism of Covalent Modification
Covalent inhibition is typically a two-step process. First, the inhibitor non-covalently and reversibly binds to the target protein. This initial binding event positions the electrophilic warhead in close proximity to a nucleophilic amino acid residue. In the second step, a covalent bond is formed between the inhibitor and the target.[5] For Michael acceptors like this compound, this involves a conjugate addition reaction.[11]
Caption: General mechanism of targeted covalent inhibition.
Benchmarking Performance: A Comparative Analysis
The efficacy of a covalent inhibitor is critically dependent on the reactivity and selectivity of its warhead. Here, we compare this compound against several classes of commonly used Michael acceptors.
| Reagent Class | Example | Relative Reactivity | Selectivity (Cys) | Bond Stability | Key Considerations |
| Bromoacrylates | This compound | High | Moderate-High | Irreversible | Bulky tert-butyl group enhances stability and allows for late-stage deprotection. Good electrophilicity due to the bromo group. |
| Acrylates | tert-Butyl Acrylate | Moderate | Moderate | Irreversible | Less reactive than its bromo-counterpart. The bulky ester group can influence binding pocket accessibility.[12][13] |
| Acrylamides | N,N-dimethylacrylamide | Low-Moderate | High | Irreversible | Generally less reactive than acrylates, leading to higher selectivity and a better safety profile.[7] Widely used in approved drugs like Ibrutinib.[1][2] |
| Maleimides | N-Phenylmaleimide | Very High | Moderate | Reversible (Thiol Exchange) | Highly reactive, which can lead to off-target effects. The resulting thiosuccinimide adduct can undergo retro-Michael reactions or thiol exchange.[7] |
| Vinyl Sulfones | Phenyl Vinyl Sulfone | High | High | Irreversible | Highly reactive and forms very stable thioether bonds. Can be tuned for reactivity.[7] |
| Acrylonitriles | 2-Cyano-3-phenylacrylamide | Tunable | High | Reversible/Irreversible | Reversibility can be tuned by modifying substituents, offering a path to reversible covalent inhibitors.[14] |
Insights from the Benchmarking Data:
-
This compound strikes a balance between high reactivity, conferred by the vinyl bromide, and synthetic versatility, offered by the cleavable tert-butyl ester. Its reactivity is generally higher than standard acrylates and acrylamides but more controlled than maleimides.
-
The choice between a tert-butyl ester and a simpler ethyl ester (e.g., Ethyl (E)-4-bromobut-2-enoate) is a strategic one. The tert-butyl group offers greater stability against hydrolysis but introduces more steric bulk.[13][15] This bulk can be beneficial for fitting into hydrophobic pockets or detrimental if the binding site is sterically constrained.
-
Compared to acrylamides , bromoacrylates are more reactive. This heightened reactivity can be advantageous for targeting proteins with less accessible or less nucleophilic cysteines but requires careful profiling to ensure target selectivity and avoid off-target toxicities.[3]
-
While maleimides offer very fast reaction kinetics, the potential for the reaction to reverse via thiol exchange is a significant drawback in designing durable inhibitors.[7] The irreversible bond formed by this compound provides a more permanent modification.
Experimental Protocols
To ensure the reproducibility and integrity of research, detailed and validated protocols are essential.
Protocol 1: General Procedure for Michael Addition of a Thiol to this compound
This protocol describes a representative reaction with a model thiol, such as N-acetyl-L-cysteine, to assess reactivity.
Materials:
-
This compound (1.0 equiv)
-
N-acetyl-L-cysteine (1.1 equiv)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO) as a co-solvent
-
Reaction vessel (e.g., 1.5 mL microcentrifuge tube)
-
LC-MS for reaction monitoring
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in ACN or DMSO. Prepare a 100 mM stock solution of N-acetyl-L-cysteine in PBS (pH 7.4).
-
Reaction Setup: In a clean reaction vessel, add the appropriate volume of PBS buffer.
-
Initiation: Add the N-acetyl-L-cysteine stock solution to the buffer and mix gently. Then, add the this compound stock solution to initiate the reaction. The final concentration of the reactants should typically be in the range of 100-500 µM. Ensure the final concentration of the organic co-solvent is low (e.g., <5%) to maintain aqueous conditions.
-
Reaction Monitoring: Incubate the reaction mixture at room temperature (or 37°C). At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by diluting with a solution of 0.1% formic acid in water/ACN (50:50).
-
Analysis: Analyze the quenched samples by LC-MS to monitor the disappearance of the starting materials and the formation of the covalent adduct. The rate constant can be determined by plotting the concentration of the reactant versus time.
Caption: Workflow for kinetic analysis of Michael addition.
Decision Framework for Warhead Selection
Choosing the right Michael acceptor is a multi-parameter optimization problem. The following decision tree provides a logical framework for this process.
Caption: Decision framework for selecting a Michael acceptor.
Conclusion
This compound is a highly valuable and versatile reagent in the drug discovery toolkit for developing covalent inhibitors. Its enhanced reactivity, due to the β-bromo substituent, makes it suitable for targeting cysteines that may be less reactive or accessible. The tert-butyl ester group provides a unique advantage, offering steric bulk that can be tuned for specific binding pockets and a synthetic handle for late-stage functionalization or conversion to a more polar carboxylate.
While more reactive alternatives like maleimides exist, they often come with liabilities such as off-target reactivity and adduct instability. Conversely, less reactive warheads like acrylamides may offer a superior safety profile but may lack the potency required for certain targets. This compound occupies a strategic middle ground, providing a potent, stable, and synthetically tractable platform for the rational design of next-generation covalent therapeutics. The experimental protocols and decision frameworks provided in this guide are intended to empower researchers to effectively harness its potential in their drug discovery programs.
References
-
Krishnan, S., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry. Available at: [Link]
-
Tuley, A., et al. (2022). Recent Advances in Covalent Drug Discovery. Molecules. Available at: [Link]
-
Kim, H., et al. (2021). Recent advances in the development of covalent inhibitors. MedChemComm. Available at: [Link]
-
Kumar, A., et al. (2019). Covalent Inhibition in Drug Discovery. Cell Chemical Biology. Available at: [Link]
-
Singh, J., et al. (2015). Covalent inhibitors in drug discovery: From accidental discoveries to avoided liabilities and designed therapies. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Chen, Y., et al. (2023). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Open Exploration. Available at: [Link]
-
Bradshaw, J. M., et al. (2014). Design of Reversible, Cysteine-Targeted Michael Acceptors Guided by Kinetic and Computational Analysis. Journal of the American Chemical Society. Available at: [Link]
-
Mir, M. H., et al. (2022). Activated Michael acceptors for fast cysteine bioconjugation. ResearchGate. Available at: [Link]
-
Hu, T., & Zhao, J. (2021). Peptide and Protein Cysteine Modification Enabled by Hydrosulfuration of Ynamide. Bioconjugate Chemistry. Available at: [Link]
-
Kalia, D., et al. (2023). Thia-Michael Addition: The Route to Promising Opportunities for Fast and Cysteine-Specific Modification. Organic & Biomolecular Chemistry. Available at: [Link]
-
PubChem. (n.d.). Tert-butyl (2e)-4-bromobut-2-enoate. PubChem. Available at: [Link]
-
Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]
-
Univar Solutions. (n.d.). Tert.-Butyl Acrylate (TBA). Univar Solutions. Available at: [Link]
-
Wooley, K. L., et al. (2000). The Preparation of t-Butyl Acrylate, Methyl Acrylate, and Styrene Block Copolymers by Atom Transfer Radical Polymerization. Macromolecules. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. PubChemLite - Tert-butyl (2e)-4-bromobut-2-enoate (C8H13BrO2) [pubchemlite.lcsb.uni.lu]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
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- 15. Ethyl (e)-4-bromobut-2-enoate | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (E)-tert-Butyl 4-bromobut-2-enoate
As a Senior Application Scientist, my priority is to empower fellow researchers with not just innovative tools, but also the critical knowledge to manage the entire lifecycle of chemical reagents safely and responsibly. This guide provides a detailed, step-by-step protocol for the proper disposal of (E)-tert-Butyl 4-bromobut-2-enoate, a reactive α,β-unsaturated ester. The procedures outlined here are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
The core principle of this guide is risk mitigation. This compound is an alkylating agent and a lachrymator, meaning it can cause significant irritation to the eyes and respiratory tract. Its structure as a halogenated organic compound necessitates that it be treated as hazardous waste, never to be disposed of down the drain or in general refuse.
Hazard Assessment and Risk Mitigation
Before handling the waste, a thorough risk assessment is mandatory. This initial step is foundational to a safe disposal process.
1.1 Chemical Profile:
This compound is a combustible liquid and a reactive chemical intermediate. Its primary hazards stem from its alkylating nature and the presence of a bromine atom.
| Property | Hazard Implication |
| Physical State | Liquid |
| Reactivity | Alkylating agent; α,β-unsaturated carbonyl compound. Can react with nucleophiles. |
| Toxicity | Likely irritant to skin, eyes, and mucous membranes. Potential lachrymator. |
| Environmental | Halogenated organic compound. Persistent and harmful to aquatic life. |
| Disposal Category | Hazardous Chemical Waste |
1.2 Personal Protective Equipment (PPE):
A non-negotiable aspect of handling this compound is the use of appropriate PPE. The following table outlines the minimum required protection.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes and irritating vapors. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Provides a barrier against skin contact. Check glove compatibility charts. |
| Body Protection | Flame-retardant laboratory coat | Protects against splashes and fire hazards. |
| Respiratory | Use only in a certified chemical fume hood | Prevents inhalation of harmful vapors. |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe collection and disposal of this compound waste.
Step 1: Waste Segregation and Collection
All materials contaminated with this compound must be segregated as hazardous waste. This includes:
-
Unused or excess reagent
-
Contaminated solvents
-
Reaction mixtures containing the compound
-
Contaminated labware (pipettes, TLC plates, etc.)
Collect all liquid waste in a designated, properly labeled, and sealed waste container. Solid waste should be collected in a separate, clearly labeled container.
Step 2: Container Selection and Labeling
Use only chemically resistant containers, such as high-density polyethylene (HDPE) or glass bottles, for liquid waste. Ensure the container has a secure, leak-proof cap.
The waste container must be labeled clearly with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An approximate concentration and volume
-
The date of accumulation
-
The appropriate hazard symbols (e.g., irritant, environmentally hazardous)
Step 3: In-Lab Storage
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be:
-
In a well-ventilated location, preferably within a fume hood.
-
Away from heat sources and incompatible materials (e.g., strong bases, oxidizing agents).
-
In secondary containment to prevent spills.
Step 4: Arranging for Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. EHS professionals are trained in the proper handling and transportation of hazardous materials and will ensure compliance with all federal and local regulations. The primary method for the final disposal of halogenated organic compounds like this is typically high-temperature incineration at a licensed facility.
The workflow for this disposal process can be visualized as follows:
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and correct action is crucial.
3.1 Spills:
-
Small Spills (in a fume hood): Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand). Collect the contaminated absorbent in a sealed bag or container and treat it as hazardous waste.
-
Large Spills: Evacuate the immediate area and alert your laboratory supervisor and EHS department. Do not attempt to clean up a large spill without proper training and equipment.
3.2 Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention.
By adhering to this comprehensive guide, researchers can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
